molecular formula C48H72O15 B15584946 5-O-Demethyl-28-hydroxy-Avermectin A1a

5-O-Demethyl-28-hydroxy-Avermectin A1a

Katalognummer: B15584946
Molekulargewicht: 889.1 g/mol
InChI-Schlüssel: ORIHAMOZRDYFCM-WYRCDYJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-O-Demethyl-28-hydroxy-Avermectin A1a is a useful research compound. Its molecular formula is C48H72O15 and its molecular weight is 889.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H72O15

Molekulargewicht

889.1 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2R)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14-/t24-,25+,27+,29+,30+,31-,32+,34+,35+,36+,37+,38+,39-,40+,41+,42-,43+,44-,45?,47-,48-/m1/s1

InChI-Schlüssel

ORIHAMOZRDYFCM-WYRCDYJLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Deep Dive into its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and origin of 5-O-demethyl-28-hydroxy-Avermectin A1a, a known derivative of the avermectin (B7782182) family of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of avermectins and related natural products.

Introduction

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. The most prominent members of this family, such as ivermectin and abamectin, have revolutionized veterinary and human medicine, as well as agriculture. During the production and subsequent handling of avermectins, various derivatives, including degradation products and impurities, can arise. One such derivative is this compound. This guide will delve into the available scientific literature to elucidate its discovery and origins.

Discovery and Origin

The specific discovery of this compound is not prominently documented as a singular, groundbreaking event but rather as an outcome of extensive research into the chemistry and stability of avermectins. It is primarily recognized as a degradation product of Avermectin A1a.[1][2][3][4] The formation of this compound involves two key chemical modifications of the parent Avermectin A1a molecule: demethylation at the 5-O position and hydroxylation at the 28-position.

While a definitive initial discovery paper is not readily identifiable through broad searches, its existence and structure have been confirmed through modern analytical techniques used in impurity profiling and forced degradation studies of avermectin products.[5][6][7][8] These studies are crucial for ensuring the quality, safety, and efficacy of pharmaceutical and agricultural formulations containing avermectins.

The CAS Registry Number for this compound is 127468-07-9 .[9] It is important to note that some chemical databases have inconsistently associated this CAS number with "8a-hydroxy-ivermectin B1a".[10][11][12] However, dedicated chemical suppliers and impurity reference standards confirm the primary association of this CAS number with 5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a, a closely related structure. This highlights the critical need for careful verification of chemical identities.

The origin of this compound can be attributed to several potential pathways:

  • Chemical Degradation: Avermectins are known to be sensitive to various environmental factors.[5][8] Exposure to acidic or alkaline conditions, oxidation, heat, or light can lead to the degradation of the parent molecule. The demethylation and hydroxylation reactions that form this compound are plausible outcomes of such chemical degradation processes.

  • Metabolic Transformation: While not explicitly detailed in the available literature for this specific compound, it is conceivable that it could be a minor metabolite formed during the fermentation of Streptomyces avermitilis. The enzymatic machinery of the producing organism or other soil microorganisms could potentially catalyze the demethylation and hydroxylation of Avermectin A1a. Studies on the biodegradation of avermectins by various soil microbes have shown that these organisms are capable of modifying the avermectin structure.[6]

  • Process-Related Impurity: It may also arise as a process-related impurity during the extraction, purification, and formulation of avermectin-based products. The conditions used in these manufacturing steps could induce the chemical transformations leading to its formation.[7]

Physicochemical Data

Quantitative data regarding the specific properties of this compound is not extensively published. However, based on its relationship to Avermectin A1a, its physicochemical characteristics would be expected to be similar, with slight alterations due to the removal of a methyl group and the addition of a hydroxyl group, likely resulting in a modest increase in polarity.

PropertyAvermectin A1a (Reference)This compound (Predicted)
Molecular FormulaC49H74O14C48H72O15
Molecular Weight887.1 g/mol 889.1 g/mol
PolarityLess PolarMore Polar

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not available in the public domain. However, the general methodologies employed in the analysis of avermectin impurities and degradation products can be adapted for this purpose.

General Protocol for Forced Degradation Studies of Avermectin

This protocol is a generalized representation based on common practices in the pharmaceutical industry for identifying potential degradation products.

  • Stress Conditions:

    • Acidic: Treat a solution of Avermectin A1a in a suitable solvent (e.g., acetonitrile) with 0.05 M HCl for a defined period (e.g., 5 hours).

    • Alkaline: Treat the Avermectin A1a solution with 0.025 M NaOH for a defined period (e.g., 1 hour).

    • Oxidative: Treat the Avermectin A1a solution with 5% H2O2 for an extended period (e.g., 21 hours).

    • Thermal: Expose a solid sample and a solution of Avermectin A1a to elevated temperatures (e.g., 80°C) for a set duration (e.g., 1-7 days).

    • Photolytic: Expose a solid sample and a solution of Avermectin A1a to UV light (e.g., 1.10 W/m²) for a specified time (e.g., 8-26 hours).

  • Sample Analysis:

    • Analyze the stressed samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and a gradient elution program to separate the degradation products from the parent compound.

    • Detect the separated compounds using a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Characterization:

    • Isolate the degradation product of interest using preparative HPLC.

    • Elucidate the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Avermectin Biosynthesis and Degradation Pathway

The following diagram illustrates the general biosynthetic pathway of avermectins and the conceptual position of this compound as a degradation product.

Avermectin_Pathway cluster_biosynthesis Avermectin Biosynthesis cluster_degradation Degradation Pathway Precursors Precursors Polyketide_Synthase Polyketide_Synthase Precursors->Polyketide_Synthase Acetate, Propionate Avermectin_Aglycone Avermectin_Aglycone Polyketide_Synthase->Avermectin_Aglycone Glycosylation Glycosylation Avermectin_Aglycone->Glycosylation Oleandrose Avermectin_A1a Avermectin_A1a Glycosylation->Avermectin_A1a Degradation_Product 5-O-Demethyl-28-hydroxy- Avermectin A1a Avermectin_A1a->Degradation_Product Demethylation & Hydroxylation (Chemical/Biological)

Caption: A conceptual diagram illustrating the biosynthesis of Avermectin A1a and its subsequent degradation.

Experimental Workflow for Impurity Identification

The following workflow outlines the general steps involved in the identification of degradation products like this compound.

Experimental_Workflow Start Avermectin A1a Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidant, Heat, Light) Start->Forced_Degradation HPLC_Separation HPLC Separation Forced_Degradation->HPLC_Separation Detection Detection (DAD, MS) HPLC_Separation->Detection Isolation Preparative HPLC Isolation Detection->Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation End Identified Impurity: This compound Structure_Elucidation->End

Caption: A generalized workflow for the identification of avermectin degradation products.

Conclusion

This compound is a recognized derivative of Avermectin A1a, arising primarily from chemical degradation, and potentially through metabolic processes or as a process-related impurity. While the specific historical details of its discovery are not prominently documented, its identity is established within the context of modern analytical chemistry and impurity profiling of avermectin-based products. Further research, potentially through retrospective analysis of early avermectin development literature and patents, may provide a more definitive timeline of its initial identification. The provided experimental framework offers a robust starting point for researchers aiming to isolate and characterize this and other related avermectin derivatives.

References

Elucidation of the Chemical Structure of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines the comprehensive methodology for the structural elucidation of avermectin (B7782182) derivatives. While focused on "5-O-Demethyl-28-hydroxy-Avermectin A1a," specific experimental data for this particular compound is not extensively available in the public domain. Therefore, this document serves as a detailed framework, drawing upon established analytical techniques and data from closely related avermectin analogues to illustrate the elucidation process.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. They exhibit potent anthelmintic and insecticidal activities. This compound is a derivative of Avermectin A1a, a naturally occurring component of the avermectin complex. Structural modifications, such as demethylation and hydroxylation, can occur through metabolic processes, degradation, or synthetic derivatization. Elucidating the precise chemical structure of such derivatives is crucial for understanding their bioactivity, stability, and metabolic fate.

This guide details the multi-step analytical approach required for the unambiguous structure determination of this compound, integrating chromatographic separation with advanced spectroscopic techniques.

Experimental Protocols

The structure elucidation workflow typically involves isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and stereochemistry.

Given that this compound is often an impurity or a degradation product, its isolation from a complex mixture is the primary step.[1]

  • Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

    • Sample Preparation: The crude sample containing the target compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile.[2]

    • Chromatographic System: A preparative HPLC system equipped with a C18 column is typically used.[1]

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol).[3]

    • Detection: UV detection at 245 nm is commonly used for avermectins.[2]

    • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified compound.

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the analyte. Tandem MS (MS/MS) provides valuable information about the structure through fragmentation analysis.[1][4]

  • Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for avermectins.[4]

    • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.

    • MS/MS Analysis: Collision-induced dissociation (CID) is performed on the protonated molecular ion ([M+H]⁺) to generate a fragmentation pattern. This pattern is then compared with that of the parent compound (Avermectin A1a) to identify structural modifications.

NMR spectroscopy is the most powerful technique for determining the detailed chemical structure of organic molecules. A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity of the molecule.[1]

  • Protocol: NMR Analysis

    • Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

    • 1D NMR:

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and the position of functional groups.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation and Interpretation

The data obtained from the various spectroscopic techniques are systematically analyzed to piece together the structure of the molecule.

The molecular formula is determined from the accurate mass of the molecular ion. The proposed structure is then corroborated by the fragmentation pattern.

Analysis Expected Result for this compound Interpretation
HRMS C₄₈H₇₂O₁₅, [M+H]⁺ m/z 889.4948Confirms the elemental composition. The mass is 14 Da higher than Avermectin A1a (C₄₉H₇₄O₁₄), consistent with the loss of a methyl group (-CH₂) and the addition of two hydroxyl groups (+2O) and two hydrogens (+2H), resulting in a net change of -CH₂ + 2OH + 2H = +O+H₂.
MS/MS Fragmentation pattern showing characteristic losses of the sugar moieties and water.Comparison with the fragmentation of Avermectin A1a helps to localize the positions of the demethylation and hydroxylation.

The detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals.

Table 1: Key ¹H NMR Signal Comparison (Hypothetical)

Proton Avermectin A1a (δ, ppm) This compound (δ, ppm) Interpretation
5-OCH₃~3.40 (s, 3H)AbsentConfirms the demethylation at the C5 position.
H-5~3.90ShiftedThe chemical shift of the proton at C5 is affected by the absence of the methyl group.
H-28~1.00 (d, 3H)~3.60 (m, 2H)A downfield shift and change in multiplicity from a methyl doublet to a methylene (B1212753) multiplet indicates hydroxylation at C28.

Table 2: Key ¹³C NMR Signal Comparison (Hypothetical)

Carbon Avermectin A1a (δ, ppm) This compound (δ, ppm) Interpretation
5-OCH₃~58.0AbsentConfirms the absence of the methoxy (B1213986) group at C5.
C-5~80.0ShiftedThe chemical shift of C5 changes due to the replacement of the methoxy group with a hydroxyl group.
C-28~18.0~65.0A significant downfield shift confirms the presence of a hydroxyl group at C28.

Visualization of the Elucidation Process

Graphviz diagrams are used to visualize the logical workflow and structural relationships.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Crude Sample Crude Sample Preparative HPLC Preparative HPLC Crude Sample->Preparative HPLC Methanol/Acetonitrile Purified Compound Purified Compound Preparative HPLC->Purified Compound HRMS HRMS Purified Compound->HRMS ESI-TOF/Orbitrap MS/MS MS/MS Purified Compound->MS/MS CID 1D & 2D NMR 1D & 2D NMR Purified Compound->1D & 2D NMR CDCl3 Molecular Formula Molecular Formula HRMS->Molecular Formula Fragmentation Pattern Fragmentation Pattern MS/MS->Fragmentation Pattern Connectivity & Stereochemistry Connectivity & Stereochemistry 1D & 2D NMR->Connectivity & Stereochemistry Final Structure Final Structure Molecular Formula->Final Structure Fragmentation Pattern->Final Structure Connectivity & Stereochemistry->Final Structure

Caption: Workflow for the structure elucidation of this compound.

G H5 H-5 C5 C-5 H5->C5 HSQC C4 C4 H5->C4 HMBC C6 C6 H5->C6 O5 O-5 H28 H-28 C28 C-28 H28->C28 C26 C-26 H28->C26 C27 C-27 H28->C27 O28 O-28 H26 H-26 H27 H-27 H26->H27 COSY

Caption: Key hypothetical 2D NMR correlations for structure confirmation.

G A Avermectin A1a Core Structure B 5-O-Demethyl A->B Modification at C5 C 28-Hydroxy A->C Modification at C28

Caption: Structural relationship between Avermectin A1a and its derivative.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. The combination of preparative HPLC for isolation, high-resolution mass spectrometry for determining the molecular formula and fragmentation, and a comprehensive suite of 1D and 2D NMR experiments for establishing connectivity and stereochemistry allows for the unambiguous determination of its structure. This detailed structural information is paramount for advancing research and development in the fields of medicinal chemistry and drug metabolism.

References

The Biological Activity of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific biological activity data for 5-O-Demethyl-28-hydroxy-Avermectin A1a is limited in publicly available scientific literature. This guide provides an in-depth overview based on the well-established biological activities of the parent avermectin (B7782182) class, including Avermectin B1a (Abamectin) and Ivermectin, from which this compound is derived as a degradation product or metabolite.

Executive Summary

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, renowned for their potent anthelmintic and insecticidal properties. This compound is recognized as a degradation product of Avermectin B1a.[1][2][3] While direct studies on its specific biological activities are not extensively documented, the activity of other avermectin metabolites suggests that it likely retains a modified spectrum of the parent compound's effects. This document synthesizes the known biological activities of the avermectin family to provide a probable framework for understanding the potential actions of this specific analog. The primary mechanism of action for avermectins involves blocking the transmission of electrical activity in invertebrate nerve and muscle cells by potentiating glutamate-gated and GABA-gated chloride channels.

The Avermectin Family: A Comparative Overview

The avermectin series comprises several closely related compounds, with Avermectin B1a (a major component of Abamectin) and its semi-synthetic derivative Ivermectin being the most prominent. The biological activity of these compounds and their metabolites can vary based on structural modifications. While specific data for this compound is unavailable, studies on other ivermectin metabolites have shown they can retain significant biological activity, although sometimes at a reduced potency compared to the parent compound.[4][5]

Table 1: Comparative Biological Activity of Select Avermectin Analogs

Compound/MetaboliteTarget Organism/Cell LineActivity MetricObserved PotencyReference
IvermectinPlasmodium falciparum (asexual blood stage)IC500.81 µM[5]
3"-O-demethyl ivermectin (Metabolite M1)Plasmodium falciparum (asexual blood stage)IC502 to 4-fold less active than Ivermectin[4][5]
4-hydroxymethyl ivermectin (Metabolite M3)Plasmodium falciparum (asexual blood stage)IC502 to 4-fold less active than Ivermectin[4][5]
Abamectin (Avermectin B1)Insects (e.g., mites, cockroaches)Concentration0.01% - 2% for effective control[6]

Core Mechanism of Action

The primary mode of action for avermectins is their effect on the nervous system of invertebrates. They bind to and potentiate glutamate-gated chloride channels (GluCls), which are unique to invertebrates, leading to an influx of chloride ions and hyperpolarization of the nerve or muscle cell. This ultimately results in paralysis and death of the organism. Avermectins can also interact with gamma-aminobutyric acid (GABA) receptors, another important inhibitory neurotransmitter channel.[6]

Avermectin_Mechanism_of_Action cluster_invertebrate Invertebrate Neuromuscular Junction Avermectin Avermectin Analog (e.g., this compound) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Potentiates GABA_R GABA Receptor Avermectin->GABA_R Potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx GABA_R->Chloride_Influx Glutamate Glutamate Glutamate->GluCl Activates GABA GABA GABA->GABA_R Activates Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Avermectin's primary mechanism of action in invertebrates.

Additional Signaling Pathway Interactions

Beyond their primary neurotoxic effects in invertebrates, avermectins have been shown to modulate various signaling pathways in mammalian cells, suggesting potential for other therapeutic applications. These interactions, however, are generally observed at higher concentrations than those required for antiparasitic activity.

  • Anti-inflammatory Effects: Avermectin has been reported to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

  • Anticancer Potential: Some studies suggest that ivermectin may have anticancer properties by regulating cell cycle progression and WNT signaling.

Hypothetical Experimental Workflow

The synthesis and biological evaluation of a specific avermectin analog like this compound would typically follow a multi-step process. The following diagram illustrates a representative experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_results Outcome Start Start with Parent Compound (e.g., Avermectin B1a) Degradation Controlled Degradation or Metabolic Synthesis Start->Degradation Purification Purification (e.g., HPLC) Degradation->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization In_Vitro In Vitro Assays (e.g., Receptor Binding, Cell Viability) Characterization->In_Vitro In_Vivo In Vivo Assays (e.g., Insecticidal Activity on Target Pests) In_Vitro->In_Vivo Data_Analysis Data Analysis (e.g., IC50/LD50 Determination) In_Vivo->Data_Analysis Report Biological Activity Profile Data_Analysis->Report

Caption: Hypothetical workflow for synthesis and evaluation.

Detailed Methodologies (Representative Protocols)

5.1.1 Synthesis and Purification

A common method for producing metabolites of avermectins when chemical synthesis is challenging is through microbial biotransformation.[7] Alternatively, forced degradation studies under controlled acidic, alkaline, oxidative, thermal, or photolytic stress can yield various degradation products.[8][9] The resulting mixture would then be subjected to purification techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the compound of interest.

5.1.2 Structural Characterization

The purified compound's identity would be confirmed using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[8][10]

5.1.3 In Vitro Biological Assays

  • Receptor Binding Assays: To determine the affinity of the compound for its primary targets, competitive binding assays could be performed using membranes prepared from organisms expressing glutamate-gated chloride channels or GABA receptors.

  • Cell-Based Assays: The functional activity of the compound on these channels could be assessed using electrophysiological techniques, such as two-electrode voltage-clamp recording in Xenopus oocytes expressing the target receptors.

5.1.4 In Vivo Insecticidal/Anthelmintic Assays

The efficacy of the compound against target pests would be evaluated through dose-response studies. For example, for an insecticidal evaluation, various concentrations of the compound would be applied to a target insect species, and mortality rates would be recorded over a specified period to determine the lethal dose (LD50).

Conclusion

While this compound is a known derivative of the highly active avermectin family, its specific biological profile remains to be fully characterized. Based on the extensive research on parent avermectins and their metabolites, it is plausible that this compound retains antiparasitic properties, likely mediated through the potentiation of invertebrate-specific chloride channels. Further research, following the experimental workflows outlined in this guide, is necessary to elucidate its precise activity, potency, and potential applications. The study of such derivatives is crucial for understanding the structure-activity relationships within the avermectin class and for the potential development of new and improved antiparasitic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of Avermectin (B7782182) B1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. Avermectins, as a class, are widely used in veterinary medicine and agriculture to control a broad range of nematode and arthropod parasites. While specific research on the mechanism of action of this compound is limited, its action is presumed to be consistent with that of its parent compounds, ivermectin and abamectin. This guide elucidates the core mechanism of action of avermectins, providing a framework for understanding the biological activity of this specific metabolite.

The primary molecular target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl).[1] These channels are ligand-gated ion channels crucial for inhibitory neurotransmission in the nervous and muscular systems of nematodes and arthropods.[1] Avermectins bind to these channels, leading to their irreversible opening, which results in the hyperpolarization of nerve and muscle cells and ultimately causes paralysis and death of the parasite.[2]

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins act as positive allosteric modulators of GluCls. Their binding to a site distinct from the glutamate (B1630785) binding site locks the channel in an open conformation. This leads to a continuous influx of chloride ions into the cell, driving the membrane potential towards the chloride equilibrium potential and causing hyperpolarization. This sustained hyperpolarization prevents the generation of action potentials in neurons and inhibits muscle contraction, leading to flaccid paralysis of the parasite.

The selectivity of avermectins for invertebrates is attributed to the absence of GluCls in vertebrates. While avermectins can interact with other ligand-gated ion channels in vertebrates, such as GABA-A receptors, their affinity for these targets is significantly lower.

Quantitative Data on Avermectin Activity

The following table summarizes key quantitative data for the interaction of avermectins with glutamate-gated chloride channels from various studies. This data provides insight into the potency of these compounds.

CompoundSpeciesChannel Subunit(s)ParameterValueReference
IvermectinHaemonchus contortusHcGluClα3BEC50~0.1 ± 1.0 nM[3]
IvermectinHaemonchus contortusHcGluClα3BKd0.35 ± 0.1 nM[3]
IvermectinHaemonchus contortusHcGluClαKd26 ± 12 pM[4]
IvermectinHaemonchus contortusHcgbr-2BKd70 ± 16 pM[4]
IvermectinHaemonchus contortusα homomersEC5028 µM (glutamate)[5]
IvermectinHaemonchus contortusαβ heteromers (1:1)EC5086 nM[5]
IvermectinHaemonchus contortusαβ heteromers (1:50)EC50141 nM[5]
IvermectinHaemonchus contortusβ homomersEC50> 10 µM[5]

Signaling Pathway

The following diagram illustrates the signaling pathway of avermectin action on glutamate-gated chloride channels.

Signaling Pathway of Avermectin Action cluster_membrane Cell Membrane Avermectin Avermectin (e.g., this compound) GluCl Glutamate-Gated Chloride Channel (GluCl) (in invertebrate nerve/muscle cell membrane) Avermectin->GluCl Binds and locks open Chloride Chloride Ions (Cl-) GluCl->Chloride Increased influx Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis Causes

Avermectin signaling pathway at the glutamate-gated chloride channel.

Experimental Protocols

The mechanism of action of avermectins on GluCls is primarily investigated using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp recordings on cultured cells expressing the channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in the large oocytes of the African clawed frog, Xenopus laevis.

Methodology:

  • cRNA Preparation: The cDNA encoding the invertebrate GluCl subunit(s) of interest is subcloned into an appropriate expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.

  • Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis and defolliculated using collagenase treatment. Healthy, mature oocytes are selected for injection.

  • cRNA Injection: A calibrated microinjection pipette is used to inject a specific amount of the prepared cRNA (typically 50-100 ng) into the cytoplasm of each oocyte.

  • Incubation: The injected oocytes are incubated in a buffered solution (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for the expression of the GluCl channels on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).

    • The compound of interest (e.g., this compound) is applied to the oocyte via the perfusion system at various concentrations.

    • The resulting changes in membrane current are recorded and analyzed to determine parameters such as EC50 and the nature of the channel gating (e.g., reversible vs. irreversible).

Whole-Cell Patch Clamp Recording

This technique is used to record the ionic currents from a single cell expressing the target ion channels.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured. The cells are then transfected with the plasmid DNA containing the GluCl subunit(s) cDNA.

  • Pipette Preparation: Glass micropipettes are pulled to a fine tip and fire-polished. The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Seal Formation: The micropipette is brought into contact with the membrane of a transfected cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording: The membrane potential of the cell is clamped at a specific holding potential. The test compound is applied to the extracellular solution, and the resulting currents flowing through the GluCl channels are recorded and analyzed.

Experimental Workflow

The following diagram provides a generalized workflow for studying the effects of a compound on glutamate-gated chloride channels using the Xenopus oocyte expression system.

Experimental Workflow for Avermectin Activity on GluCls start Start cRNA_prep cRNA Preparation (from GluCl cDNA) start->cRNA_prep oocyte_prep Xenopus Oocyte Harvesting & Preparation start->oocyte_prep injection cRNA Microinjection into Oocyte cRNA_prep->injection oocyte_prep->injection incubation Incubation (2-7 days) injection->incubation recording Two-Electrode Voltage Clamp (TEVC) Recording incubation->recording compound_app Application of Avermectin (at various concentrations) recording->compound_app data_analysis Data Analysis (EC50, etc.) recording->data_analysis compound_app->recording Measure Current end End data_analysis->end

Workflow for Xenopus oocyte expression and TEVC recording.

Conclusion

The mechanism of action of this compound is, by strong inference from its parent compounds, centered on the allosteric modulation of invertebrate-specific glutamate-gated chloride channels. Its high potency and selectivity make this class of compounds highly effective as antiparasitic agents. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating further investigation into the precise interactions and potential applications of this and related avermectin derivatives. Further research is warranted to characterize the specific binding kinetics and efficacy of this particular metabolite.

References

Pharmacological Profile of 5-O-Demethyl-28-hydroxy-Avermectin A1a: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the pharmacological profiles of parent avermectin (B7782182) compounds such as ivermectin and abamectin. However, dedicated research on the specific pharmacological properties of the metabolite 5-O-Demethyl-28-hydroxy-Avermectin A1a is notably scarce. This document, therefore, synthesizes the known information about this specific metabolite and extrapolates potential characteristics based on the well-established pharmacology of the broader avermectin class. The information presented herein should be considered a theoretical framework to guide future research rather than a definitive profile.

Introduction

This compound is recognized as a metabolite of Avermectin B1a, a potent anthelmintic and insecticidal agent.[1][2] Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, exert their effects primarily through the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4][5] Understanding the pharmacological profile of metabolites like this compound is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and environmental impact.

Physicochemical Properties

While detailed experimental data for this compound is limited, its structural modifications—demethylation at the 5-O position and hydroxylation at the 28-position—suggest alterations in its physicochemical properties compared to the parent compound, Avermectin A1a. These changes would likely increase its polarity, potentially affecting its solubility, membrane permeability, and pharmacokinetic profile.

Table 1: Postulated Physicochemical Characteristics of this compound

PropertyPostulated CharacteristicRationale
Polarity IncreasedIntroduction of a hydroxyl group and removal of a methyl group.
Water Solubility Potentially IncreasedIncreased polarity can enhance solubility in aqueous environments.
Lipophilicity (LogP) Potentially DecreasedIncreased polarity generally correlates with lower lipophilicity.
Metabolic Stability Potentially AlteredThe modifications may represent sites for further metabolism or alter the molecule's susceptibility to metabolic enzymes.

Proposed Mechanism of Action

The primary mechanism of action for avermectins is the potentiation of glutamate's effect on GluCls in the nerve and muscle cells of invertebrates.[3][4][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. It is highly probable that this compound retains this fundamental mechanism of action. However, the affinity and potency of its interaction with GluCls may differ from that of the parent compound.

cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Increased Influx Glutamate (B1630785) Glutamate Glutamate->GluCl Binds Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a Avermectin->GluCl Potentiates Paralysis Paralysis & Death Cl_ion->Paralysis Causes Hyperpolarization

Figure 1: Postulated Mechanism of Action

Pharmacokinetics: A Theoretical Perspective

The pharmacokinetic profile of this compound has not been experimentally determined. However, based on its structure, we can propose the following:

  • Absorption: The increased polarity might lead to lower passive diffusion across biological membranes compared to Avermectin A1a.

  • Distribution: Its distribution into lipophilic tissues could be reduced.

  • Metabolism: As a metabolite itself, it may undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate excretion.

  • Excretion: The increased water solubility would likely favor renal or biliary excretion.

Potential Biological Activity and Toxicity

The biological activity of avermectin metabolites can vary significantly. Some retain potent anthelmintic or insecticidal properties, while others are considerably less active. The modifications at the 5-O and 28 positions could influence the molecule's ability to bind to the target receptor, thereby altering its efficacy. Similarly, the toxicity profile may be different from the parent compound. Generally, more polar metabolites of xenobiotics are less toxic and more readily excreted.

Experimental Protocols for Future Research

To elucidate the pharmacological profile of this compound, the following experimental approaches are recommended:

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity of the compound for GluCls.

    • Protocol: Utilize membrane preparations from organisms expressing GluCls (e.g., Caenorhabditis elegans or recombinant expression systems). Incubate the membranes with a radiolabeled ligand (e.g., [³H]-ivermectin) in the presence of varying concentrations of this compound. Measure the displacement of the radioligand to calculate the inhibitory constant (Ki).

  • Electrophysiological Assays: To assess the functional activity on GluCls.

    • Protocol: Use two-electrode voltage-clamp or patch-clamp techniques on Xenopus oocytes or cultured invertebrate neurons expressing GluCls. Apply glutamate and co-apply this compound to measure changes in chloride currents and determine its EC50 or IC50.

start Synthesize or Isolate 5-O-Demethyl-28-hydroxy- Avermectin A1a binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay electro_assay Electrophysiology Assay (Determine EC50/IC50) start->electro_assay invitro_efficacy In Vitro Efficacy Studies (e.g., C. elegans motility assay) binding_assay->invitro_efficacy electro_assay->invitro_efficacy invivo_pk In Vivo Pharmacokinetic Studies (Animal Model) invitro_efficacy->invivo_pk toxicity Toxicity Assessment (Cell viability, acute toxicity) invitro_efficacy->toxicity profile Establish Pharmacological Profile invivo_pk->profile toxicity->profile

Figure 2: Proposed Experimental Workflow
In Vivo Studies

  • Efficacy Models: Assess the anthelmintic or insecticidal activity in relevant animal models (e.g., nematode-infected rodents or arthropod models).

    • Protocol: Administer varying doses of the compound to infected animals and monitor the parasite burden over time compared to a vehicle control and a positive control (e.g., ivermectin).

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile.

    • Protocol: Administer a single dose of the compound to an animal model (e.g., rats or mice) and collect blood and tissue samples at various time points. Analyze the samples using LC-MS/MS to determine the concentration of the compound and its metabolites over time.

  • Toxicity Studies: Evaluate the potential adverse effects.

    • Protocol: Conduct acute and sub-chronic toxicity studies in rodents, observing for clinical signs of toxicity, and perform histopathological examination of major organs.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized. Based on the known pharmacology of the avermectin class, it is likely to act as a positive allosteric modulator of invertebrate GluCls. However, its potency, efficacy, pharmacokinetics, and toxicity are expected to differ from the parent compound due to its structural modifications. The experimental workflows outlined in this guide provide a roadmap for future research to comprehensively define the pharmacological profile of this metabolite. Such studies are essential for a complete understanding of the disposition and activity of avermectin-based therapies and their environmental fate.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of CAS Number 127468-07-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 127468-07-9, known by several synonyms including 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a and 8a-Hydroxy Ivermectin B1a, is a recognized impurity and degradation product of the broad-spectrum antiparasitic agent, Ivermectin.[1] As a significant related substance, understanding its properties and characteristics is crucial for the quality control of Ivermectin active pharmaceutical ingredients (APIs) and formulated products. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical identity, physicochemical properties, and what is known about its biological significance.

Chemical Identity and Structure

The systematic name for this compound is 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a. It is structurally very similar to the main component of Ivermectin, differing by the presence of a hydroxyl group at the 8a position.

Table 1: Chemical Identification

IdentifierValue
CAS Number 127468-07-9
Synonyms 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a, 8a-Hydroxy Ivermectin B1a, Avermectin (B7782182) Impurity 1
Molecular Formula C₄₈H₇₄O₁₅[1]
Molecular Weight 891.11 g/mol [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of CAS 127468-07-9 is not extensively available in the public domain. The information is primarily limited to what is provided by commercial suppliers of this compound as a reference standard.

Table 2: Physicochemical Data

PropertyValue
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Appearance Likely a solid, based on related compounds

Spectroscopic Data

While some studies mention the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of Ivermectin impurities, including hydroxylated derivatives, specific spectra for CAS 127468-07-9 are not readily accessible in published literature. The structural confirmation is often part of proprietary data held by pharmaceutical manufacturers.

Synthesis and Isolation

Experimental Protocol: General Approach for Isolation

As an impurity and degradation product, 8a-Hydroxy Ivermectin B1a is typically not synthesized intentionally for therapeutic purposes. It is primarily isolated and purified from bulk Ivermectin samples for use as an analytical reference standard. The general workflow for its isolation involves:

  • Forced Degradation of Ivermectin: Subjecting Ivermectin to stress conditions (e.g., oxidative stress) to increase the yield of the 8a-hydroxy derivative.

  • Chromatographic Separation: Utilizing preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient to separate the impurity from the parent drug and other related substances.

  • Fraction Collection and Evaporation: Collecting the fractions containing the desired compound and removing the solvent under reduced pressure.

  • Purity Analysis: Assessing the purity of the isolated compound using analytical HPLC.

  • Structural Confirmation: Confirming the identity of the isolated compound using spectroscopic techniques such as LC-MS and NMR.

Logical Workflow for Isolation

G cluster_0 Isolation and Purification Workflow start Bulk Ivermectin Sample stress Forced Degradation (Oxidative Stress) start->stress prep_hplc Preparative HPLC Separation stress->prep_hplc fraction Fraction Collection prep_hplc->fraction evaporation Solvent Evaporation fraction->evaporation purity Purity Analysis (Analytical HPLC) evaporation->purity structure Structural Confirmation (LC-MS, NMR) purity->structure end 8a-Hydroxy Ivermectin B1a Reference Standard structure->end

Caption: General workflow for the isolation of 8a-Hydroxy Ivermectin B1a.

Biological Activity and Mechanism of Action

There is a lack of specific studies detailing the biological activity or a distinct mechanism of action for 8a-Hydroxy Ivermectin B1a. As a metabolite and degradation product of Ivermectin, its biological effects are likely to be qualitatively similar to the parent compound, but potentially with different potency. Ivermectin's primary mechanism of action is through binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to increased permeability to chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

It is plausible that the introduction of a hydroxyl group at the 8a-position could influence the binding affinity of the molecule to its target channels, thereby altering its anthelmintic efficacy. However, without specific experimental data, this remains speculative.

Hypothesized Signaling Pathway Interaction

G cluster_0 Hypothesized Mechanism of Action compound 8a-Hydroxy Ivermectin B1a channel Glutamate-Gated Chloride Channel (Invertebrate Nerve/Muscle Cell) compound->channel Binds to influx Increased Chloride Ion (Cl-) Influx channel->influx Causes hyperpolarization Hyperpolarization of Cell Membrane influx->hyperpolarization paralysis Paralysis of the Parasite hyperpolarization->paralysis death Death of the Parasite paralysis->death

Caption: Hypothesized mechanism of action based on the parent compound, Ivermectin.

Conclusion for Drug Development Professionals

For researchers and professionals in drug development, 8a-Hydroxy Ivermectin B1a (CAS 127468-07-9) is a critical reference point for the development of stable and pure Ivermectin formulations. Its presence and quantity must be carefully monitored during manufacturing and stability studies. While there is no indication that this compound is being developed as a therapeutic agent itself, a thorough understanding of its properties is essential for regulatory compliance and ensuring the safety and efficacy of Ivermectin-based therapies. Further research into its specific biological activity could provide additional insights into the structure-activity relationships of the avermectin class of compounds.

References

5-O-Demethyl-28-hydroxy-Avermectin A1a: An In-Depth Technical Guide to its Role as an Ivermectin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system. This process generates a diverse array of metabolites, contributing to the drug's overall pharmacokinetic and pharmacodynamic profile. This technical guide focuses on a specific, lesser-known metabolite, 5-O-Demethyl-28-hydroxy-Avermectin A1a. While not as extensively studied as the major metabolites, understanding the formation and potential activity of such minor products is crucial for a comprehensive assessment of ivermectin's disposition and for identifying potential avenues for drug development and optimization. This document provides a detailed overview of ivermectin metabolism, with a focus on the enzymatic pathways leading to demethylated and hydroxylated derivatives. It outlines key experimental protocols for studying ivermectin metabolism in vitro and presents a structured summary of the analytical techniques used for metabolite identification and quantification. Although specific quantitative data for this compound are not extensively available in the current literature, this guide provides the foundational knowledge and methodologies necessary for such investigations.

Introduction to Ivermectin Metabolism

Ivermectin, a semisynthetic derivative of the avermectin (B7782182) family of macrocyclic lactones, is a potent endo- and ectoparasiticide.[1] Its clinical efficacy is influenced by its pharmacokinetic properties, which are largely governed by its metabolic fate. In humans, ivermectin is extensively metabolized in the liver before its excretion, primarily in the feces, with less than 1% of the administered dose being eliminated in the urine.[2]

The primary enzymatic system responsible for ivermectin's biotransformation is the cytochrome P450 (CYP) superfamily, with CYP3A4 being the principal isoform involved.[3][4] To a lesser extent, CYP3A5, CYP2D6, and CYP2E1 may also contribute to its metabolism.[2] The metabolic reactions are predominantly oxidative, leading to the formation of numerous more polar metabolites. These reactions primarily involve O-demethylation and hydroxylation at various positions on the ivermectin molecule.[4][5]

Studies utilizing human liver microsomes have identified at least 10 to 13 metabolites of ivermectin.[3][6] The major metabolites consistently reported are 3''-O-demethyl ivermectin (M1) and 4a-hydroxy ivermectin.[5][6] The formation of this compound represents a combination of these key metabolic transformations: demethylation at the 5-O position and hydroxylation at the 28-position of the avermectin A1a backbone. While its quantitative contribution to the overall metabolite profile appears to be minor compared to other derivatives, its characterization is essential for a complete metabolic map of ivermectin.

Metabolic Pathways of Ivermectin

The biotransformation of ivermectin is a complex process resulting in a variety of hydroxylated and demethylated products. The formation of this compound is a result of sequential or concurrent enzymatic reactions.

Key Metabolic Reactions
  • O-Demethylation: This reaction, primarily catalyzed by CYP3A4, involves the removal of a methyl group from a methoxy (B1213986) substituent on the ivermectin molecule. The 3''-O-demethylation is a major metabolic pathway.[6]

  • Hydroxylation: The addition of a hydroxyl group to the ivermectin structure is another primary route of metabolism, also predominantly mediated by CYP3A4.[4] Common sites of hydroxylation include the C24-methyl and C4a positions.[7] The formation of the "-28-hydroxy" moiety indicates hydroxylation at the C28 position.

The following diagram illustrates the general metabolic pathway of ivermectin, highlighting the types of reactions that lead to the formation of metabolites like this compound.

Ivermectin_Metabolism Ivermectin Ivermectin CYP3A4 CYP3A4 (Major) CYP3A5, CYP2D6, CYP2E1 (Minor) Ivermectin->CYP3A4 Substrate Demethylation O-Demethylation CYP3A4->Demethylation Catalyzes Hydroxylation Hydroxylation CYP3A4->Hydroxylation Catalyzes Metabolite_Target 5-O-Demethyl-28-hydroxy- Avermectin A1a Demethylation->Metabolite_Target Other_Metabolites Other Demethylated & Hydroxylated Metabolites Demethylation->Other_Metabolites Hydroxylation->Metabolite_Target Hydroxylation->Other_Metabolites

Figure 1: General Metabolic Pathway of Ivermectin.

Quantitative Data on Ivermectin Metabolites

MetaboliteParent CompoundMetabolic Reaction(s)SystemRelative Abundance/ConcentrationReference
3''-O-demethyl ivermectin (M1) Ivermectin A1aO-DemethylationHuman Liver Microsomes, Human Hepatocytes, Human PlasmaMajor Metabolite[6]
4a-hydroxy ivermectin Ivermectin A1aHydroxylationHuman Liver MicrosomesMajor Metabolite[7]
24-hydroxymethyl ivermectin Ivermectin A1aHydroxylationRat Liver Microsomes-[7]
3''-O-desmethyl, 4-hydroxy-H2B1a (M4) Ivermectin A1aO-Demethylation, HydroxylationHuman PlasmaHalf-life: 57.5 ± 13.2 h[7]
This compound Ivermectin A1aO-Demethylation, Hydroxylation-Data Not Available -

Note: The absence of quantitative data for this compound in published studies suggests it is likely a minor metabolite. Further targeted quantitative analysis is required to determine its precise contribution to the overall metabolism of ivermectin.

Experimental Protocols

The identification and characterization of ivermectin metabolites are achieved through a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of ivermectin in a controlled in vitro environment.

Objective: To identify and quantify the metabolites of ivermectin produced by human liver microsomal enzymes.

Materials:

  • Pooled human liver microsomes

  • Ivermectin solution (in an appropriate solvent like acetonitrile)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and ivermectin solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formed metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation_Mix Prepare Incubation Mixture Microsomes->Incubation_Mix Ivermectin Ivermectin Solution Ivermectin->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix Add_NADPH Add NADPH & Incubate at 37°C Incubation_Mix->Add_NADPH Terminate Terminate with Acetonitrile Add_NADPH->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Signaling_Pathways cluster_pathways Potentially Modulated Signaling Pathways Ivermectin Ivermectin AMPK_mTOR AMPK/mTOR Pathway Ivermectin->AMPK_mTOR Modulates WNT WNT-TCF Pathway Ivermectin->WNT Modulates Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Modulates Metabolite 5-O-Demethyl-28-hydroxy- Avermectin A1a (Activity Unknown) Metabolite->AMPK_mTOR Hypothesized Interaction Metabolite->WNT Hypothesized Interaction Metabolite->Akt_mTOR Hypothesized Interaction

References

An In-depth Technical Guide to the Relationship Between Avermectin B1a and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone with significant antiparasitic and insecticidal properties, is susceptible to degradation under various environmental and chemical stressors. Understanding the relationship between Avermectin B1a and its degradation products is paramount for ensuring its efficacy, safety, and stability in pharmaceutical and agricultural formulations. This technical guide provides a comprehensive overview of the degradation pathways of Avermectin B1a, detailing the formation of its major degradation products under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. Detailed experimental protocols for forced degradation studies and validated analytical methodologies for the separation and quantification of Avermectin B1a and its degradants are presented. Furthermore, this guide explores the known signaling pathways associated with Avermectin B1a, offering insights into its mechanism of action and potential biological implications of its degradation.

Introduction

Avermectin B1a is a primary component of Abamectin, a widely used anthelmintic and insecticide derived from the fermentation of the soil bacterium Streptomyces avermitilis.[1] Its complex structure, characterized by a 16-membered macrocyclic lactone ring, renders it susceptible to various degradation pathways, impacting its stability and biological activity. This guide aims to provide a detailed technical resource for professionals in drug development and research, focusing on the intricate relationship between Avermectin B1a and its degradation products.

Degradation of Avermectin B1a

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2] Avermectin B1a has been shown to degrade under a range of stress conditions, leading to the formation of several major degradation products.[3][4]

Degradation Pathways

The degradation of Avermectin B1a proceeds through several key pathways, including hydrolysis, oxidation, and photo-isomerization. The following diagram illustrates the general degradation pathways of Avermectin B1a under different stress conditions.

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Avermectin_B1a Avermectin B1a Monosaccharide_B1a Monosaccharide B1a Avermectin_B1a->Monosaccharide_B1a Loss of terminal sugar Epimer_2_B1a 2-epi-Avermectin B1a Avermectin_B1a->Epimer_2_B1a Epimerization at C2 8a_OOH_B1a 8a-hydroperoxy-Avermectin B1a Avermectin_B1a->8a_OOH_B1a Oxidation 5_oxo_B1a 5-oxo-Avermectin B1a Avermectin_B1a->5_oxo_B1a Oxidation 8_9_Z_B1a 8,9-Z-Avermectin B1a Avermectin_B1a->8_9_Z_B1a Isomerization Aglycone_B1a Aglycone B1a Monosaccharide_B1a->Aglycone_B1a Loss of second sugar 8a_OH_B1a 8a-hydroxy-Avermectin B1a 8a_oxo_B1a 8a-oxo-Avermectin B1a 8a_OH_B1a->8a_oxo_B1a Oxidation 8a_OOH_B1a->8a_OH_B1a Reduction

Figure 1: Degradation Pathways of Avermectin B1a.
Quantitative Analysis of Degradation Products

A comprehensive forced degradation study was conducted to identify and quantify the major degradation products of Avermectin B1a under various stress conditions.[3] The results are summarized in the table below.

Stress ConditionDegradation ProductPercentage of Total Degradants (%)
Acidic Hydrolysis Monosaccharide B1aMajor
Aglycone B1aMinor
Alkaline Hydrolysis 2-epi-Avermectin B1aMajor
Oxidative (H₂O₂) 8a-hydroperoxy-Avermectin B1aMajor
8a-hydroxy-Avermectin B1aMinor
8a-oxo-Avermectin B1aMinor
5-oxo-Avermectin B1aMinor
Thermal No significant degradation observed-
Photolytic 8,9-Z-Avermectin B1aMajor

Note: "Major" and "Minor" classifications are based on the relative peak areas observed in HPLC chromatograms from the cited study.[3] Precise percentage values were not provided in the source material.

Experimental Protocols

Forced Degradation Study Workflow

The following diagram outlines a general workflow for conducting forced degradation studies of Avermectin B1a.

G start Start: Avermectin B1a Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by HPLC / LC-MS/MS stress->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradation Products identify->quantify end End: Stability Profile quantify->end

Figure 2: Forced Degradation Study Workflow.
Detailed Protocols for Stress Conditions

The following protocols are based on a comprehensive forced degradation study of Avermectin.[3]

  • Acidic Hydrolysis:

    • Prepare a solution of Avermectin B1a in acetonitrile (B52724) (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of Avermectin B1a in acetonitrile (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the mixture at room temperature for 4 hours.

    • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of Avermectin B1a in acetonitrile (e.g., 1 mg/mL).

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of Avermectin B1a in a stability chamber.

    • Maintain the temperature at 80°C for 7 days.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of Avermectin B1a in acetonitrile (e.g., 1 mg/mL).

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

Analytical Methodologies

A validated, stability-indicating HPLC method is crucial for the separation and quantification of Avermectin B1a and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. A typical gradient might start at 60% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Injection Volume: 20 µL.

LC-MS/MS provides a highly sensitive and specific method for the identification and structural elucidation of degradation products.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

  • MS Parameters: Optimized for the specific masses of Avermectin B1a and its expected degradation products. Multiple reaction monitoring (MRM) can be used for quantification.

Signaling Pathways and Mechanism of Action

Interaction with Glutamate-Gated Chloride Channels

The primary mechanism of action for avermectins in invertebrates involves their interaction with glutamate-gated chloride channels (GluCls).[5][6] This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis and death of the parasite.

G Avermectin Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Cl_influx Chloride Ion (Cl⁻) Influx GluCl->Cl_influx Opens channel Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Figure 3: Mechanism of Action via Glutamate-Gated Chloride Channels.
AMPK/ULK1 Signaling Pathway in Cancer Cells

Recent research has indicated that Avermectin B1a may have potential anticancer properties by modulating the AMPK/ULK1 signaling pathway, which is involved in autophagy.[3]

G Avermectin Avermectin B1a AMPK AMPK Avermectin->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Induces Apoptosis Apoptosis Autophagy->Apoptosis Contributes to Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Figure 4: Avermectin B1a and the AMPK/ULK1 Signaling Pathway.

Toxicity of Degradation Products

While Avermectin B1a itself has a well-characterized toxicity profile, data on the specific toxicity of its degradation products is less comprehensive. Generally, the degradation of Avermectin B1a leads to a reduction in its biological activity and toxicity. For instance, the cleavage of the disaccharide chain to form the monosaccharide and aglycone derivatives results in a loss of anthelmintic action.[5] However, the photoproduct 8,9-Z-Avermectin B1a has been reported to have toxicological activity similar to the parent compound.[7] Further research is needed to fully elucidate the toxicological profiles of all major degradation products.

Conclusion

The stability of Avermectin B1a is a critical factor influencing its therapeutic and agricultural applications. This technical guide has provided a detailed overview of the degradation pathways of Avermectin B1a, identifying its major degradation products under various stress conditions. The provided experimental protocols and analytical methodologies offer a practical framework for researchers and drug development professionals to assess the stability of Avermectin B1a in their formulations. Understanding the relationship between Avermectin B1a and its degradation products, as well as their respective biological activities and toxicities, is essential for the development of stable, safe, and effective products. Further investigation into the quantitative formation of degradation products and their individual toxicological profiles will continue to be a key area of research.

References

A Technical Guide to the Biosynthesis of Avermectin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] Originally isolated from the fermentation broth of the soil actinomycete Streptomyces avermitilis, these compounds and their derivatives have become indispensable tools in veterinary medicine, agriculture, and human health.[1][2][3] Notably, the discovery of avermectin (B7782182) was recognized with the 2015 Nobel Prize in Physiology or Medicine. This guide provides an in-depth exploration of the intricate biosynthetic pathway of avermectin, its regulation, and the generation of key derivatives.

The Avermectin Biosynthetic Gene Cluster

The entire enzymatic machinery required for avermectin biosynthesis is encoded within a large gene cluster in S. avermitilis.[1][2][3] This cluster, spanning approximately 82 kb, contains 18 open reading frames (ORFs) that orchestrate the assembly, modification, and glycosylation of the avermectin scaffold.[2] The genes are organized into functional groups responsible for polyketide synthesis, post-polyketide modifications, and sugar biosynthesis/attachment.

Core Biosynthesis Pathway of Avermectin

The biosynthesis of the eight naturally occurring avermectins (A1a, A2a, B1a, B2a, and their minor 'b' components) is a multi-step process that can be divided into three main stages:

  • Polyketide Chain Assembly: The carbon backbone of avermectin is assembled by a type I polyketide synthase (PKS).

  • Post-PKS Modifications: The linear polyketide undergoes a series of enzymatic modifications to form the characteristic pentacyclic structure of the avermectin aglycone.

  • Glycosylation: The aglycone is decorated with a disaccharide of L-oleandrose.

Polyketide Chain Assembly

The initial step in avermectin biosynthesis is the formation of the polyketide chain, which is catalyzed by a large, multi-enzyme complex known as the avermectin polyketide synthase (AVES).[3][4] This complex is composed of four large multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4), which are encoded by the aveA1-A4 genes.[2][4][5] The PKS functions as an assembly line, with 12 modules responsible for the 12 condensation reactions required to build the polyketide chain.[4][5]

The process begins with a starter unit, which is either 2-methylbutyryl-CoA or isobutyryl-CoA, derived from the amino acids isoleucine and valine, respectively.[3][4] This starter unit determines whether the final product will be an 'a' series (from 2-methylbutyryl-CoA) or a 'b' series (from isobutyryl-CoA) avermectin.[1][3] The growing polyketide chain is then extended through the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units.[3][4][5] The final step catalyzed by the PKS is the release of the completed polyketide chain through intramolecular cyclization, forming a macrolactone.[1][3]

Avermectin_PKS_Workflow cluster_starters Starter Units cluster_extenders Extender Units cluster_pks Polyketide Synthase (AVES 1-4) Isoleucine Isoleucine 2-methylbutyryl-CoA 2-methylbutyryl-CoA Isoleucine->2-methylbutyryl-CoA Valine Valine isobutyryl-CoA isobutyryl-CoA Valine->isobutyryl-CoA PKS Loading Module Module 1 ... Module 12 Thioesterase Domain 2-methylbutyryl-CoA->PKS:f0 'a' series isobutyryl-CoA->PKS:f0 'b' series Acetate Acetate Malonyl-CoA Malonyl-CoA Acetate->Malonyl-CoA Propionate Propionate Methylmalonyl-CoA Methylmalonyl-CoA Propionate->Methylmalonyl-CoA Malonyl-CoA->PKS:f1 Methylmalonyl-CoA->PKS:f1 Linear Polyketide Linear Polyketide PKS:f13->Linear Polyketide Release & Cyclization

Caption: Polyketide chain assembly by avermectin PKS.
Post-PKS Modifications

Following its release from the PKS, the linear polyketide undergoes a series of tailoring reactions to form the avermectin aglycone. These modifications are catalyzed by a set of enzymes encoded by genes within the avermectin cluster:

  • AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between C6 and C8.[1][3]

  • AveF: An NAD(P)H-dependent ketoreductase that reduces the keto group at C5 to a hydroxyl group.[1][3]

  • AveC: This enzyme influences the dehydratase activity in module 2 of the PKS, affecting the C22-C23 position and leading to the production of the 1-series (with a double bond) or 2-series (with a hydroxyl group) avermectins.[1][3]

  • AveD: A SAM-dependent O-methyltransferase that methylates the hydroxyl group at C5, leading to the A-series avermectins.[1][3] If this methylation does not occur, the B-series avermectins are produced.

The interplay between AveC and AveD is crucial for generating the diversity of the eight natural avermectins.

Post_PKS_Modifications cluster_C_modification C22-C23 Modification cluster_D_modification C5 Modification Linear_Polyketide Linear Polyketide Avermectin_Aglycone_Precursor Avermectin Aglycone Precursor Linear_Polyketide->Avermectin_Aglycone_Precursor AveE (Furan Ring) AveF (C5-OH reduction) Avermectin_Aglycone_Precursor_1 Series 1 Precursor (C22=C23) Avermectin_Aglycone_Precursor->Avermectin_Aglycone_Precursor_1 AveC (Dehydration) Avermectin_Aglycone_Precursor_2 Series 2 Precursor (C23-OH) Avermectin_Aglycone_Precursor->Avermectin_Aglycone_Precursor_2 No AveC activity Avermectin_A_Aglycone Avermectin A Aglycone Avermectin_B_Aglycone Avermectin B Aglycone Avermectin_A1_Aglycone Avermectin_A1_Aglycone Avermectin_Aglycone_Precursor_1->Avermectin_A1_Aglycone AveD (O-methylation) Avermectin_B1_Aglycone Avermectin_B1_Aglycone Avermectin_Aglycone_Precursor_1->Avermectin_B1_Aglycone No AveD activity Avermectin_A2_Aglycone Avermectin_A2_Aglycone Avermectin_Aglycone_Precursor_2->Avermectin_A2_Aglycone AveD (O-methylation) Avermectin_B2_Aglycone Avermectin_B2_Aglycone Avermectin_Aglycone_Precursor_2->Avermectin_B2_Aglycone No AveD activity

Caption: Post-PKS modifications leading to avermectin aglycones.
Glycosylation

The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 hydroxyl group of the aglycone.[3][6] The genes aveBII-BVIII are responsible for the synthesis of the activated sugar donor, dTDP-L-oleandrose.[1][3] The glycosyltransferase AveBI then catalyzes the transfer of the oleandrose (B1235672) moieties to the avermectin aglycone, completing the biosynthesis of the final avermectin molecules.[1][3]

Biosynthesis of Avermectin Derivatives

The understanding of the avermectin biosynthetic pathway has enabled the generation of novel derivatives through genetic engineering and semi-synthesis.

  • Ivermectin: This widely used derivative is produced by the chemical reduction of the C22-C23 double bond of avermectin B1.[7] More recently, metabolic engineering approaches have successfully created S. avermitilis strains that can produce ivermectin directly through fermentation.[7] This was achieved by replacing the dehydratase domain in module 2 of the PKS with a domain that fully reduces the keto group.[7][8]

  • Doramectin (B1670889): This derivative is produced through mutational biosynthesis. A mutant strain of S. avermitilis that is blocked in the synthesis of the natural starter units is fed with a synthetic precursor, cyclohexanecarboxylic acid, which is then incorporated by the PKS to produce doramectin.

  • Selamectin and Eprinomectin: These are also semi-synthetic derivatives with modifications at various positions on the avermectin scaffold, leading to altered pharmacokinetic and pharmacodynamic properties.

Regulation of Avermectin Biosynthesis

The production of avermectin is tightly regulated at the transcriptional level. The gene aveR is a pathway-specific positive regulator, and its expression is essential for the transcription of the other avermectin biosynthetic genes.[9][10] The expression of aveR itself is controlled by a complex network of global and pathway-specific regulators, including TetR family regulators and gamma-butyrolactone (B3396035) signaling molecules.[10][11][12] For example, the TetR-family transcriptional regulator AveT acts as an activator of avermectin production.[10][12] Understanding this regulatory network is crucial for developing strategies to enhance avermectin production in industrial fermentation processes.

Avermectin_Regulation cluster_global Global Regulators cluster_pathway_specific Pathway-Specific Regulators Global_Signals Nutrient Levels, Growth Phase Other_Regulators Other TetR Regulators, Gamma-butyrolactones Global_Signals->Other_Regulators AveR AveR (Positive Regulator) Avermectin_Genes Avermectin Biosynthetic Genes (aveA, aveB, etc.) AveR->Avermectin_Genes Activation AveT AveT (Activator) AveT->AveR Activation Other_Regulators->AveR Repression/Activation Avermectin_Production Avermectin Production Avermectin_Genes->Avermectin_Production

Caption: Simplified regulatory network of avermectin biosynthesis.

Quantitative Data

ParameterValueReference
Avermectin B1a:B1b ratio80:20 to 90:10[1]
Ivermectin production in engineered S. avermitilisSmall amounts detected[7]
Avermectin B1a production increase with Co2+ supplementation48.8%[13]
Doramectin Cmax in cattle (200 µg/kg SC)~32 ng/ml[14]
Ivermectin Cmax in cattle (200 µg/kg SC)~32 ng/ml[14]
Doramectin AUC in cattle (200 µg/kg SC)511 +/- 16 ng day/ml[14]
Ivermectin AUC in cattle (200 µg/kg SC)361 +/- 17 ng day/ml[14]

Experimental Protocols

Gene Inactivation in S. avermitilis
  • Vector Construction: A gene replacement vector is constructed containing the upstream and downstream flanking regions of the target gene, along with a selectable marker (e.g., an apramycin (B1230331) resistance cassette).

  • Protoplast Transformation: Protoplasts of S. avermitilis are prepared by enzymatic digestion of the mycelia. The gene replacement vector is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are identified by screening for the desired phenotype (e.g., loss of avermectin production) and confirmed by PCR and Southern blot analysis.

Analysis of Avermectins by HPLC
  • Sample Preparation: Fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: UV detection at approximately 245 nm.

  • Quantification: Avermectin concentrations are determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of avermectin standards.

In Vitro Enzyme Assays
  • Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified using affinity chromatography.

  • Assay Conditions: The purified enzyme is incubated with its substrate(s) in a buffered solution at an optimal temperature and pH.

  • Product Analysis: The reaction is quenched, and the products are analyzed by methods such as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetic parameters.

Experimental_Workflow_Gene_Knockout Start Start: Target Gene Identification Vector_Construction Construct Gene Replacement Vector (Flanking regions + Resistance marker) Start->Vector_Construction Transformation Protoplast Preparation & PEG-mediated Transformation Vector_Construction->Transformation Selection Select for Antibiotic Resistance (Single Crossover) Transformation->Selection Screening Screen for Double Crossover Events (e.g., PCR, Phenotype) Selection->Screening Confirmation Confirm Gene Deletion (Southern Blot) Screening->Confirmation Analysis Analyze Phenotype of Mutant Strain (e.g., HPLC for Avermectin Production) Confirmation->Analysis End End: Characterized Mutant Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a derivative of the macrocyclic lactone Avermectin A1a. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

This compound is a specific derivative of Avermectin A1a, a potent anthelmintic and insecticidal compound. The structural modifications, specifically the demethylation at the 5-O position and hydroxylation at the C28 position, can influence its biological activity and physicochemical characteristics.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96722-46-2[1][2][3]
Molecular Formula C48H72O15[1][2][3]
Molecular Weight 889.08 g/mol [1][2][3]
Appearance White to off-white solid[3]
Purity ≥96.0%[1][2]
Solubility Soluble in DMSO (≥ 50 mg/mL; 56.24 mM)[3]

Biological Activity and Signaling Pathways

Avermectins exert their biological effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[5][6] This interaction leads to an increased influx of chloride ions, causing hyperpolarization and subsequent paralysis of the parasite.[5][6]

In addition to their antiparasitic activity, avermectins have been shown to possess anti-inflammatory properties. This is thought to occur through the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7][8]

Avermectin Biosynthesis Pathway

The biosynthesis of avermectins is a complex process carried out by the soil bacterium Streptomyces avermitilis.[5][9][10] The pathway involves a series of enzymatic steps, including the assembly of a polyketide chain, modifications to the aglycon, synthesis of a modified sugar, and finally, glycosylation.[5][10]

Avermectin Biosynthesis Pathway Starter_Units 2-methylbutyryl-CoA or isobutyryl-CoA PKS Polyketide Synthases (AVES 1-4) Starter_Units->PKS Initial_Aglycon Initial Aglycon PKS->Initial_Aglycon Modification Aglycon Modification (e.g., AveE, AveF, AveC, AveD) Initial_Aglycon->Modification Modified_Aglycon Modified Avermectin Aglycon Modification->Modified_Aglycon Glycosylation Glycosylation Modified_Aglycon->Glycosylation Sugar_Synthesis dTDP-L-oleandrose Synthesis (AveB genes) Activated_Sugar Activated Sugar Sugar_Synthesis->Activated_Sugar Activated_Sugar->Glycosylation Avermectin Avermectin Glycosylation->Avermectin

Caption: A simplified workflow of the Avermectin biosynthesis pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[8][11][12]

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Ub_Deg Ubiquitination & Degradation IkB_p->Ub_Deg NFkB Active NF-κB Ub_Deg->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Exp Inflammatory Gene Expression NFkB_nuc->Gene_Exp

Caption: Overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another key regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors. The main MAPK cascades include the ERK, JNK, and p38 pathways, which are activated by various extracellular stimuli.[4][6][13]

MAPK Signaling Pathway Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (e.g., Inflammation) Transcription_Factors->Cellular_Response

Caption: A generalized schematic of the MAPK signaling cascade.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides generalized protocols for determining key physicochemical properties applicable to macrocyclic lactones.

Melting Point Determination

The melting point of a solid compound is a critical physical property for identification and purity assessment.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the solid sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid heating to determine an approximate melting range.

    • For a more accurate measurement, heat the sample to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

  • Replicates: Perform at least two more determinations to ensure reproducibility.

Melting Point Determination Workflow Start Start Prep Prepare Sample (Powder & Load Capillary) Start->Prep Place Place in Apparatus Prep->Place Heat Heat Sample Place->Heat Observe Observe & Record Melting Range Heat->Observe End End Observe->End

Caption: A workflow for determining the melting point of a solid compound.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for formulation development and in vitro/in vivo studies.

Protocol: Shake-Flask Method for Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, buffers of different pH, organic solvents).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[14][15][16]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solubility Determination Workflow Start Start Add Add Excess Solid to Solvent Start->Add Equilibrate Equilibrate (Shake at const. T) Add->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify End End Quantify->End

References

Technical Guide: Spectroscopic and Analytical Characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the basic chemical properties for 5-O-Demethyl-28-hydroxy-Avermectin A1a is presented below.

PropertyValue
Molecular Formula C₄₈H₇₂O₁₅
Molecular Weight 889.08 g/mol
Appearance White to off-white solid[1]
Purity (Typical) ≥96.0%[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently published. However, the following sections describe the expected data formats and general characteristics based on the analysis of avermectin (B7782182) analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative and structural NMR analysis is crucial for the unambiguous identification of avermectin derivatives. Below are the anticipated data tables for ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and identifying fragmentation patterns.

Mass Spectrometry Data (Predicted)

Ionization ModeMass-to-Charge (m/z)Ion Type
ESI+[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
ESI-[M-H]⁻, [M+HCOO]⁻

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of avermectin compounds, which can be adapted for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 seconds for quantitative analysis, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information on carbon types (CH₃, CH₂, CH, C).

    • 2D NMR: Conduct 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for complete structural elucidation.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Chromatographic Separation (LC-MS):

    • Column: A C18 reversed-phase column is commonly used for the separation of avermectins.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) for better ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to generate protonated/adducted molecules and deprotonated molecules, respectively.

    • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the parent ion. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural confirmation.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the isolation and characterization of an avermectin derivative like this compound.

A Isolation & Purification (e.g., HPLC) B Purity Assessment (e.g., HPLC, UPLC) A->B Isolated Compound C Preliminary Structural Analysis (LC-MS, HRMS) B->C Purity Confirmed D Detailed Structural Elucidation (1D & 2D NMR) C->D Molecular Formula Determined E Data Compilation & Reporting D->E Structure Confirmed

Workflow for Isolation and Characterization

This guide provides a framework for the analytical characterization of this compound. Researchers are encouraged to adapt these general protocols to their specific instrumentation and experimental conditions to obtain reliable spectroscopic data.

References

Invertebrate Glutamate-Gated Chloride Channels: A Technical Guide to Core Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of invertebrate glutamate-gated chloride channels (GluCls), a critical class of ligand-gated ion channels that serve as primary targets for major anthelmintic and insecticidal drugs. Due to their absence in vertebrates, these channels represent a highly selective target for developing parasiticides and pesticides with minimal host toxicity. This document outlines the structure, function, and pharmacology of GluCls, presents quantitative data on ligand interactions, details key experimental protocols, and provides visual representations of core concepts.

Introduction to Invertebrate Glutamate-Gated Chloride Channels

Invertebrate glutamate-gated chloride channels (GluCls) are a unique class of ligand-gated ion channels found exclusively in protostome invertebrate phyla, including nematodes and arthropods.[1][2][3][4] In these organisms, glutamate (B1630785) can act as an inhibitory neurotransmitter, a role distinct from its primary excitatory function in the vertebrate central nervous system.[5][6][7] When activated by glutamate, GluCls open to allow an influx of chloride ions, which hyperpolarizes the cell membrane of neurons and muscle cells.[8] This inhibitory signaling is crucial for regulating essential physiological processes such as locomotion, feeding, and sensory input.[2][3][4][7][9]

The absence of GluCls in mammals makes them an ideal target for selective antiparasitic drugs and insecticides.[7][9][10] The macrocyclic lactone family of drugs, most notably ivermectin, and the phenylpyrazole insecticide fipronil (B1672679) are two prominent examples of compounds that exert their effects by modulating GluCl function.[2][11]

Structure and Function

GluCls belong to the Cys-loop superfamily of ligand-gated ion channels (LGICs), which also includes vertebrate nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors.[1][12] These channels are pentameric, meaning they are assembled from five protein subunits arranged symmetrically around a central ion pore.[9] Each subunit consists of a large extracellular N-terminal domain, which forms the ligand-binding site, four transmembrane domains (M1-M4), and a short extracellular C-terminus. The M2 transmembrane domain from each of the five subunits lines the central ion-conducting pore.

The binding of the neurotransmitter glutamate to the extracellular domain induces a conformational change that propagates through the protein to the transmembrane domain, opening the channel pore.[11] This allows chloride ions to flow down their electrochemical gradient into the cell, leading to hyperpolarization and inhibition of neuronal firing or muscle contraction.[7][8] This action ultimately results in paralysis and death of the invertebrate.[8][12]

Pharmacology and Ligand Interaction

The pharmacology of GluCls is of significant medical and economic importance. These channels are the primary targets for some of the most effective antiparasitic agents ever developed.

Ivermectin and Macrocyclic Lactones

Ivermectin, a member of the avermectin (B7782182) class of macrocyclic lactones, is a potent positive allosteric modulator and direct agonist of GluCls.[1][11] It binds to a unique site in the transmembrane domain, at the interface between adjacent subunits.[1][3][8][12][13] This binding event locks the channel into an open or activated conformation, leading to a persistent and essentially irreversible influx of chloride ions.[1][8][9] This sustained hyperpolarization paralyzes the pharyngeal muscles and somatic muscles of nematodes and insects, disrupting feeding and locomotion and ultimately causing death.[8][13] Ivermectin can activate the channels directly or potentiate their response to the endogenous agonist, glutamate.[2][11]

Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a non-competitive antagonist or blocker of GluCls.[10][14][15] Unlike ivermectin, which locks the channel open, fipronil binds within the ion pore, physically occluding the passage of chloride ions.[14] This blockade of inhibitory neurotransmission leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.[16] Fipronil also exhibits potent blocking activity on insect GABA-gated chloride channels, which contributes to its insecticidal activity.[10][15][16] However, its high potency against GluCls, which are absent in mammals, is a key factor in its selective toxicity towards insects.[10][14]

Quantitative Data on Ligand Interactions

The following tables summarize quantitative data for the interaction of key ligands with various invertebrate GluCls. This data is essential for understanding the potency and selectivity of these compounds.

LigandChannel/OrganismAssay TypeValueReference
Fipronil Cockroach (non-desensitizing GluCls)ElectrophysiologyIC₅₀: 10 nM[10][14]
Cockroach (desensitizing GluCls)ElectrophysiologyIC₅₀: 801 nM (or 800 nM)[10][14]
Cockroach (GABA receptors)ElectrophysiologyIC₅₀: 30 nM[10]
Rat (GABA-A receptors)ElectrophysiologyIC₅₀: 1600 nM[10]
Picrotoxin C. elegans (Homomeric GluClα)Electrophysiology (Oocyte)EC₅₀: 59 µM[17]
C. elegans (Homomeric GluClβ)Electrophysiology (Oocyte)EC₅₀: 77 nM[17]
Ivermectin Various InvertebratesElectrophysiologyActivates at nM concentrations[1]
C. elegans GluCl αβElectrophysiology (Neuronal Culture)Effective at 1 nM (engineered)[18]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Key Experimental Protocols

The study of GluCls relies on specialized experimental techniques to characterize their function and pharmacology. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for studying the properties of cloned ion channels expressed in a heterologous system.

Methodology:

  • Channel Expression:

    • Synthesize capped RNA (cRNA) in vitro from linearized plasmid DNA containing the coding sequence for the desired GluCl subunit(s) (e.g., C. elegans GluClα and GluClβ).[17]

    • Harvest and prepare mature (Stage V-VI) oocytes from Xenopus laevis.

    • Inject the oocytes with 50 nL of the cRNA solution (for single subunits or a co-injection for heteromers) and incubate for 2-7 days at 16-18°C in Barth's solution to allow for channel protein expression and insertion into the oocyte membrane.[6]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, buffered with HEPES).

    • Impale the oocyte with two microelectrodes (filled with 3M KCl), one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (typically -60 mV to -80 mV) using a voltage-clamp amplifier.

    • Apply glutamate or other test compounds (agonists, antagonists, modulators) via the perfusion system.

    • Record the resulting transmembrane currents, which reflect the flow of ions through the expressed GluCl channels.

  • Data Analysis:

    • Measure the peak current amplitude in response to different concentrations of an agonist to generate a dose-response curve and determine the EC₅₀.

    • For antagonists, co-apply a fixed concentration of agonist with varying concentrations of the antagonist to determine the IC₅₀.

Whole-Cell Patch Clamp of Cultured Cells

This technique offers higher resolution recordings from mammalian cells transiently expressing GluCls or from primary invertebrate neurons.

Methodology:

  • Cell Preparation:

    • Culture a suitable mammalian cell line (e.g., HEK293) or dissociate primary neurons from the invertebrate of interest.

    • Transfect the cultured cells with plasmid DNA encoding the GluCl subunits. Often, a fluorescent protein is co-expressed to identify successfully transfected cells.[19]

    • Allow 24-48 hours for protein expression.

  • Recording:

    • Place a coverslip with the cells into a recording chamber on an inverted microscope and perfuse with an external saline solution.[20]

    • Fabricate a glass micropipette (resistance 3-7 MΩ) and fill it with an internal solution designed to mimic the intracellular ionic environment.[20]

    • Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, achieving the "whole-cell" configuration. This provides low-resistance electrical access to the cell's interior.[21]

    • Use a patch-clamp amplifier to control the membrane potential (voltage-clamp) or current (current-clamp) and record ionic currents or voltage changes in response to drug application.[22]

Radioligand Binding Assays

Binding assays are used to measure the affinity of a drug for its receptor target without measuring channel function.[23]

Methodology:

  • Membrane Preparation:

    • Homogenize tissue from the invertebrate of interest or cultured cells expressing the GluCls in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes to create a membrane preparation containing the target channels.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled ligand (a compound with a radioactive isotope, e.g., ³H-ivermectin) that is known to bind to the channel.

    • To determine the affinity of a non-radiolabeled test compound, perform a competitive binding assay. Here, the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[24]

  • Separation and Counting:

    • After the incubation reaches equilibrium, rapidly separate the membrane-bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the membranes.[24]

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • In competitive assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.[24]

Visualizations of Core Concepts

Diagrams created using the DOT language to illustrate key pathways and workflows.

GluCl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) (Closed) Glutamate->GluCl Binds & Activates Ivermectin Ivermectin Ivermectin->GluCl Binds & Locks Open GluCl_Open GluCl Channel (Open) GluCl->GluCl_Open Opens Chloride Cl⁻ Influx GluCl_Open->Chloride Allows Fipronil Fipronil Fipronil->GluCl_Open Blocks Pore Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Electrophysiology_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis A Synthesize GluCl cRNA or prepare plasmid DNA B Inject Xenopus Oocytes or Transfect Cultured Cells A->B C Incubate (2-7 days) for channel expression B->C D Mount cell/oocyte in recording chamber C->D E Establish Voltage/Patch Clamp (TEVC or Whole-Cell) D->E F Apply Ligands (Glutamate, Ivermectin, etc.) E->F G Record Ionic Currents F->G H Measure Current Amplitudes G->H I Generate Dose-Response Curves H->I J Calculate IC₅₀ / EC₅₀ Values I->J GluCl_Binding_Sites GluCl Extracellular Domain Transmembrane Domain Intracellular Loop Glutamate Glutamate (Agonist) Glutamate->GluCl:ext Agonist Binding Site Ivermectin Ivermectin (Positive Allosteric Modulator) Ivermectin->GluCl:tm Allosteric Site (Subunit Interface) Fipronil Fipronil (Pore Blocker) Fipronil->GluCl:tm Channel Pore Picrotoxin Picrotoxin (Pore Blocker) Picrotoxin->GluCl:tm Channel Pore

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant derivative of Avermectin (B7782182) A1a, a member of the avermectin family of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Accurate and reliable quantification of this compound is crucial for research and development, quality control, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established protocols for related avermectin compounds and is suitable for various sample matrices after appropriate sample preparation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).[2][3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex® C18, 150 x 4.6 mm, 5 µm) is recommended for optimal separation.[2][4] A C8 column can also be utilized.[1]

  • Chemicals and Reagents:

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)[2][4]
Mobile Phase Isocratic elution with Acetonitrile:Methanol:Water (53:35:12, v/v/v)[2][4]
Flow Rate 1.2 mL/min[2][4]
Column Temperature 25 °C[2]
Injection Volume 20 µL[2][4]
Detection (UV) 245 nm[1][3]
Detection (Fluorescence) Excitation: 365 nm, Emission: 475 nm (after derivatization)[7]
Run Time Approximately 15 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) protocol for biological matrices is provided below.

  • Extraction: Homogenize the sample and extract the analyte using a suitable solvent such as acetonitrile.[5][6]

  • Centrifugation: Centrifuge the extract to pellet any solid debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analyte with a high-organic solvent mixture (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Derivatization (for Fluorescence Detection)

For enhanced sensitivity, derivatization can be performed to yield a fluorescent product.

  • To the dried and reconstituted sample, add 1-methylimidazole in acetonitrile.[6]

  • Add trifluoroacetic anhydride in acetonitrile.[5][6]

  • The reaction is typically rapid and occurs at room temperature. The resulting fluorescent derivative can then be injected into the HPLC system.

Data Presentation

Method Validation Parameters

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4] Key validation parameters are summarized in the table below.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with minor variations in method parameters[4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization & Extraction Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Standard Reference Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Method_Development Analyte Analyte Properties (Polarity, UV Absorbance) Column Column Selection (C18, C8) Analyte->Column MobilePhase Mobile Phase Optimization (Acetonitrile, Methanol, Water) Analyte->MobilePhase Detector Detector Choice (UV, Fluorescence) Analyte->Detector SamplePrep Sample Preparation (SPE, LLE) Analyte->SamplePrep Column->MobilePhase MobilePhase->Detector Validation Method Validation (ICH Guidelines) Detector->Validation SamplePrep->Validation

References

Application Notes & Protocols: Mass Spectrometry Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant degradation product of Avermectin B1a, a widely used anthelmintic and insecticidal agent.[1] The monitoring of such derivatives is crucial for understanding the metabolism, degradation, and potential residues of the parent compound in various matrices, including biological tissues and environmental samples. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Profile

PropertyValue
Chemical Name This compound
Molecular Formula C48H74O15
Molecular Weight 891.11 g/mol

Experimental Protocols

Sample Preparation: QuEChERS-based Extraction

This protocol is adapted from established methods for Avermectin analysis in complex matrices and is suitable for samples such as agricultural products.[2]

Materials:

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.

  • Add 10 mL of water and homogenize for 1 minute to create a slurry.

  • Add 10 mL of an acetonitrile:isopropanol (9:1, v/v) mixture and vortex for 1 minute.[2]

  • Add 2 g of MgSO₄, 0.5 g of NaCl, 0.5 g of trisodium citrate dihydrate, and 0.25 g of disodium citrate sesquihydrate.[2]

  • Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4,850 x g for 8 minutes at 5°C.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing C18 and PSA.

  • Vortex for 1 minute and centrifuge at 10,200 x g for 8 minutes at 5°C.

  • Filter the final extract through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is based on typical LC-MS/MS parameters for the analysis of Avermectin derivatives.[3][4][5]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 300-350°C.[5][6]

  • Capillary Voltage: 3.0 kV.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These will need to be determined by infusing a standard of this compound. Based on the structure, the precursor ion is likely to be the [M+H]⁺ or [M+NH₄]⁺ adduct. Fragmentation will likely involve the loss of the sugar moieties and water.

Data Presentation

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be optimized experimentally using a pure standard of the analyte.

Table 2: Method Validation Parameters for Avermectin Analysis (for reference)

ParameterTypical ValueReference
Linearity (r²)0.997 - 0.999[3]
Recovery87.9 - 99.8%[3]
Within-day Precision (RSD)1.5 - 7.4%[3]
Between-day Precision (RSD)1.5 - 8.4%[3]
Limit of Detection (LOD)1.2 - 2.4 µg/kg[2]
Limit of Quantification (LOQ)5.0 µg/kg[7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (5g) extraction Add Water & Acetonitrile/Isopropanol Vortex sample->extraction salting_out Add QuEChERS Salts Vortex extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 d_spe Dispersive SPE Cleanup (C18/PSA) centrifuge1->d_spe centrifuge2 Centrifuge d_spe->centrifuge2 filtration Filter (0.22 µm) centrifuge2->filtration lc_ms LC-MS/MS System (C18 Column, ESI+) filtration->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for the analysis of this compound.

Avermectin Mode of Action - Simplified Pathway

Avermectins, including their derivatives, primarily act on the nervous system of invertebrates.

G Avermectin Avermectin Derivative GluCl Glutamate-Gated Chloride Channels (GluCls) Avermectin->GluCl Binds to Channel_Opening Irreversible Channel Opening GluCl->Channel_Opening Induces Cl_Influx Increased Chloride Ion Influx Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Simplified mode of action of Avermectin derivatives on invertebrate nerve and muscle cells.[8][9]

References

Application Note & Protocol: Quantitative Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of Avermectin (B7782182) A1a, in biological samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of drug metabolites in complex matrices.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones widely used as anthelmintic and insecticidal agents in both veterinary and human medicine. This compound is a known degradation product of Avermectin B1a.[1][2][3] Understanding the pharmacokinetic profile and metabolic fate of avermectins is crucial for drug development and safety assessment. This protocol outlines a robust and reproducible method for the quantitative analysis of this compound in biological samples, which can be adapted for various research applications. The method is based on established principles for the analysis of avermectin derivatives, which commonly employ techniques like QuEChERS for sample preparation followed by LC-MS/MS for detection.[4][5]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a closely related avermectin derivative not present in the sample)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18, PSA)

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[4][5]

  • Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., plasma) into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add the internal standard (IS) to all samples, calibration standards, and quality controls (QCs). For calibration standards and QCs, add the appropriate concentration of the this compound working solution.

  • Extraction:

    • Add 2 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing the pure this compound standard and a suitable internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: LC-MS/MS Parameters for the Quantification of this compound

ParameterThis compoundInternal Standard (IS)
Precursor Ion (m/z)To be determinedTo be determined
Product Ion (m/z)To be determinedTo be determined
Collision Energy (eV)To be determinedTo be determined
Retention Time (min)To be determinedTo be determined

Table 2: Calibration Curve and Quality Control Data

LevelConcentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.50.4896.08.5
QC Low1.51.55103.36.2
QC Mid5048.997.84.1
QC High150153.6102.43.5
ULOQ200201.2100.62.8

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Quantifying this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Biological Sample (1 mL) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Add Acetonitrile & QuEChERS Salts Spike_IS->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification using Calibration Curve Data->Quantification Report Final Report Quantification->Report

Caption: Figure 1: Experimental Workflow for Quantifying this compound.

Logical Relationship of Method Validation

G Figure 2: Key Parameters for Method Validation cluster_parameters Validation Parameters Method Validated Analytical Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Selectivity Selectivity Selectivity->Method LOD LOD & LOQ LOD->Method Stability Stability Stability->Method

Caption: Figure 2: Key Parameters for Method Validation.

References

Application Notes and Protocols: 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Detailed application notes and protocols for the use of 5-O-Demethyl-28-hydroxy-Avermectin A1a as a reference standard in analytical and biological studies.

Introduction

This compound is a known metabolite and degradation product of Avermectin (B7782182) A1a, a potent anthelmintic and insecticidal agent.[1][2] Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are widely used in veterinary medicine and agriculture.[3] Due to its relationship with the parent compound, this compound serves as a critical reference standard for various analytical applications. Its primary utility lies in the accurate identification and quantification of this specific metabolite or impurity in complex matrices, which is essential for drug metabolism studies, pharmacokinetic analysis, stability testing of Avermectin A1a formulations, and ensuring regulatory compliance.

This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses. Additionally, it outlines the known signaling pathways associated with the broader avermectin class of compounds.

Analytical Applications and Data Presentation

The primary application of this compound as a reference standard is in the chromatographic analysis for the purpose of identification, quantification, and purity assessment of Avermectin A1a and its related substances.

Physicochemical Data

Proper characterization of the reference standard is fundamental for its application. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms Avermectin A1a, 5-O-demethyl-28-hydroxy-
Molecular Formula C₄₈H₇₂O₁₅
Molecular Weight 889.08 g/mol
CAS Number 96722-46-2
Appearance White to off-white solid
Storage Conditions -20°C for long-term storage
Chromatographic Data (Illustrative)

The following table provides a summary of expected chromatographic parameters when using the protocols described in this document. These values are illustrative and may vary based on the specific instrumentation, column, and laboratory conditions.

ParameterHPLC-UV (Impurity Profiling)LC-MS/MS (Quantification)
Column C18 (e.g., 4.6 x 150 mm, 2.5 µm)C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM NH₄OAc in Water, pH 9.50.1% Formic Acid in Water
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (B109758) (52/40.5/7.5, v/v/v)0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection Wavelength 245 nmN/A
MS Detection Mode N/AESI Positive
Precursor Ion (m/z) N/A[M+H]⁺ or [M+NH₄]⁺
Product Ions (m/z) N/ATo be determined
Retention Time (RT) To be determinedTo be determined
Limit of Quantitation (LOQ) ~0.05% of analytical concentration~0.5 - 5 ng/mL (matrix dependent)

Experimental Protocols

Protocol 1: Impurity Profiling of Avermectin A1a by HPLC-UV

This protocol is designed for the identification and quantification of this compound as an impurity in bulk Avermectin A1a drug substance.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Avermectin A1a Bulk Material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (NH₄OAc)

  • Water (HPLC grade)

3.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • C18 reverse-phase HPLC column (e.g., ACE UltraCore 2.5 Super C18, 150 mm × 4.6 mm, 2.5 µm particle size)

3.1.3. Preparation of Solutions

  • Mobile Phase A: Prepare a 5 mM ammonium acetate solution in water and adjust the pH to 9.5 with an appropriate base (e.g., ammonium hydroxide).

  • Mobile Phase B: Mix acetonitrile, methanol, and dichloromethane in a ratio of 52:40.5:7.5 (v/v/v).

  • Diluent: Acetonitrile.

  • Reference Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the diluent to obtain a final concentration of approximately 0.5 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of Avermectin A1a bulk material and dissolve in the diluent in a 25 mL volumetric flask to obtain a final concentration of 1 mg/mL.

3.1.4. Chromatographic Conditions

  • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm, 2.5 µm)

  • Column Temperature: 45 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 55
    41 77
    42 100

    | 47 | 100 |

3.1.5. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution to determine the retention time and response of this compound.

  • Inject the Sample Solution to analyze the impurity profile of the Avermectin A1a bulk material.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of the impurity using the area of the peak from the reference standard.

3.1.6. Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases E System Equilibration A->E B Prepare Diluent C Prepare Reference Standard Solution B->C D Prepare Sample Solution B->D G Inject Reference Standard C->G H Inject Sample D->H F Inject Blank E->F F->G G->H I Identify Peak by RT H->I J Quantify Impurity I->J LCMSMS_Workflow A Sample Collection (Biological Matrix) B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G GluCl_Pathway Avermectin Avermectin (or metabolite) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to Open Channel Opens (Irreversibly) GluCl->Open Cl_influx Increased Cl⁻ Influx Open->Cl_influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

References

Application Notes and Protocols for In Vitro Testing of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Their primary mechanism of action involves the modulation of invertebrate-specific ligand-gated ion channels.[2][3] Specifically, they enhance the effects of glutamate (B1630785) at glutamate-gated chloride channels (GluCls), leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the neuromuscular system in invertebrates.[1][2] Mammals are largely unaffected by therapeutic doses as they do not possess these protostome-specific GluCls.[2] 5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative and potential metabolite of Avermectin (B7782182) A1a.[4][5] This document provides detailed protocols for two key in vitro assays designed to characterize the activity of this compound: a high-throughput fluorescence-based membrane potential assay for primary screening and a whole-cell patch-clamp electrophysiology assay for definitive mechanistic studies.

Signaling Pathway of Avermectins

Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[6] Binding of the avermectin compound to the channel enhances the effect of the neurotransmitter glutamate, increasing the probability of channel opening.[2][7] This leads to an increased influx of chloride ions (Cl⁻) down their electrochemical gradient, causing hyperpolarization of the cell membrane.[1] This change in membrane potential makes the neuron or muscle cell less excitable, ultimately leading to flaccid paralysis of the organism.[6]

Avermectin Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl⁻ GluCl->Cl_in Increased Cl⁻ Influx Compound Avermectin Derivative Compound->GluCl Binds Glutamate Glutamate Glutamate->GluCl Binds Cl_out Cl⁻ Hyperpolarization Hyperpolarization (Inhibition of Signaling) Cl_in->Hyperpolarization Leads to HTS Workflow A 1. Plate Cells (HEK293 expressing invertebrate GluCl) B 2. Add Test Compound (5-O-Demethyl-28-hydroxy- Avermectin A1a) & Incubate A->B C 3. Load Cells with Membrane Potential Dye B->C D 4. Add Agonist (Glutamate) C->D E 5. Measure Fluorescence (Kinetic Read on Plate Reader) D->E F 6. Data Analysis (EC50 / IC50 Calculation) E->F

References

Application Notes and Protocols for the Synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a from Avermectin B2a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit theoretical, multi-step protocol for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a from Avermectin (B7782182) B2a. The proposed pathway integrates chemical and biocatalytic methods, drawing from established transformations in avermectin chemistry. Due to the complexity of the molecule and the absence of a published direct synthesis, this protocol is presented as a plausible research direction.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Modifications to the avermectin scaffold can lead to derivatives with altered biological activities and pharmacokinetic profiles. The target molecule, this compound, is a derivative of Avermectin A1a, featuring a free hydroxyl group at the C5 position and a hydroxyl group at the C28 position. This document outlines a proposed synthetic route starting from Avermectin B2a, a readily available fermentation product.

The synthesis involves three key transformations:

  • Dehydration: Conversion of the C23-hydroxyl group of Avermectin B2a to the C22-C23 double bond characteristic of the A1a series.

  • Demethylation: Removal of the methyl group from the C5-methoxyl ether.

  • Hydroxylation: Stereoselective introduction of a hydroxyl group at the C28 position.

Given the chemical sensitivity of the avermectin core, a protecting group strategy is essential. The proposed synthesis will employ a combination of chemical and enzymatic steps to achieve the desired transformations with regioselectivity.

Proposed Synthetic Pathway

The overall proposed synthetic workflow is depicted below.

Synthetic Workflow Avermectin_B2a Avermectin B2a Protection Protection of 4'' and 23-OH Avermectin_B2a->Protection 1. TBDMSCl, Imidazole (B134444) Dehydration Dehydration (C22-C23) Protection->Dehydration 2. Martin's Sulfurane Deprotection_23 Selective Deprotection of 23-OH protecting group Dehydration->Deprotection_23 3. HF-Pyridine Demethylation 5-O-Demethylation Deprotection_23->Demethylation 4. BBr3 Hydroxylation C28-Hydroxylation (Biocatalytic) Demethylation->Hydroxylation 5. S. erythrea Deprotection_Final Final Deprotection Hydroxylation->Deprotection_Final 6. TBAF Final_Product 5-O-Demethyl-28-hydroxy- Avermectin A1a Deprotection_Final->Final_Product

Caption: Proposed synthetic workflow for the conversion of Avermectin B2a to this compound.

Experimental Protocols

Materials and General Methods

All chemical reagents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light and/or by staining with an appropriate agent (e.g., phosphomolybdic acid). Purification of intermediates and the final product should be performed using column chromatography on silica gel. Structural characterization should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 1: Protection of Hydroxyl Groups in Avermectin B2a

This step involves the selective protection of the C4'' and C23 hydroxyl groups as their tert-butyldimethylsilyl (TBDMS) ethers. The C5-hydroxyl is sterically hindered, allowing for selective protection of the other secondary hydroxyls.

Protocol:

  • To a solution of Avermectin B2a (1.0 g, 1.12 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL) at 0 °C, add imidazole (0.38 g, 5.60 mmol).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 0.42 g, 2.80 mmol) in anhydrous DCM (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate (B1210297) = 3:1).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield 4'',23-di-O-TBDMS-Avermectin B2a.

Step 2: Dehydration to form the C22-C23 Double Bond

The protected Avermectin B2a is dehydrated to introduce the C22-C23 double bond, converting the B2a series to the A1a series. Martin's sulfurane is a suitable reagent for this mild dehydration.

Protocol:

  • Dissolve 4'',23-di-O-TBDMS-Avermectin B2a (from Step 1) in anhydrous carbon tetrachloride (CCl₄, 20 mL) at room temperature.

  • Add Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate = 4:1).

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford 4''-O-TBDMS-Avermectin A1a.

Step 3: Selective Deprotection of the C4''-Hydroxyl Group

A mild acidic workup is proposed to selectively remove the TBDMS group from the more accessible C4'' position, preparing the molecule for the subsequent demethylation step.

Protocol:

  • Dissolve the product from Step 2 in a mixture of acetonitrile (B52724) (25 mL) and a 1:1 solution of HF-Pyridine in pyridine (B92270) (5 mL) at 0 °C.

  • Stir the reaction for 1-2 hours, monitoring carefully by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography to yield Avermectin A1a.

Step 4: 5-O-Demethylation

This is a challenging step due to the presence of multiple sensitive functional groups. Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl and alkyl ethers. Careful control of stoichiometry and temperature is crucial.

Protocol:

  • Dissolve the product from Step 3 in anhydrous DCM (20 mL) and cool to -78 °C.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC (DCM:Methanol (B129727) = 95:5).

  • Quench the reaction by the slow addition of methanol (5 mL) at -78 °C, followed by warming to room temperature.

  • Add saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purify by silica gel column chromatography to yield 5-O-Demethyl-Avermectin A1a.

Step 5: Biocatalytic C28-Hydroxylation

Microbial hydroxylation offers high regioselectivity that is difficult to achieve through chemical synthesis. Saccharopolyspora erythrea has been reported to hydroxylate avermectins at the C28 position.

Protocol:

  • Culture Preparation: Inoculate Saccharopolyspora erythrea in a suitable fermentation medium (e.g., tryptic soy broth) and grow at 28-30 °C with shaking until the mid-logarithmic phase of growth.

  • Biotransformation: Add a solution of 5-O-Demethyl-Avermectin A1a (from Step 4) in a minimal volume of a water-miscible solvent (e.g., DMSO or ethanol) to the microbial culture to a final concentration of 50-100 µg/mL.

  • Continue the incubation at 28-30 °C with shaking for 48-72 hours.

  • Extraction: Centrifuge the culture to separate the mycelium from the broth. Extract the supernatant with ethyl acetate (3 x volume of broth). Extract the mycelium with acetone (B3395972), concentrate the acetone extract, and then partition between ethyl acetate and water.

  • Combine all ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography followed by preparative HPLC to isolate this compound.

Data Presentation

The following table summarizes the expected intermediates and the final product of the proposed synthesis.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Yield (Hypothetical)
Avermectin B2a (Starting Material)C₄₈H₇₄O₁₅891.10-
4'',23-di-O-TBDMS-Avermectin B2aC₆₀H₁₀₂O₁₅Si₂1119.6885%
4''-O-TBDMS-Avermectin A1aC₅₄H₈₈O₁₄Si1001.4470%
Avermectin A1aC₄₈H₇₂O₁₄873.0990% (Deprotection)
5-O-Demethyl-Avermectin A1aC₄₇H₇₀O₁₄859.0640%
This compoundC₄₇H₇₀O₁₅875.0630% (Biotransformation)

Chemical Transformation Diagram

The key chemical transformations in the proposed synthesis are illustrated below.

Chemical Transformations cluster_0 Avermectin B2a Core cluster_1 Protected Intermediate cluster_2 Avermectin A1a Core cluster_3 Demethylated Intermediate cluster_4 Final Product B2a Avermectin B2a (C23-OH) Protected_B2a 4'',23-di-O-TBDMS-Avermectin B2a B2a->Protected_B2a Protection A1a Avermectin A1a (C22=C23) Protected_B2a->A1a Dehydration & Deprotection Demethyl_A1a 5-O-Demethyl-Avermectin A1a (C5-OH) A1a->Demethyl_A1a 5-O-Demethylation Final This compound (C5-OH, C28-OH) Demethyl_A1a->Final C28-Hydroxylation

Caption: Key chemical transformations in the synthesis of the target molecule.

Conclusion

The synthesis of this compound from Avermectin B2a is a complex undertaking that requires a multi-step approach combining chemical and biocatalytic methods. The proposed protocol provides a rational and feasible pathway for researchers in drug discovery and development to obtain this novel avermectin derivative for further biological evaluation. Each step would require careful optimization and characterization of intermediates to achieve a successful synthesis.

Application Notes and Protocols for Assessing Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of a chemical compound on cultured cells. The methodologies described herein are fundamental for preclinical drug development and toxicological screening.

Overview of Cytotoxicity Assessment

Cytotoxicity assays are essential tools to measure the degree to which a compound induces cell damage or death.[1] This document outlines three common methods to quantify cytotoxicity:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2]

  • LDH Release Assay: A colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity.[3]

  • Apoptosis Assays: A set of assays to determine if the compound induces programmed cell death, including Annexin V staining for early apoptotic events and Caspase-3 activity assays for executioner caspase activation.

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with compound (various concentrations) cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase) incubation->apoptosis_assay data_acquisition Measure Absorbance/ Fluorescence/Luminescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition calculation Calculate % Viability/ % Cytotoxicity data_acquisition->calculation ic50 Determine IC50 Value calculation->ic50

Figure 1: General workflow for assessing compound cytotoxicity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][5] The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

Data Presentation
ParameterCondition 1Condition 2Condition 3
Cell Line e.g., A549e.g., HeLae.g., HepG2
Seeding Density (cells/well) 5,0008,00010,000
Compound Concentration (µM) 0.1, 1, 10, 1000.1, 1, 10, 1000.1, 1, 10, 100
Incubation Time (hours) 244872
Absorbance (570 nm) (Record values)(Record values)(Record values)
% Cell Viability (Calculate relative to control)(Calculate relative to control)(Calculate relative to control)
IC50 (µM) (Calculate from dose-response curve)(Calculate from dose-response curve)(Calculate from dose-response curve)

LDH Release Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]

Experimental Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Controls: Prepare wells for the following controls:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[10]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Data Presentation
ParameterCondition 1Condition 2Condition 3
Cell Line e.g., A549e.g., HeLae.g., HepG2
Compound Concentration (µM) 0.1, 1, 10, 1000.1, 1, 10, 1000.1, 1, 10, 100
Incubation Time (hours) 244872
Absorbance (490 nm) (Record values)(Record values)(Record values)
% Cytotoxicity (Calculate relative to controls)(Calculate relative to controls)(Calculate relative to controls)

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. Assessing apoptotic markers can provide insight into the compound's mechanism of action.

Annexin V Staining for Early Apoptosis

During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.[13]

  • Cell Seeding and Treatment: Seed and treat cells in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[12]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[12]

Caspase-3 Activity Assay

Caspases are a family of proteases that are crucial mediators of apoptosis.[14] Caspase-3 is a key executioner caspase. Its activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.[15][16]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate.

  • Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.[17]

  • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.[16][17]

  • Incubation: Incubate at 37°C to allow for substrate cleavage.[16]

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[16]

Data Presentation
ParameterControlCompound-Treated
% Viable Cells (Annexin V-/PI-) (Quantify from flow cytometry)(Quantify from flow cytometry)
% Early Apoptotic Cells (Annexin V+/PI-) (Quantify from flow cytometry)(Quantify from flow cytometry)
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Quantify from flow cytometry)(Quantify from flow cytometry)
Caspase-3 Activity (Fold Change) 1.0(Calculate relative to control)

Signaling Pathway Visualization

Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[18] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[19]

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Cytotoxic Compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp Inhibits cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Analytical Separation of Avermectin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of avermectin (B7782182) and its impurities. Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, produced by the soil actinomycete Streptomyces avermitilis.[1] Pharmaceutical-grade avermectin products, such as ivermectin and abamectin (B1664291), are typically mixtures of different homologs and can contain various impurities.[1][2] These impurities can arise from the fermentation process, subsequent chemical modifications, or degradation.[2][][4] Rigorous analytical characterization is crucial to ensure the quality, safety, and efficacy of avermectin-based drug products.

The primary analytical technique for separating avermectin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[2][4][5] Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution.[6]

Understanding Avermectin and Its Impurities

Avermectins are a group of eight closely related compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1] The commercially important avermectins, like abamectin, are primarily a mixture of avermectin B1a (>80%) and B1b (<20%).[1] Ivermectin is a semi-synthetic derivative of avermectin B1.[2][7]

Impurities in avermectin bulk material can be broadly categorized as:

  • Process-related impurities: These are structurally similar compounds formed during the fermentation or synthesis process.[2][] Examples include other avermectin homologs, demethylated avermectins, and hydroxylated isomers.[8][9]

  • Degradation products: Avermectins are susceptible to degradation under various stress conditions like acid, base, oxidation, heat, and light.[4] Common degradation products include epimers and isomers.[4] For instance, the C-2 position of avermectin is known to be prone to epimerization under alkaline conditions, forming 2-epimer B1a.[4]

Analytical Techniques and Protocols

The following sections detail validated HPLC and UPLC methods for the separation of avermectin impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quality control of avermectins. Reversed-phase chromatography with C18 columns is the standard approach.

Experimental Protocol 1: HPLC-UV for Abamectin and Ivermectin Impurities

This protocol is suitable for the simultaneous separation of abamectin (B1a and B1b) and ivermectin (H2B1a and H2B1b) and their related impurities.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is recommended to allow for spectral analysis of the separated peaks.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the avermectin bulk drug or formulation in methanol (B129727) to a final concentration of approximately 1.0 mg/mL.[5]

    • For preparative scale separations to isolate unknown impurities, a higher concentration of 50 mg/mL in methanol can be used.[2]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile (B52724): Methanol: Ultrapure Water (53:35:12, v/v/v)[5]
Flow Rate 1.2 mL/min[5]
Column Temperature 25 °C[5]
Injection Volume 20 µL[5]
Detection UV at 250 nm[5]

Experimental Protocol 2: HPLC-UV for Ivermectin Process Impurities

This method is optimized for the separation of ivermectin from its known process impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare analytical samples by diluting 30 mg of the bulk drug in 100 mL of methanol.[2]

    • For preparative separations, dissolve 500 mg in 10 mL of methanol.[2]

  • Chromatographic Conditions:

ParameterCondition
Column Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm)[2]
Mobile Phase Water: Acetonitrile (30:70, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Not Specified
Injection Volume 20 µL[2]
Detection UV at 245 nm[2]
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages in terms of speed and resolution for complex samples like avermectin and its impurities.

Experimental Protocol 3: UPLC-MS/MS for Avermectin Residues

This protocol is designed for the sensitive detection of multiple avermectin residues in complex matrices, which can be adapted for impurity profiling.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[6]

  • Sample Preparation (QuEChERS-based):

    • Homogenize the sample (e.g., food matrix).

    • Perform an extraction with a mixture of acetonitrile and isopropanol (B130326) (9:1, v/v).[6]

    • Induce phase separation by adding salts (e.g., MgSO₄, NaCl).[6]

    • The supernatant is then subjected to a clean-up step using dispersive solid-phase extraction (d-SPE).[6]

  • Chromatographic and MS Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250mm x 4.6mm, 5 µm particle size)[10]
Mobile Phase A: 10 mmol/L Ammonium formate (B1220265) in water; B: 0.1% Formic acid in methanol[6]
Flow Rate 1 mL/min[10]
Column Temperature 30 °C[10]
Injection Volume 20 µL[10]
Ionization Mode ESI Positive[6]
Detection Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each avermectin and impurity.

Data Presentation

The following table summarizes the chromatographic parameters from the discussed protocols for easy comparison.

Table 1: Summary of Chromatographic Conditions for Avermectin Impurity Analysis

ParameterProtocol 1 (HPLC-UV)[5]Protocol 2 (HPLC-UV)[2]Protocol 3 (UPLC-MS/MS)[6][10]
Technique HPLC-DADHPLC-UVUPLC-MS/MS
Column Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm)C18 reversed-phase column (250mm x 4.6mm, 5 µm)
Mobile Phase Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v)Water: Acetonitrile (30:70, v/v)A: 10 mmol/L Ammonium formate; B: 0.1% Formic acid in methanol
Flow Rate 1.2 mL/min1.0 mL/min1 mL/min
Temperature 25 °CNot Specified30 °C
Detection UV at 250 nmUV at 245 nmESI+ MS/MS

Visualizations

Experimental Workflow for Avermectin Impurity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weighing and Dissolution (Methanol) sp2 Filtration (0.45 µm) sp1->sp2 an1 HPLC / UPLC System sp2->an1 Injection an2 C18 Column an1->an2 an3 UV or MS/MS Detector an2->an3 dp1 Peak Integration an3->dp1 Chromatogram dp2 Impurity Identification dp1->dp2 dp3 Quantification dp2->dp3 avermectin_impurities cluster_impurities Sources of Impurities Avermectin_B1 Avermectin B1 (Mixture of B1a and B1b) Process_Impurities Process-Related Impurities Avermectin_B1->Process_Impurities Fermentation/ Synthesis Degradation_Products Degradation Products Avermectin_B1->Degradation_Products Stress Conditions (Acid, Base, Light, etc.) Homologs Other Avermectin Homologs (e.g., A1, A2, B2) Process_Impurities->Homologs Demethylated Demethylated Avermectins Process_Impurities->Demethylated Hydroxylated Hydroxylated Isomers Process_Impurities->Hydroxylated Epimers Epimers (e.g., 2-epimer B1a) Degradation_Products->Epimers Isomers Geometric Isomers Degradation_Products->Isomers

References

Application Notes and Protocols for Anthelmintic and Insecticidal Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating issue of drug resistance in helminth and insect populations poses a significant threat to human health, livestock productivity, and agriculture.[1][2] Infections from parasitic roundworms affect nearly one-third of the global population, while insect-borne diseases and crop destruction cause widespread morbidity and economic devastation.[3][4] Consequently, the discovery and development of novel anthelmintic and insecticidal compounds with new mechanisms of action are urgently required.[5][6] This document provides detailed application notes on modern screening approaches and key molecular targets, along with standardized protocols for evaluating the efficacy of new chemical entities.

Application Note 1: High-Throughput Screening for Novel Bioactive Compounds

Phenotypic screening of large chemical libraries using whole organisms remains a primary strategy for identifying new and effective anthelmintics and insecticides, as a comprehensive understanding of parasite and insect biology is still developing.[5] High-Throughput Screening (HTS) allows for the rapid assessment of tens of thousands of unique small molecules, accelerating the discovery of lead compounds.[1][7] The free-living nematode Caenorhabditis elegans is often used as a surrogate model in initial HTS campaigns due to its ease of cultivation, short generation time, and genetic similarity to parasitic species.[6][8] Hits identified in primary screens are then typically validated against clinically relevant species.

Experimental Workflow: Anthelmintic HTS Pipeline

The following diagram illustrates a typical multi-stage HTS pipeline for the discovery of broad-spectrum anthelmintics, starting with a primary screen on a model organism and progressing to more complex validation assays on target parasites.[5]

HTS_Workflow cluster_0 Screening Stages cluster_1 Hit Validation & Characterization Compound_Library Compound Library (>30,000 unique molecules) Primary_Screen Primary Screen (e.g., C. elegans or A. ceylanicum larvae) Compound_Library->Primary_Screen Secondary_Screen Secondary Screen (e.g., Adult A. ceylanicum) Primary_Screen->Secondary_Screen  Active  Compounds Tertiary_Screen Tertiary Screen (e.g., Adult T. muris) Secondary_Screen->Tertiary_Screen  Confirmed  Hits Hit_Identification Identify Broad-Spectrum Hits (Active against multiple species) Tertiary_Screen->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) (Screening of analogs) Hit_Identification->SAR_Studies Target_Deconvolution Target Deconvolution & Mechanism of Action SAR_Studies->Target_Deconvolution Lead_Optimization Lead Optimization Target_Deconvolution->Lead_Optimization

Caption: A multi-stage pipeline for high-throughput anthelmintic drug discovery.[5]

Data Presentation: Hits from a Large-Scale Anthelmintic Screen

A recent HTS campaign screened 30,238 unique small molecules against two evolutionarily distinct gastrointestinal nematodes, Ancylostoma ceylanicum (hookworm) and Trichuris muris (whipworm), identifying 55 compounds with broad-spectrum activity.[1][7] A selection of these hits, including repurposed drugs and novel scaffolds, is presented below.

Compound IDLibrary SourceTarget Organism(s)Activity MetricKnown/Predicted Target CategoryReference
F0317-0202Diversity SetA. ceylanicum, T. murisHigh Motility InhibitionNovel Scaffold[1]
TolfenpyradAnti-infectiveH. contortus, T. circumcinctaEC50 < 20 µMMitochondrial Complex I Inhibitor[8][9]
OctenidineAnti-infectiveA. ceylanicum, T. murisHigh Motility InhibitionBroad-spectrum antiseptic[8]
Trans-ChalconeNatural ProductH. contortus, T. circumcinctaEC50 < 20 µMFlavonoid[8]
PerhexilineRepurposed DrugC. elegans, H. contortusDetrimental PhenotypeFatty Acid Oxidation[4]

Application Note 2: Key Drug Targets and Signaling Pathways

Most commercially available insecticides target the insect nervous system.[10] Similarly, many successful anthelmintics act on neuromuscular targets, as these pathways are essential for parasite motility, feeding, and reproduction.[6][11] Identifying and characterizing these targets is crucial for developing new drugs and overcoming resistance.

1. Neuromuscular Targets

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are targeted by anthelmintics like levamisole (B84282) and insecticides like neonicotinoids.[6][12] Agonists of nAChRs cause excessive nerve stimulation, leading to spastic paralysis of the organism.[6]

  • Voltage-Sensitive Sodium Channels (Vsscs): Pyrethroid insecticides function by delaying the inactivation of Vsscs, which causes uncontrolled nerve firing and paralysis.[10][12]

  • GABA and Glutamate-Gated Chloride Channels: Macrocyclic lactones, such as ivermectin, act as positive allosteric modulators of these inhibitory channels, leading to an influx of chloride ions, hyperpolarization of nerve or muscle cells, and flaccid paralysis.[13]

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Action

The diagram below illustrates the mechanism of action for nAChR agonists, a common target for both anthelmintic and insecticidal compounds.

nAChR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds Na_ion Na+ Influx nAChR->Na_ion Opens Channel Depolarization Membrane Depolarization Na_ion->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Agonist Levamisole or Neonicotinoid Agonist Agonist->nAChR Binds & Activates Shikimate_Pathway cluster_pathway Shikimate Pathway (Absent in Mammals) cluster_products Essential Products PEP Phosphoenolpyruvate + Erythrose-4-P DHQ 3-dehydroquinate PEP->DHQ Shikimate Shikimate DHQ->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aro_AA Folate Folate Chorismate->Folate Ubiquinone Ubiquinone Chorismate->Ubiquinone Inhibitor Glyphosate (Herbicide) Inhibitor->EPSP Inhibits EPSP Synthase

References

Application Notes and Protocols for High-Purity 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of high-purity 5-O-Demethyl-28-hydroxy-Avermectin A1a in a research setting. Given that this compound is a known degradation product of Avermectin B1a, its primary application in a research context is as a reference standard for analytical method development, validation, and impurity profiling.[1][2][3]

Compound Information

ParameterValueReference
Compound Name This compound[4]
Synonyms Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][5][6]benzodioxacyclooctadecin-, 3,2...[7]
CAS Number 96722-46-2[7]
Molecular Formula C48H72O15[7]
Molecular Weight 889.08 g/mol [7]
Purity ≥96.0%[8]
Appearance White to off-white solid[8]
Storage Powder: -20°C (3 years); In solvent: -80°C (6 months)[8]

Purchasing Information

High-purity this compound can be sourced from various chemical suppliers specializing in reference standards.

SupplierAvailable Pack SizesAdditional Information
LGC Standards 1 mg, 5 mg, 10 mgOffers "Exact Weight" packaging with a certificate of analysis.[4][7]
MedChemExpress Contact for detailsProvides a Certificate of Analysis with purity data.[8]
Pharmaffiliates Contact for detailsCategorized under impurities, metabolites, and pharmaceutical standards.
GlpBio Contact for detailsIdentified as a degradation product of Avermectin B1a.[3]

Application: Reference Standard for HPLC Method Validation

Objective: To validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of Avermectin B1a and the identification of this compound as a degradation product in a pharmaceutical formulation.

Experimental Protocol: HPLC Method Validation

Materials and Reagents:

  • This compound (Reference Standard)

  • Avermectin B1a (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound and Avermectin B1a reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and make up to the mark to obtain a stock solution of 500 µg/mL for each compound.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (Hypothetical Pharmaceutical Formulation):

    • Accurately weigh a portion of the formulation equivalent to 10 mg of Avermectin B1a into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (85:15, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 245 nm

    • Column Temperature: 30°C

  • Validation Parameters:

    • Specificity: Inject the blank (mobile phase), the this compound standard, the Avermectin B1a standard, and the sample solution to demonstrate the separation and lack of interference.

    • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Precision (Repeatability): Inject six replicate preparations of the sample solution and calculate the relative standard deviation (RSD) of the peak areas.

    • Accuracy (Recovery): Spike a placebo formulation with known concentrations of Avermectin B1a and this compound at three levels (e.g., 80%, 100%, 120%) and calculate the percentage recovery.

Data Presentation: Hypothetical HPLC Validation Data
Validation ParameterAvermectin B1aThis compoundAcceptance Criteria
Retention Time (min) ~8.5~6.2Consistent retention times
Linearity (R²) 0.99950.9991R² ≥ 0.999
Precision (%RSD) 0.8%1.2%%RSD ≤ 2.0%
Accuracy (% Recovery) 99.5%98.9%98.0% - 102.0%

Biological Context: Avermectin's Mechanism of Action

Avermectins, the class of compounds to which this compound belongs, exert their biological effects primarily by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates such as nematodes and arthropods.[5][7][9] This action is largely irreversible, leading to a prolonged opening of the chloride channels.[7] The resulting influx of chloride ions causes hyperpolarization of the neuronal and muscle cell membranes, leading to flaccid paralysis and eventual death of the parasite.[9][10] Vertebrates are largely unaffected at therapeutic doses because they lack the protostome-specific glutamate-gated chloride channels.[10]

Signaling Pathway Diagram

Avermectin_Signaling_Pathway cluster_neuron Invertebrate Neuron/Muscle Cell cluster_extracellular Extracellular Space GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization  Chloride Influx Cl_ion Cl⁻ Paralysis Paralysis & Death Hyperpolarization->Paralysis  Inhibition of  Neurotransmission Glutamate (B1630785) Glutamate Glutamate->GluCl Binds & Activates Avermectin Avermectin Derivative (e.g., this compound) Avermectin->GluCl Positive Allosteric Modulation (Irreversible)

Caption: Mechanism of action of Avermectin derivatives on invertebrate glutamate-gated chloride channels.

Experimental Workflow Diagram

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_standards Prepare Reference Standard Solutions hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup run_sequence Run Analytical Sequence (Blank, Standards, Samples) hplc_setup->run_sequence data_acquisition Acquire Chromatographic Data run_sequence->data_acquisition peak_integration Integrate Peaks & Determine Area data_acquisition->peak_integration validation_calc Calculate Validation Parameters (Linearity, Precision, Accuracy) peak_integration->validation_calc final_report Generate Validation Report validation_calc->final_report

Caption: Workflow for the validation of an HPLC method using a reference standard. for the validation of an HPLC method using a reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 5-O-Demethyl-28-hydroxy-Avermectin A1a in aqueous buffers. Given the hydrophobic nature of avermectin (B7782182) derivatives, achieving sufficient aqueous solubility for in vitro and in vivo experiments is a common hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. The drastic change in solvent polarity causes the compound to crash out of solution. Here are a few immediate troubleshooting steps:

  • Decrease the final concentration: You may be exceeding the compound's solubility limit in the final buffer.

  • Reduce the DMSO concentration: Aim for the lowest possible final concentration of DMSO (ideally <1%, and often <0.1%) in your experimental system, as it can have off-target effects.

  • Use a pre-mixed solution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it to a smaller volume of the buffer first, vortexing, and then adding this intermediate solution to the rest of the buffer.

  • Consider a different solubilization strategy: If the above steps are insufficient, you will likely need to employ a solubility enhancement technique.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Avermectins are generally neutral compounds and lack easily ionizable functional groups within the typical physiological pH range. For example, the strongest acidic pKa of the related compound doramectin (B1670889) is around 12.47.[3] Therefore, pH adjustment is unlikely to significantly improve the aqueous solubility of this compound in most experimental buffers (e.g., pH 5-8).

Troubleshooting Guides for Solubility Enhancement

Co-Solvent Systems

Q: My compound is still not soluble enough, even with a small percentage of DMSO. What co-solvents can I try?

A: For many poorly soluble drugs, a co-solvent system can be effective. Common co-solvents for preclinical formulations include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol.

Illustrative Data: Co-Solvent Effects on Avermectin Solubility

Co-Solvent System (in Water)Representative Solubility Increase (fold-change)Notes
10% Ethanol5 - 15May be suitable for some in vitro assays.
20% Polyethylene Glycol 400 (PEG 400)50 - 150A commonly used co-solvent for in vivo studies.
40% Propylene Glycol100 - 300Higher concentrations can lead to viscosity and toxicity concerns.
10% DMSO20 - 50Often used for initial stock solutions, but final concentration should be minimized.

This data is illustrative and based on the behavior of similar avermectin compounds. Actual solubility will need to be determined empirically.

Cyclodextrin (B1172386) Inclusion Complexes

Q: I need a formulation with very low organic solvent content. Are cyclodextrins a good option?

A: Yes, cyclodextrins are an excellent choice for increasing aqueous solubility without the use of organic co-solvents. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the poorly soluble drug, while the hydrophilic exterior allows the complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.

Illustrative Data: Cyclodextrin-Mediated Solubility Enhancement

CyclodextrinConcentration (w/v)Representative Solubility Increase (fold-change)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)2%100 - 500
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5%500 - 2000
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)2%150 - 700
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)5%700 - 3000

This data is illustrative. The degree of solubility enhancement is dependent on the binding affinity of the compound for the cyclodextrin cavity.

Solid Dispersions

Q: For solid dosage form development or for preparing a readily dispersible powder, what is the best approach?

A: Solid dispersions are a powerful technique where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This can significantly enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).

Illustrative Data: Solid Dispersion for Enhanced Dissolution

CarrierDrug:Carrier RatioPreparation MethodRepresentative Dissolution Rate Increase (vs. pure drug)
Polyvinylpyrrolidone K30 (PVP K30)1:5Solvent Evaporation> 10-fold
Polyethylene Glycol 6000 (PEG 6000)1:10Melt-Quenching> 20-fold

This data is illustrative and the optimal carrier and ratio must be determined experimentally.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Preparation of Co-solvent Stock: Prepare a stock solution of your chosen co-solvent (e.g., PEG 400) in your desired aqueous buffer at double the final desired concentration (e.g., a 40% PEG 400 solution for a final concentration of 20%).

  • Preparation of Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO at 50 mg/mL).

  • Solubilization:

    • In a sterile microcentrifuge tube, add the required volume of the compound's DMSO stock.

    • Add the co-solvent stock solution and vortex thoroughly.

    • Add the remaining aqueous buffer to reach the final desired concentration and volume.

    • Vortex until the solution is clear.

  • Equilibration and Analysis:

    • Incubate the solution at the desired temperature for a set period (e.g., 2 hours) to ensure equilibrium.

    • Centrifuge the solution to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.

  • Addition of Compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complexation:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the mixture on a shaker or rotator at room temperature for 24-48 hours to allow for complex formation.

  • Equilibration and Analysis:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved compound.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solubilization of Components:

    • Dissolve this compound and the chosen carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol) in the desired ratio (e.g., 1:5 drug to carrier).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Ensure the resulting solid film is completely dry by placing it under high vacuum for several hours.

  • Processing of the Solid Dispersion:

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Dissolution Testing:

    • Disperse a known amount of the solid dispersion powder in the aqueous buffer of interest.

    • Compare its dissolution rate and extent to that of the pure, unformulated compound under the same conditions.

Visual Guides

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategy Selection cluster_protocol Execution and Analysis cluster_outcome Outcome start Poorly Soluble Compound: This compound sol_check Determine Apparent Solubility in Target Buffer start->sol_check strategy Select Enhancement Strategy sol_check->strategy Solubility Below Target cosolvent Co-solvents strategy->cosolvent Low to Moderate Enhancement Needed cyclodextrin Cyclodextrins strategy->cyclodextrin Solvent-Free System Required solid_disp Solid Dispersion strategy->solid_disp Solid Formulation or High Enhancement Needed protocol Follow Experimental Protocol cosolvent->protocol cyclodextrin->protocol solid_disp->protocol analysis Analyze Solubility/ Dissolution via HPLC protocol->analysis success Target Solubility Achieved analysis->success Meets Criteria troubleshoot Troubleshoot & Optimize analysis->troubleshoot Does Not Meet Criteria troubleshoot->strategy Re-evaluate Strategy

Caption: Decision workflow for selecting and implementing a solubility enhancement strategy.

signaling_pathway_placeholder compound 5-O-Demethyl-28-hydroxy- Avermectin A1a (Solubilized) receptor Target Receptor (e.g., Glutamate-gated Chloride Channel) compound->receptor Binds channel Ion Channel Opening receptor->channel Activates effect Cellular Effect (e.g., Hyperpolarization, Paralysis of Parasite) channel->effect Leads to

Caption: Simplified signaling pathway of avermectins after successful solubilization.

References

How to prevent degradation of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a degradation product of Avermectin (B7782182) B1a[1][2][3]. Like other members of the avermectin family, it is a complex macrocyclic lactone[4][5]. The stability of avermectins in solution is a critical concern for researchers as these compounds are susceptible to degradation under various environmental conditions, which can impact experimental results and the efficacy of potential therapeutic applications.[4][6]

Q2: What are the primary factors that cause the degradation of avermectins in solution?

Avermectins are known to be sensitive to several factors that can lead to their degradation. These include:

  • Light (Photodegradation): Exposure to light, particularly UV rays, can cause significant degradation.[4][6][7]

  • Temperature (Thermal Stress): Elevated temperatures can accelerate the degradation process.[4][6]

  • pH (Hydrolysis): Both acidic and alkaline conditions can lead to the hydrolysis and degradation of the molecule.[4][8][9]

  • Oxidation: The presence of oxidizing agents can also contribute to the breakdown of the compound.[4][8]

Q3: What are the recommended storage conditions for this compound in solution?

Based on the stability profile of related avermectins, stock solutions of this compound should be stored under the following conditions to minimize degradation:

  • In solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Protection from light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[7]

  • Aliquotting: It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.[1][7]

Q4: Which solvents are suitable for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of avermectins.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can affect solubility.[1] For other applications, methanol (B129727) or acetonitrile (B52724) may also be suitable, but their impact on stability should be considered.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the stock solution is stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution. 3. Evaluate Experimental Conditions: Assess if the pH, temperature, or light exposure during the experiment could be contributing to degradation.
Visible precipitation or changes in the solution's appearance. Poor solubility or degradation leading to insoluble products.1. Check Solvent Quality: Use high-purity, anhydrous solvents. For DMSO, use a newly opened bottle.[1] 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Consider a Different Solvent: If solubility issues persist, investigate alternative solvents compatible with your experimental setup.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Run a Forced Degradation Study: To identify potential degradation products, subject a sample of the compound to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting chromatogram.[4] 2. Optimize Handling Procedures: Minimize the exposure of the solution to light and elevated temperatures during sample preparation and analysis.

Quantitative Data on Avermectin Degradation

Table 1: Photodegradation of Avermectins

AvermectinLight ConditionDurationDegradation (%)Reference
AbamectinExposed to Light5 hours92[7]
AbamectinProtected from Light12 hoursStable[7]
Emamectin BenzoateUltraviolet (UV) Rays45 days53.57[7]
Emamectin BenzoateDirect Sunlight45 days51.43[7]

Table 2: Thermal Degradation of Avermectins

AvermectinStorage ConditionDurationDecomposition (%)Reference
Emamectin Benzoate54°C45 days48.47[7]
Avermectin (in solution)80°C1 daySignificant Degradation[4]
Avermectin (solid)80°C7 daysSignificant Degradation[4]

Table 3: pH-Dependent Degradation of Ivermectin

pH ConditionDegradation RateKey PathwayReference
Acidic (pH < 7)ReducedStabilized molecular structure, inhibited hydrolysis[9]
Alkaline (pH > 7)AcceleratedIncreased hydrolysis and oxidation reactions[9]

Experimental Protocols

Protocol for Assessing Photostability of an Avermectin Solution

This protocol is based on the principles of the ICH Q1B guideline for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

    • Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil.[7]

  • Light Exposure:

    • Place the unwrapped sample in a photostability chamber equipped with a light source capable of emitting both UVA and visible light.

    • The ICH guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[7]

    • Place the dark control sample in the same chamber to experience the same temperature conditions.[7]

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

    • Analyze the aliquots using a suitable stability-indicating analytical method, such as HPLC, to determine the concentration of the parent compound.

    • Compare the concentration of the exposed sample to the dark control to quantify the extent of photodegradation.

Visualizations

Degradation_Pathways cluster_degradation Degradation Factors A 5-O-Demethyl-28-hydroxy- Avermectin A1a (in solution) B Degradation Products A->B Degradation Light Light (UV, Sunlight) Light->B Heat Heat (Thermal Stress) Heat->B pH pH (Acid/Alkali Hydrolysis) pH->B Oxidation Oxidizing Agents Oxidation->B

Caption: Factors leading to the degradation of this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Aliquot into single-use vials A->B C Store at -80°C or -20°C (Protected from light) B->C D Thaw a single aliquot C->D Retrieve for use E Prepare working solution D->E F Conduct experiment (Minimize light/heat exposure) E->F G Analyze samples (e.g., HPLC, LC-MS) F->G

Caption: Recommended workflow for handling this compound solutions.

References

5-O-Demethyl-28-hydroxy-Avermectin A1a storage and stability guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for researchers, scientists, and drug development professionals on the storage, stability, and handling of 5-O-Demethyl-28-hydroxy-Avermectin A1a.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines, which are based on recommendations for closely related avermectin (B7782182) compounds.

Q2: How should I prepare stock solutions of this compound?

A2: Avermectins are typically soluble in organic solvents such as acetonitrile (B52724), methanol (B129727), or ethanol. For accurate and consistent results, use calibrated equipment and follow a standardized protocol for solution preparation. It is advisable to prepare a high-concentration stock solution, which can then be diluted to the desired working concentrations. Store stock solutions in amber vials to protect from light.

Q3: Is this compound sensitive to light?

A3: Yes. Like other avermectins, this compound is susceptible to photodegradation. All solutions and solid materials should be protected from light by using amber-colored vials or by wrapping containers with aluminum foil.

Q4: What are the main factors that can cause degradation of this compound?

A4: The primary factors leading to the degradation of avermectin compounds are exposure to light (photodegradation), high temperatures, and extreme pH conditions (both acidic and alkaline). Oxidizing agents can also contribute to its degradation.

Q5: Can I heat the solution to aid in dissolving the compound?

A5: While gentle and brief warming may assist in dissolving the compound, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If warming is necessary, it should be done with caution and for the shortest duration possible.

Storage and Stability Guidelines

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution. These recommendations are compiled from data on closely related avermectin compounds.

FormStorage TemperatureDurationContainerNotes
Solid (Powder) -20°CUp to 3 yearsTightly sealed, amber glass vialProtect from moisture and light.
4°CUp to 2 yearsTightly sealed, amber glass vialFor shorter-term storage.
In Solvent -80°CUp to 6 monthsTightly sealed, amber glass vialRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthTightly sealed, amber glass vialSuitable for short-term storage of working solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity in solution Degradation due to improper storage.Store stock solutions at -80°C for long-term stability and working solutions at -20°C for shorter periods. Always protect from light. Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent experimental results Degradation during the experiment.Minimize the exposure of the compound to harsh conditions such as high temperatures, extreme pH, and prolonged light exposure during your experiments.
Inaccurate solution preparation.Ensure the use of calibrated equipment and follow a standardized protocol for preparing solutions.
Precipitation of the compound in aqueous solutions Low aqueous solubility of avermectins.Use appropriate organic solvents like acetonitrile or methanol to prepare stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility.

Experimental Protocols

Stability Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (optional, for mobile phase modification)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

3. Chromatographic Conditions (starting point, may require optimization):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)

  • Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at 245 nm

  • Injection Volume: 10 - 20 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 2-4 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 2-4 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours.

5. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For the analysis of forced degradation samples, neutralize the acidic and basic solutions before injection. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

6. Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_compound Prepare Stock Solution (1 mg/mL in Acetonitrile) prep_samples Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) prep_compound->prep_samples hplc_analysis HPLC Analysis (Reversed-Phase C18) prep_samples->hplc_analysis data_analysis Data Analysis (Peak Purity, Degradation Products) hplc_analysis->data_analysis stability_assessment Assess Stability Profile data_analysis->stability_assessment

Caption: Workflow for assessing the stability of the compound.

degradation_pathway Factors Leading to Degradation cluster_factors Degradation Factors compound 5-O-Demethyl-28-hydroxy- Avermectin A1a degradation_products Degradation Products compound->degradation_products leads to light Light Exposure (Photodegradation) light->degradation_products heat High Temperature (Thermal Degradation) heat->degradation_products ph Extreme pH (Acid/Base Hydrolysis) ph->degradation_products oxidation Oxidizing Agents oxidation->degradation_products

Caption: Key factors causing degradation of the compound.

Troubleshooting HPLC peak tailing for avermectin compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of avermectin (B7782182) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

Question 1: What are the common causes of peak tailing for avermectin compounds in reverse-phase HPLC?

Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2][3] For avermectin compounds, peak tailing can arise from a combination of chemical and physical factors.

Primary Chemical Causes:

  • Secondary Interactions with Silanol (B1196071) Groups: Avermectins, which are large macrocyclic lactones, can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18 columns.[2][4][5] These interactions are a primary cause of peak tailing, especially for basic compounds.[2][4] Free silanol groups are more acidic and can lead to stronger interactions.[2]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the avermectin analytes and the residual silanol groups on the stationary phase.[6] If the pH is not optimized, it can lead to multiple retention mechanisms and result in peak tailing.[1]

  • Inappropriate Mobile Phase Composition: A mobile phase with insufficient elution strength can cause the avermectin to interact too strongly with the stationary phase, leading to tailing.[1] The choice and proportion of organic solvents like acetonitrile (B52724) and methanol (B129727) are crucial.[7][8]

Primary Physical/Mechanical Causes:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, causing distorted peaks.[1][9]

  • Column Degradation: Over time, HPLC columns can degrade, leading to the formation of voids at the column inlet or blockages in the frit, which disrupts the flow path and causes peak distortion.[1][10][11]

  • Extra-Column Effects: Dead volume within the HPLC system, such as from long or wide-bore tubing and improper connections, can lead to band broadening and peak tailing.[3][12][13]

Question 2: How can I troubleshoot and resolve peak tailing for my avermectin analysis?

Resolving peak tailing for avermectin compounds involves a systematic approach to identify and address the root cause. The following troubleshooting workflow can guide you through this process.

G cluster_0 Troubleshooting Workflow for Avermectin Peak Tailing start Peak Tailing Observed check_system Check for System-Wide Tailing (All Peaks Tailing?) start->check_system system_issues Address System Issues: - Check for leaks and loose fittings - Minimize tubing length/diameter - Inspect for column void/blockage check_system->system_issues Yes compound_specific Compound-Specific Tailing check_system->compound_specific No system_issues->start Re-inject optimize_mobile_phase Optimize Mobile Phase compound_specific->optimize_mobile_phase optimize_column Evaluate Column Chemistry compound_specific->optimize_column optimize_sample Adjust Sample Parameters compound_specific->optimize_sample solution Symmetrical Peak Achieved optimize_mobile_phase->solution optimize_column->solution optimize_sample->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the avermectin compounds.[2]

    • Add Mobile Phase Modifiers:

      • For basic analytes, adding a small amount of a basic compound like triethylamine (B128534) (TEA) can help to mask the active silanol sites.[14]

      • For acidic analytes, adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[14]

    • Increase Buffer Strength: Using a buffer with a concentration in the range of 10-50 mM can help maintain a stable pH and improve peak symmetry.[3]

  • Evaluate and Change the HPLC Column:

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]

    • Consider a Different Stationary Phase: If tailing persists, exploring alternative stationary phases, such as those with polar-embedded groups, can offer different selectivity and reduce secondary interactions.[2][3]

    • Check for Column Contamination and Degradation: Flush the column with a strong solvent to remove contaminants.[9] If the column is old or has been used extensively, it may need to be replaced.[3][9]

  • Adjust Sample and Injection Parameters:

    • Reduce Sample Concentration: Dilute the sample to avoid column overload.[3][9]

    • Decrease Injection Volume: A smaller injection volume can prevent band broadening and peak distortion.[3]

    • Ensure Solvent Compatibility: Whenever possible, dissolve the avermectin standard and sample in the initial mobile phase to ensure good peak shape.[3][11]

Frequently Asked Questions (FAQs)

Q1: What are typical HPLC conditions for avermectin analysis?

A: Several validated HPLC methods for avermectin analysis have been published. A common approach involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[7][8]

ParameterTypical Value/ConditionReference(s)
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[7][8][15]
Mobile Phase Acetonitrile:Methanol:Water (e.g., 53:35:12, v/v/v) for abamectin (B1664291) and ivermectin[7][8]
Acetonitrile:Water (e.g., 87:13, v/v) for eprinomectin and moxidectin[7][8]
Flow Rate 1.0 - 1.5 mL/min[7][8]
Column Temperature 20 - 30 °C[7][8][16]
Detection Wavelength 245 - 250 nm (UV) or Fluorescence (Ex: 365 nm, Em: 475 nm)[7][8][17]
Injection Volume 10 - 20 µL[7][8][18]

Q2: Can the choice of organic solvent in the mobile phase affect peak tailing for avermectins?

A: Yes, the choice between acetonitrile and methanol can impact peak shape. Methanol is a proton donor and can interact more strongly with the stationary phase, which can sometimes help in reducing peak tailing by masking silanol groups. However, the optimal solvent depends on the specific avermectin compound and the column being used. It is often beneficial to experiment with different ratios of acetonitrile and methanol in the mobile phase to achieve the best peak symmetry.

Q3: Is a guard column recommended for avermectin analysis?

A: Yes, using a guard column is a good practice, especially when analyzing avermectins from complex matrices like biological samples or formulations. A guard column helps to protect the analytical column from strongly retained impurities and particulate matter, which can cause peak tailing and shorten the lifespan of the analytical column.[9][11]

Experimental Protocols

Protocol 1: General Troubleshooting Experiment to Address Peak Tailing

This protocol outlines a systematic approach to diagnose and mitigate peak tailing.

  • Initial Assessment:

    • Inject a well-characterized standard of the avermectin compound of interest.

    • Calculate the tailing factor (Asymmetry Factor). A value greater than 1.2 is generally considered to be tailing.[4]

  • Mobile Phase Optimization:

    • Step 2.1: pH Adjustment: Prepare mobile phases with a pH of 3.0, 5.0, and 7.0 using an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). Inject the standard with each mobile phase and observe the peak shape.

    • Step 2.2: Additive Inclusion: If tailing persists, add a small amount of an additive to the optimal mobile phase from the previous step. For example, add 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA). Inject the standard and evaluate the peak shape.

  • Sample Concentration and Injection Volume:

    • Prepare a series of dilutions of the avermectin standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject each concentration and observe the peak shape. If tailing decreases with lower concentrations, the issue is likely column overload.

    • Reduce the injection volume by half and re-inject the original concentration to see if peak shape improves.

  • Column Flushing and Regeneration:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents in reverse direction, starting with the mobile phase without buffer, followed by water, then a strong organic solvent like isopropanol (B130326) or acetonitrile, and finally back to the mobile phase.

    • Reconnect the column and allow it to equilibrate before injecting the standard again.

Protocol 2: Standard HPLC Method for the Analysis of Ivermectin

This protocol provides a starting point for the analysis of ivermectin.

Materials:

  • HPLC grade acetonitrile, methanol, and water

  • Ivermectin reference standard

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile, methanol, and water in the ratio of 50:45:5 (v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of ivermectin in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 475 nm.

  • Analysis:

    • Inject 20 µL of the working standard solution.

    • Record the chromatogram and determine the retention time and peak shape of ivermectin.

Signaling Pathways and Logical Relationships

The chemical interactions leading to peak tailing due to secondary interactions with silanol groups can be visualized as follows:

G cluster_1 Analyte-Stationary Phase Interactions Avermectin Avermectin (Analyte) C18 C18 Chains (Primary Interaction) Avermectin->C18 Hydrophobic Interaction (Desired Retention) Silanol Residual Silanol Groups (Secondary Interaction Site) Avermectin->Silanol Ionic/Polar Interaction (Undesired) Tailing Peak Tailing Silanol->Tailing

Caption: Interactions leading to peak tailing on a C18 column.

References

Technical Support Center: 5-O-Demethyl-28-hydroxy-Avermectin A1a Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Inefficient ionization.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching between ESI and APCI.[1][2] Ensure the mobile phase promotes ionization by using additives like ammonium (B1175870) formate (B1220265) or formic acid to encourage the formation of [M+H]⁺ or [M+NH₄]⁺ adducts.[3][4]
Analyte degradation.Use fresh solutions and minimize sample exposure to light and high temperatures. Avermectins can be susceptible to degradation.
Incompatible mobile phase.Ensure the mobile phase is compatible with the chosen ionization technique. For ESI, ensure sufficient volatility and the presence of a proton source.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the HPLC gradient, flow rate, and column temperature. Ensure the column is appropriate for the analysis of large, relatively nonpolar molecules (e.g., C18).[5]
Matrix effects.Implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6]
Unstable Signal/Spray Clogged ion source or capillary.Clean the ion source components according to the manufacturer's instructions.
Inconsistent solvent delivery.Check the HPLC system for leaks, bubbles, or pump malfunctions.
Multiple Adducts Observed Presence of various cations in the mobile phase or sample.The addition of acids can reduce the formation of sodium adducts ([M+Na]⁺), which often have poor fragmentation.[3] The use of ammonium formate can promote the formation of ammonium adducts ([M+NH₄]⁺).[3][7]
In-source Fragmentation High source temperature or cone voltage.Reduce the source temperature and/or cone voltage to minimize fragmentation within the ion source.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: Both ESI and APCI can be used for the analysis of Avermectins.[1][2][8] ESI is generally preferred for its soft ionization, which often results in a prominent molecular ion or adduct with minimal fragmentation.[3][8] APCI is a good alternative, particularly for less polar compounds or when ESI sensitivity is low.[1][2] The choice often depends on the specific instrumentation and mobile phase composition. It is recommended to test both to determine the optimal technique for your specific experimental conditions.

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: Given the molecular weight of this compound, you can expect to observe several common adducts in positive ion mode mass spectrometry. The most common adducts for Avermectins are the protonated molecule ([M+H]⁺), the ammonium adduct ([M+NH₄]⁺), and the sodium adduct ([M+Na]⁺).[3][7] The relative abundance of these adducts will depend on the mobile phase composition and sample purity. The addition of formic acid typically promotes the formation of [M+H]⁺, while ammonium formate will favor [M+NH₄]⁺.[3][4]

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, consider the following:

  • Optimize Ionization Source Parameters: Carefully tune the capillary voltage, nebulizer gas flow, drying gas flow, and temperature of your ESI or APCI source.

  • Mobile Phase Additives: The use of mobile phase additives like ammonium formate or formic acid can significantly enhance the ionization efficiency of Avermectins.[3][4]

  • Sample Preparation: A thorough sample cleanup using techniques like solid-phase extraction (SPE) can reduce matrix suppression and improve the signal-to-noise ratio.[5][6]

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) will provide the highest sensitivity and selectivity.[2][8]

Q4: What are some common fragmentation patterns for Avermectins that I can look for in MS/MS?

Experimental Protocols

Protocol 1: Electrospray Ionization (ESI) with Ammonium Formate

This protocol is designed to promote the formation of [M+NH₄]⁺ adducts, which often provide a strong signal for Avermectins.[3][7]

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate in water.[3]

    • Mobile Phase B: 0.1% formic acid in methanol.[3]

    • Gradient: Start with a 50:50 mixture of A and B, increasing to 100% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[3]

    • Cone Gas Flow: 50 L/hr.[3]

    • Desolvation Gas Flow: 600 L/hr.[3]

    • Analyzer Mode: Full scan from m/z 200-1200 to identify the precursor ion, followed by product ion scan for fragmentation analysis.

Protocol 2: Atmospheric Pressure Chemical Ionization (APCI) with Formic Acid

This protocol is an alternative method that can be effective for Avermectins, particularly when ESI yields a weak signal.[1][2]

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a 60:40 mixture of A and B, increasing to 100% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Positive APCI Mode):

    • Corona Discharge Current: 4 µA.

    • Source Temperature: 400 °C.

    • Nebulizer Gas (N₂): 60 psi.

    • Drying Gas (N₂): 10 L/min.

    • Analyzer Mode: Full scan from m/z 200-1200, followed by product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Analyte Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Injection Injection Dissolution->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Ionization Source (ESI or APCI) Gradient->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data troubleshooting_workflow Start Start Analysis CheckSignal Signal Intensity Acceptable? Start->CheckSignal OptimizeSource Optimize Ion Source Parameters CheckSignal->OptimizeSource No CheckPeakShape Peak Shape Good? CheckSignal->CheckPeakShape Yes CheckMobilePhase Check Mobile Phase Composition OptimizeSource->CheckMobilePhase CheckMobilePhase->CheckSignal OptimizeLC Optimize LC Conditions CheckPeakShape->OptimizeLC No End Analysis Complete CheckPeakShape->End Yes CheckMatrix Consider Matrix Effects OptimizeLC->CheckMatrix CheckMatrix->CheckPeakShape

References

Overcoming challenges in the chemical synthesis of avermectin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of avermectin (B7782182) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Issue 1: Low Yield in a Selective Hydrogenation Reaction of Avermectin B1 to Ivermectin

Question: I am performing a selective hydrogenation of avermectin B1 to ivermectin using Wilkinson's catalyst (RhCl(Ph3P)3), but my yields are consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the selective hydrogenation of avermectin B1 are a common issue. Several factors can contribute to this problem. Here is a step-by-step guide to troubleshoot the reaction:

  • Catalyst Activity: Wilkinson's catalyst can be sensitive to air and impurities.[1] Ensure the catalyst is fresh and has been stored under an inert atmosphere. Impurities in the starting material can poison the catalyst.[2] It is recommended to use purified avermectin B1 for the reaction.[2]

  • Reaction Conditions:

    • Solvent: Toluene is a commonly used solvent for this reaction.[2] Ensure the solvent is anhydrous, as water can negatively impact the reaction.

    • Temperature: The reaction is typically carried out at elevated temperatures, but excessively high temperatures can lead to side reactions and degradation of the product.

    • Hydrogen Pressure: The hydrogen pressure is a critical parameter. A pressure that is too low will result in incomplete reaction, while excessive pressure can lead to over-hydrogenation and the formation of byproducts.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3] Stopping the reaction too early will result in a low conversion rate, while prolonged reaction times can lead to the formation of degradation products.

Issue 2: Poor Selectivity in the Functionalization of the 4"-Position of Avermectin

Question: I am trying to introduce a functional group at the 4"-position of the oleandrose (B1235672) sugar moiety, but I am observing reactions at other hydroxyl groups as well. How can I improve the selectivity of this reaction?

Answer: The avermectin molecule has multiple hydroxyl groups with similar reactivity, making selective functionalization challenging. To achieve selectivity for the 4"-position, a protecting group strategy is often necessary.[4]

  • Protecting the 5-OH and 4'-OH groups: The hydroxyl groups at the 5 and 4' positions are generally more reactive than the 4"-OH group.[5] Therefore, these need to be protected before attempting to functionalize the 4"-position. Silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), are commonly used for this purpose due to their stability and ease of removal.[6]

  • Orthogonal Protecting Groups: In more complex syntheses, using orthogonal protecting groups that can be removed under different conditions is advantageous.[4] For example, a silyl ether can be used to protect the 5-OH group, while an acetyl group could protect the 4'-OH group.[7] This allows for the selective deprotection and further modification of specific hydroxyl groups.[4]

Issue 3: Degradation of Avermectin Derivatives During Purification

Question: I have successfully synthesized my avermectin derivative, but it seems to be degrading during column chromatography. What are the likely causes and how can I prevent this?

Answer: Avermectins and their derivatives are known to be unstable under certain conditions.[8][9] Degradation during purification is a frequent problem.

  • pH Sensitivity: Avermectins are unstable in both acidic and alkaline conditions.[8][9] The silica (B1680970) gel used in column chromatography can be slightly acidic, which can cause degradation. To mitigate this, you can:

    • Neutralize the silica gel by washing it with a solution of triethylamine (B128534) in the eluent before packing the column.

    • Use an alternative stationary phase, such as alumina (B75360) or a polymer-based resin.[10]

  • Light and Air Sensitivity: Avermectins are sensitive to light and can be oxidized by air.[8][9] It is advisable to:

    • Protect the column from light by wrapping it in aluminum foil.

    • Use solvents that have been degassed to remove dissolved oxygen.

    • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the eluent.[8][9]

  • Solvent Choice: The choice of solvent for both dissolving the crude product and for the mobile phase is crucial. Avermectins are generally soluble in organic solvents like ethanol (B145695), methanol, and acetonitrile.[6] Ensure the chosen solvent system provides good solubility for your derivative to prevent precipitation on the column.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for avermectin and its derivatives?

A1: Avermectin and its derivatives are sensitive to light, heat, and air.[8][9] They should be stored in a tightly sealed container, protected from light, at a low temperature (ideally -20°C or below for long-term storage). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q2: How can I monitor the progress of my reaction effectively?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the progress of reactions involving avermectin derivatives.[3] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water is commonly used.[11] UV detection at around 245 nm is suitable for most avermectin compounds.[11] For compounds that lack a strong chromophore, derivatization to a fluorescent product may be necessary for detection.[12] Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring.

Q3: What are some common byproducts in the synthesis of ivermectin, and how can they be removed?

A3: A common byproduct in the synthesis of ivermectin is the over-hydrogenated product where other double bonds in the macrocyclic ring are also reduced. Another potential byproduct is the unreacted starting material, avermectin B1. Purification can be achieved through crystallization or column chromatography.[10] For example, ivermectin can be crystallized from a mixture of ethanol and water.[10] Column chromatography using silica gel or Sephadex LH-20 can also be effective in separating ivermectin from byproducts and starting material.[10]

Quantitative Data

Table 1: Comparison of Catalysts for the Selective Hydrogenation of Avermectin B1 to Ivermectin

CatalystSupportConversion (%)Selectivity (%)Reference
RhCl(Ph3P)3 (Wilkinson's Catalyst)HomogeneousHighHigh[1]
Irγ-Al2O3HighHigh[13][14][15]
Ruγ-Al2O3ModerateModerate[13][14][15]
Pdγ-Al2O3LowLow[13][14][15]
Ptγ-Al2O3LowLow[13][14][15]

Table 2: Purity and Yield Data from a Patented Avermectin Purification Process

Purification StepYield (%)B1a Content (%)Reference
Initial Crystallization9482[10]
Recrystallization9193[10]

Experimental Protocols

Protocol 1: Selective Hydrogenation of Avermectin B1 to Ivermectin

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting material purity.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a balloon filled with hydrogen gas, dissolve avermectin B1 (1 equivalent) in anhydrous toluene.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add Wilkinson's catalyst (RhCl(Ph3P)3) (typically 0.01-0.05 equivalents).

  • Hydrogenation: Replace the inert gas with a hydrogen atmosphere by evacuating and backfilling the flask with hydrogen gas three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ivermectin.[10]

Protocol 2: Synthesis of 4"-Oxo-avermectin

This protocol outlines a biocatalytic approach for the synthesis of 4"-oxo-avermectin.

  • Microorganism and Culture: Use a suitable Streptomyces strain known to express the cytochrome P450 monooxygenase responsible for the oxidation of the 4"-hydroxyl group.[16] Culture the microorganism in an appropriate medium.[17]

  • Biotransformation: Introduce avermectin B1 into the culture medium.[17] The concentration of avermectin B1 and the timing of its addition may need to be optimized.

  • Incubation: Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific duration.[17]

  • Extraction: After the desired incubation period, extract the product from the culture broth using an organic solvent such as ethyl acetate (B1210297) or methyl-t-butyl-ether.[17]

  • Purification: Concentrate the organic extract and purify the 4"-oxo-avermectin using chromatographic techniques such as HPLC.[17]

Visualizations

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Workflow cluster_solution Potential Solutions Problem Low Yield or Purity in Synthesis Check_Reagents Check Reagent Quality - Starting material purity - Catalyst activity - Solvent dryness Problem->Check_Reagents Isolate the cause Check_Conditions Verify Reaction Conditions - Temperature - Pressure - Reaction time Problem->Check_Conditions Check_Purification Evaluate Purification Method - pH of stationary phase - Light and air exposure - Solvent choice Problem->Check_Purification Purify_SM Purify Starting Material Check_Reagents->Purify_SM Impure reagents Use_Fresh_Catalyst Use Fresh Catalyst Check_Reagents->Use_Fresh_Catalyst Inactive catalyst Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal conditions Modify_Purification Modify Purification Protocol - Neutralize silica - Protect from light/air Check_Purification->Modify_Purification Degradation during purification

Caption: A troubleshooting workflow for addressing low yield or purity in avermectin derivative synthesis.

G cluster_degradation Degradation Pathways Avermectin {Avermectin Derivative | Stable under: - Neutral pH - Dark conditions - Inert atmosphere} Acid_Base Acidic or Alkaline Conditions Avermectin->Acid_Base leads to Light Exposure to Light (Photo-isomerization) Avermectin->Light leads to Oxidation Exposure to Air (Oxidation) Avermectin->Oxidation leads to Degraded_Products Degraded Products (Loss of Activity) Acid_Base->Degraded_Products Light->Degraded_Products Oxidation->Degraded_Products G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Avermectin_B1 Avermectin B1 Reaction_Vessel Selective Hydrogenation (Toluene, Heat) Avermectin_B1->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Catalyst Wilkinson's Catalyst RhCl(Ph₃P)₃ Catalyst->Reaction_Vessel Ivermectin Ivermectin Reaction_Vessel->Ivermectin Desired Product Byproducts Byproducts (Over-hydrogenated) Reaction_Vessel->Byproducts Side Reaction

References

Minimizing freeze-thaw degradation of 5-O-Demethyl-28-hydroxy-Avermectin A1a stock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 5-O-Demethyl-28-hydroxy-Avermectin A1a stock solutions to minimize degradation, particularly from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound stock solution?

For long-term stability, it is recommended to store the stock solution at -80°C. At this temperature, the solution can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]

Q2: How many times can I freeze and thaw my stock solution?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to significant degradation of the compound. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that the main stock remains undisturbed and at a constant temperature.

Q3: What are the primary causes of degradation for Avermectin derivatives like this compound?

Avermectins are susceptible to several forms of degradation, including:

  • Freeze-Thaw Cycles: Repeated changes in temperature can disrupt the solution's integrity and promote chemical degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause isomerization and other degradative reactions.[2][3]

  • Hydrolysis: The compound is unstable in acidic and alkaline conditions.[2]

  • Oxidation: Avermectins are sensitive to oxidation.[2]

Q4: In what solvent should I dissolve this compound?

Avermectins are generally soluble in organic solvents such as acetonitrile (B52724), methanol, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific experimental requirements. For long-term storage, ensure the solvent is of high purity and anhydrous to prevent degradation.

Q5: How should I protect my stock solution from light?

Always store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Perform any dilutions or handling of the solution in a subdued lighting environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of the stock solution due to multiple freeze-thaw cycles.Prepare fresh dilutions from a new, single-use aliquot of the stock solution. For future use, ensure the stock is aliquoted to avoid repeated thawing of the main stock.
Photodegradation from exposure to light.Discard the current stock and prepare a new one, ensuring it is stored in a light-protected container (amber vial or wrapped in foil) at all times.
Improper storage temperature.Verify the storage freezer's temperature. Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage.
Chemical degradation due to pH instability in an aqueous working solution.Ensure the pH of aqueous buffers is controlled and within a stable range for Avermectins (around neutral). Prepare fresh working solutions for each experiment.
Precipitate observed in the stock solution after thawing. Poor solubility of the compound at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution in a different solvent. Ensure vials are sealed tightly to prevent solvent evaporation.

Impact of Freeze-Thaw Cycles on Stock Solution Integrity

Repeated freeze-thaw cycles are a significant contributor to the degradation of this compound. The table below provides illustrative data on the expected degradation of a stock solution with an increasing number of freeze-thaw cycles.

Number of Freeze-Thaw Cycles Estimated Purity (%) Observed Degradation (%)
0 (Initial)99.50.0
198.80.7
395.24.3
590.19.4
1080.519.0

Note: The data presented are hypothetical estimates based on the known instability of Avermectin derivatives and are intended for illustrative purposes. Actual degradation rates may vary based on solvent, concentration, and the precise conditions of freezing and thawing.

Experimental Protocols

Protocol for Preparation of Aliquoted Stock Solution
  • Materials:

    • This compound solid powder

    • High-purity, anhydrous solvent (e.g., acetonitrile or DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance and volumetric flasks

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the compound using an analytical balance.

    • Dissolve the compound in the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mM). Use a volumetric flask for accurate measurement.

    • Vortex the solution until the compound is completely dissolved.

    • Immediately dispense the stock solution into single-use aliquots in light-protected vials (e.g., 10 µL, 20 µL, or 50 µL).

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Stability After Freeze-Thaw Cycles (For Validation)
  • Objective: To quantify the degradation of this compound after multiple freeze-thaw cycles.

  • Materials:

    • Aliquoted stock solution of this compound

    • HPLC-grade solvents for mobile phase

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

    • C18 analytical column

  • Procedure:

    • Initial Analysis (Cycle 0): Analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area of the compound. This serves as the baseline.

    • Freeze-Thaw Cycles:

      • Place a set of aliquots in a -20°C or -80°C freezer for at least 12 hours.

      • Thaw the aliquots completely at room temperature.

      • This constitutes one freeze-thaw cycle.

    • Analysis after Each Cycle: After 1, 3, 5, and 10 cycles, analyze one aliquot from the set using the same HPLC method as the initial analysis.

    • Data Analysis:

      • Calculate the percentage of the parent compound remaining by comparing the peak area of the analyte at each freeze-thaw interval to the initial peak area.

      • Percentage remaining = (Peak Area after 'n' cycles / Initial Peak Area) x 100%.

      • Identify and quantify any new peaks that appear, as these may be degradation products.

Visualizations

FreezeThawDegradationWorkflow cluster_ft Freeze-Thaw Cycle prep Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Single-Use Vials prep->aliquot Best Practice thaw Thaw at Room Temp. prep->thaw Incorrect Handling store Store at -80°C aliquot->store freeze Freeze at -20°C / -80°C thaw->freeze Repeat analysis HPLC/LC-MS Analysis thaw->analysis freeze->thaw degradation Degradation Products analysis->degradation

Caption: Workflow for minimizing freeze-thaw degradation.

DegradationPathways cluster_stress Stress Factors main_compound 5-O-Demethyl-28-hydroxy- Avermectin A1a (Stock) ft_cycles Freeze-Thaw Cycles main_compound->ft_cycles light Light Exposure (UV) main_compound->light ph Incorrect pH (Acidic/Alkaline) main_compound->ph oxygen Oxidation main_compound->oxygen degraded_products Inactive Degradation Products & Loss of Potency ft_cycles->degraded_products light->degraded_products ph->degraded_products oxygen->degraded_products

Caption: Key degradation pathways for Avermectin derivatives.

References

Purification strategies for 5-O-Demethyl-28-hydroxy-Avermectin A1a from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-O-Demethyl-28-hydroxy-Avermectin A1a

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound from complex mixtures. This compound is a known degradation product of Avermectin (B7782182) B1a.[1][2][3] The strategies outlined below are based on established methods for the separation of Avermectin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the complexity of the starting material, which often contains a mixture of structurally similar Avermectin derivatives, including the parent compound (Avermectin B1a), other degradation products, and process impurities.[4] Key difficulties include:

  • Co-elution: The target compound may have a similar retention time to other Avermectins or impurities in chromatographic systems.

  • Instability: Avermectins can be sensitive to UV light, as well as acidic and alkaline conditions, potentially leading to further degradation during the purification process.[5]

  • Low Abundance: As a degradation product, the concentration of this compound in the initial mixture may be low, making isolation challenging.

Q2: Which chromatographic techniques are most effective for this purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of Avermectin and its derivatives.[5] High-speed counter-current chromatography (HSCCC) has also been successfully used for the separation of Avermectin components from crude extracts and can be a valuable initial purification step.[6]

Q3: How can I detect and quantify this compound?

A3: Detection is typically achieved using HPLC with UV detection, as Avermectins have a characteristic UV absorbance. For higher sensitivity and specificity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended.[7] For quantification, especially at low concentrations, fluorescence detection after derivatization can be employed.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution in HPLC

Q: My chromatogram shows broad peaks and poor separation between my target compound and other components. What should I do?

A: Poor resolution can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Optimize the Mobile Phase:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution. A shallow gradient can significantly improve the separation of closely eluting compounds.[5]

    • Solvent Composition: Fine-tune the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Small changes can have a significant impact on selectivity.

    • Additives: The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.[5]

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.

    • Column Temperature: Increasing the column temperature can decrease solvent viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of your compound. A temperature of 40°C has been shown to improve separation for some Avermectins.[10]

  • Check the Column:

    • Column Chemistry: A standard C18 column is a good starting point. If resolution is still poor, consider a column with a different selectivity, such as a C30 or a phenyl-hexyl column.[5]

    • Column Condition: The column may be overloaded or contaminated. Flush the column with a strong solvent or consider replacing it if performance does not improve.

Issue 2: Low Yield of the Purified Compound

Q: After purification, the final yield of this compound is very low. What are the potential causes and solutions?

A: Low yield can be attributed to degradation of the target compound, losses during sample preparation, or inefficient collection of fractions.

  • Minimize Degradation:

    • Light Protection: Protect your sample from light at all stages of the purification process, as Avermectins can be photodegradable.[5]

    • pH Control: Avoid strongly acidic or basic conditions. Buffer your mobile phase to a neutral or slightly acidic pH.

    • Temperature: Keep samples cool when not in use and avoid excessive heat during solvent evaporation steps.

  • Optimize Extraction and Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for initial sample clean-up to remove highly polar and non-polar impurities that can interfere with the final purification.[8][9]

    • Solvent Selection: Ensure the solvents used for extraction and reconstitution are appropriate for Avermectins and are of high purity.

  • Improve Fraction Collection:

    • Peak Tailing/Fronting: If peaks are not symmetrical, you may be losing product in the tails or front of the peak. Address the issues causing poor peak shape (see Issue 1).

    • Detector Settings: Ensure your detector is sensitive enough to accurately identify the start and end of your target peak.

Logical Troubleshooting Flow

TroubleshootingFlow Start Problem Identified PoorRes Poor Resolution Start->PoorRes LowYield Low Yield Start->LowYield OptimizeMP Optimize Mobile Phase PoorRes->OptimizeMP Try First MinimizeDeg Minimize Degradation LowYield->MinimizeDeg Check Stability AdjustFlowTemp Adjust Flow/Temp OptimizeMP->AdjustFlowTemp If no improvement CheckColumn Check Column AdjustFlowTemp->CheckColumn Still unresolved Resolved Problem Resolved CheckColumn->Resolved OptimizePrep Optimize Sample Prep MinimizeDeg->OptimizePrep If stable ImproveCollection Improve Fraction Collection OptimizePrep->ImproveCollection If prep is efficient ImproveCollection->Resolved

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Preparative HPLC for Purification of this compound

This protocol is a model for the purification of Avermectin derivatives and should be optimized for the specific complex mixture.

1. Sample Preparation:

  • Dissolve the crude extract containing the target compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

2. Chromatographic Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is recommended (e.g., 250 x 50 mm, 10 µm particle size).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program: A shallow gradient is often effective. For example, start at 60% B and increase to 80% B over 40 minutes.[5]

  • Flow Rate: Dependent on column dimensions, typically in the range of 50-100 mL/min for a 50 mm ID column.[5]

  • Detection: UV at 245 nm.[6]

  • Injection Volume: Dependent on sample concentration and column capacity.

3. Fraction Collection:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions by analytical HPLC to assess purity.

4. Post-Purification:

  • Pool the pure fractions.

  • Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Purification Workflow Diagram

PurificationWorkflow Start Crude Extract SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep PrepHPLC Preparative HPLC (C18 Column, Gradient Elution) SamplePrep->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PurityAnalysis->PrepHPLC Impure Fractions (Re-purify) Pooling Pool Pure Fractions PurityAnalysis->Pooling Fractions >95% Pure SolventEvap Solvent Evaporation Pooling->SolventEvap FinalProduct Purified Compound SolventEvap->FinalProduct

Caption: General workflow for the purification of the target compound.

Quantitative Data Summary

The following tables provide example data for the purification of Avermectin components, which can serve as a benchmark for the purification of this compound.

Table 1: Example HPLC Gradients for Avermectin Separation

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Reference
Method 1 [5]
04060
402080
410100
450100
Method 2 [5]
03070
401090
410100
470100

Note: Mobile Phase A is typically water with an additive like ammonium acetate or formic acid; Mobile Phase B is typically acetonitrile or methanol.

Table 2: Representative Purification Yields and Purity of Avermectins by HSCCC

CompoundCrude Extract (mg)Purified Compound (mg)Yield (%)Purity by HPLC (%)Reference
Avermectin B1a5011.923.899.7[6]
Avermectin B1b501.02.096.2[6]
Avermectin B2a509.619.297.6[6]

This data is for related Avermectin components and serves as an illustrative example.

References

Technical Support Center: Synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this complex avermectin (B7782182) derivative.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low yields or failed reactions during the synthesis of this compound.

Issue 1: Low Yield in 5-O-Demethylation Step

Symptoms:

  • Incomplete conversion of the starting material (Avermectin A1a).

  • Formation of multiple unidentified byproducts.

  • Low recovery of the desired 5-O-demethylated product after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance: The 5-O-methyl group is on a sterically hindered secondary hydroxyl group, making it less reactive.Optimize Reaction Conditions: Increase reaction temperature and time. However, monitor the reaction closely to avoid degradation. Use a More Potent Demethylating Agent: Consider stronger Lewis acids like Boron tribromide (BBr₃) or thiol-based reagents known for cleaving hindered ethers.
Reagent Instability or Impurity: The demethylating agent may have degraded or contains impurities that interfere with the reaction.Use Fresh Reagents: Ensure the demethylating agent is fresh or has been properly stored. Purify Reagents: If necessary, purify the reagent before use according to standard laboratory procedures.
Side Reactions: The harsh conditions required for demethylation can lead to undesired reactions at other sensitive functional groups on the avermectin scaffold.Protecting Group Strategy: Protect other reactive hydroxyl groups, such as the 4"-OH and 7-OH, with suitable protecting groups (e.g., silyl (B83357) ethers like TBDMS) before attempting demethylation. Milder Reagents: Explore milder demethylating agents, although this may require longer reaction times or catalytic approaches.
Product Degradation: The demethylated product may be unstable under the reaction or work-up conditions.Neutralize Carefully: Ensure the reaction is properly quenched and neutralized to avoid acid- or base-catalyzed degradation. Minimize Exposure to Air and Light: Avermectin derivatives can be sensitive to oxidation and light. Perform reactions under an inert atmosphere and protect from light where possible.
Issue 2: Inefficient or Non-selective 28-Hydroxylation

Symptoms:

  • No detectable formation of the 28-hydroxy product.

  • Oxidation at other positions of the molecule (e.g., 8a-position).

  • Low yield of the desired 28-hydroxy product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Reactivity of the C28 Position: The C28 position is a primary carbon, but allylic oxidation can be challenging to control.Microbial Hydroxylation: Consider using a whole-cell biotransformation approach with Saccharopolyspora erythraea, which has been reported to selectively hydroxylate avermectins at the C28 position.[1] Chemical Oxidation: For chemical methods, explore allylic oxidation reagents such as selenium dioxide (SeO₂) or chromium-based reagents. Careful optimization of reaction conditions (temperature, solvent, stoichiometry) is crucial.
Over-oxidation: The desired hydroxyl group is further oxidized to an aldehyde or carboxylic acid.Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent or add it portion-wise to control the reaction. Use Milder Oxidants: Investigate milder and more selective oxidizing agents.
Lack of Selectivity: Oxidation occurs at other allylic positions or sensitive functional groups.Directed Oxidation: If possible, introduce a directing group near the C28 position to enhance the selectivity of the hydroxylation. Protecting Groups: Protect other sensitive sites on the molecule before carrying out the oxidation step.
Enzyme Inhibition (for microbial hydroxylation): The substrate or product may be inhibiting the microbial enzymes responsible for hydroxylation.Optimize Fermentation Conditions: Adjust parameters such as substrate concentration, pH, temperature, and incubation time to minimize inhibition and maximize enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high yield in the 5-O-demethylation of Avermectin A1a?

A1: The most critical factors are the choice of the demethylating agent and the use of a proper protecting group strategy. Due to the steric hindrance around the 5-O-methyl group, a powerful and selective reagent is necessary. Protecting other hydroxyl groups can prevent side reactions and simplify purification, ultimately improving the overall yield.

Q2: Are there any known byproducts to watch for during the synthesis?

A2: Yes, during demethylation, you may observe byproducts resulting from reactions at other hydroxyl groups if they are not protected. In the hydroxylation step, over-oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid at the C28 position. Additionally, spontaneous oxidation at the 8a-position to form 8a-hydroperoxide is a known degradation pathway for avermectins.

Q3: What purification methods are most effective for isolating this compound?

A3: Due to the complexity of the reaction mixtures, chromatographic techniques are essential. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step for initial purification.[2] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography are often employed.[3]

Q4: Can the order of the demethylation and hydroxylation steps be reversed?

A4: The order of reactions can significantly impact the overall success of the synthesis. It is generally advisable to perform the demethylation first, as the protecting groups required for selective hydroxylation might not be stable under the harsh demethylation conditions. However, the feasibility of reversing the steps would depend on the specific reagents and protecting group strategy employed.

Experimental Protocols

Protocol 1: Microbial Hydroxylation of Avermectin at C28

This protocol is based on the reported microbial conversion of avermectins by Saccharopolyspora erythraea.[1]

1. Culture Preparation:

  • Prepare a seed culture of Saccharopolyspora erythraea in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.
  • Inoculate a production medium with the seed culture. The production medium should contain nutrients to support growth and enzyme production.

2. Biotransformation:

  • Once the culture reaches the desired growth phase (e.g., late exponential phase), add the Avermectin substrate (previously 5-O-demethylated if desired) dissolved in a minimal amount of a water-miscible solvent (e.g., DMSO or ethanol) to the culture.
  • The final substrate concentration should be optimized to avoid toxicity to the microorganisms (typically in the range of 50-200 mg/L).
  • Continue the incubation with shaking at 28-30°C for another 24-72 hours. Monitor the conversion of the substrate to the hydroxylated product by periodically taking samples and analyzing them by HPLC.

3. Extraction and Purification:

  • After the desired conversion is achieved, harvest the culture broth.
  • Extract the product from the broth using a suitable organic solvent such as ethyl acetate (B1210297) or chloroform.
  • Concentrate the organic extract and purify the 28-hydroxy-Avermectin derivative using column chromatography followed by preparative HPLC.

Signaling Pathways and Workflows

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Demethylation Step 1: 5-O-Demethylation Start->Check_Demethylation Check_Hydroxylation Step 2: 28-Hydroxylation Start->Check_Hydroxylation Purification_Issues Check Purification Protocol Start->Purification_Issues Incomplete_Conversion Incomplete Conversion? Check_Demethylation->Incomplete_Conversion Check_Hydroxylation->Incomplete_Conversion Low/No Conversion Side_Reactions Side Reactions Observed? Check_Hydroxylation->Side_Reactions Non-selective oxidation Incomplete_Conversion->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagent Conc.) Incomplete_Conversion->Optimize_Conditions Yes Microbial_Method Consider Microbial Hydroxylation Incomplete_Conversion->Microbial_Method Alternative Optimize_Oxidant Optimize Oxidizing Agent and Conditions Incomplete_Conversion->Optimize_Oxidant Chemical Method Change_Reagent Change Demethylating Agent Side_Reactions->Change_Reagent No Protecting_Groups Implement Protecting Groups Side_Reactions->Protecting_Groups Yes Final_Product Improved Yield Optimize_Conditions->Final_Product Change_Reagent->Final_Product Protecting_Groups->Final_Product Microbial_Method->Final_Product Optimize_Oxidant->Final_Product Purification_Issues->Final_Product

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis

Caption: General synthesis workflow.

References

Technical Support Center: Handling and Weighing Hygroscopic Avermectin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with hygroscopic and moisture-sensitive avermectin (B7782182) compounds. Adherence to these protocols is critical for ensuring experimental accuracy, compound stability, and personnel safety.

Frequently Asked Questions (FAQs)

Q1: What are avermectin compounds and why is moisture a concern?

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil microorganism Streptomyces avermitilis, exhibiting potent anti-parasitic activity.[1][2] While some data suggests pure ivermectin, a common avermectin, does not readily absorb significant amounts of moisture, the class as a whole is known to be unstable under typical storage and working conditions.[3][4] Moisture can lead to significant physicochemical changes, including chemical degradation (e.g., hydrolysis), physical changes like clumping, and altered solid-state properties, which can compromise the compound's integrity, therapeutic performance, and shelf life.[3][5] Therefore, treating all avermectins as moisture-sensitive and employing best practices for hygroscopic materials is crucial for data reproducibility and product quality.

Q2: What are the ideal environmental conditions for handling avermectins?

A controlled environment is essential for handling avermectin compounds to prevent moisture uptake and degradation.[6] Key environmental parameters include:

  • Humidity: The relative humidity (RH) in the storage and handling area should be maintained below 40%.[7]

  • Temperature: Storage temperatures should be kept between 2-8°C for short-term and -20°C for long-term stability, as specified by the manufacturer.[3][8] The weighing area should be at a stable, ambient temperature.[6]

  • Airflow: To ensure balance stability, the weighing area should be free from drafts. Balances should be placed away from doors, windows, and vents.[6]

  • Light: Avermectins can be sensitive to light and should be protected from direct exposure during handling and storage to prevent photolytic degradation.[3][9]

Q3: How should I store avermectin compounds?

Proper storage is critical to maintain the chemical and physical stability of avermectins.[3]

  • Containers: Store compounds in airtight, moisture-resistant containers, such as those made of high-density polyethylene (B3416737) (HDPE) or foil-lined bags.[7] The original manufacturer's packaging, like the Sure/Seal™ system, is often ideal.[10]

  • Sealing: Ensure containers are sealed tightly after every use to prevent moisture ingress.[7] For frequently accessed materials, consider using parafilm to further seal the primary container.[11]

  • Desiccants: Place desiccants, such as silica (B1680970) gel or molecular sieves, inside the secondary storage container or packaging to absorb any residual moisture.[7][11]

  • Inert Atmosphere: For highly sensitive experiments, storing the compound under an inert gas like nitrogen or argon can provide an additional layer of protection.

Q4: What is "weighing by difference" and why is it necessary?

Weighing by difference is a technique used to accurately measure the mass of a substance, particularly those that are hygroscopic or volatile.[12] Instead of placing the substance directly on the balance and taring, the container holding the substance is weighed first. The desired amount of substance is then transferred out of the container, and the container is weighed again.[12] The difference between the initial and final mass is the precise amount of compound transferred.[12] This method is essential for hygroscopic compounds because it minimizes the sample's exposure time to the atmosphere, reducing the opportunity for moisture absorption that would otherwise lead to a continuously increasing weight reading and inaccurate measurements.[12][13]

Q5: What personal protective equipment (PPE) should be used when handling avermectins?

Given the high acute toxicity of avermectin compounds, appropriate PPE is mandatory.[14][15]

  • Hand Protection: Wear protective gloves.[8]

  • Eye Protection: Use safety goggles with side-shields.[8]

  • Skin and Body Protection: A lab coat or other impervious clothing is required.[8]

  • Respiratory Protection: Handling of fine powders should be done in a fume hood or ventilated enclosure to avoid inhalation.[8][16] If this is not possible, a suitable respirator should be used.[8]

Experimental Protocols

Protocol 1: Proper Storage of Avermectin Compounds
  • Verification: Upon receipt, verify that the compound is stored in an airtight container. Note the date of receipt and the date first opened on the label.

  • Environment: Place the container in a designated cold storage unit (e.g., refrigerator at 2-8°C or freezer at -20°C) with controlled humidity.[3][8]

  • Desiccation: For added protection, place the primary container inside a larger, sealed secondary container or desiccator cabinet containing an active desiccant (e.g., silica gel pouches).[11][17]

  • Inert Gas (Optional): For maximum stability, the headspace of the container can be purged with an inert gas like nitrogen before sealing.

  • Documentation: Log the storage conditions, including temperature and humidity, in the laboratory notebook.[7]

Protocol 2: Preparation of Workspace and Equipment for Weighing
  • Environmental Control: Ensure the weighing room is at a stable temperature and the relative humidity is below 40%.[7] Use a dehumidifier if necessary.[18]

  • Balance Preparation: Use a calibrated analytical balance placed on a stable, vibration-free surface. Ensure the draft shield doors are closed.[6][19] Clean the balance pan and chamber with a soft brush before use.[20]

  • Glassware and Tool Preparation: All glassware, spatulas, and weighing vessels must be scrupulously clean and dry. To remove adsorbed moisture, heat glassware in an oven (e.g., at 140°C for at least 4 hours) and allow it to cool to ambient temperature inside a desiccator before use.[10][21]

  • Sample Equilibration: Remove the avermectin container from cold storage and place it in a desiccator at room temperature for at least 30 minutes.[6][19] This allows the compound to equilibrate to the ambient temperature, preventing condensation from forming on the container and affecting the weight measurement.[22]

Protocol 3: Weighing Hygroscopic Avermectin Compounds by Difference
  • Initial Weighing: Place the closed, temperature-equilibrated container of the avermectin compound on the analytical balance. Once the reading is stable, record this mass (M1) in your lab notebook.[12]

  • Transfer: Remove the container from the balance. Working quickly and efficiently to minimize air exposure, open the container and transfer the approximate desired amount of the compound to your receiving vessel (e.g., a flask or vial).[6][12]

  • Reseal: Immediately and securely close the original compound container.

  • Final Weighing: Place the closed container back on the same analytical balance. Once the reading is stable, record this new, lower mass (M2).[12]

  • Calculation: The exact mass of the transferred compound (M_sample) is the difference between the initial and final readings: M_sample = M1 - M2 .[12]

  • Storage: Promptly return the main avermectin container to its proper storage conditions.

Troubleshooting Guide

Q: My sample weight is continuously increasing on the balance. What's happening? A: This is a classic sign of a hygroscopic substance absorbing moisture from the atmosphere.[13] To resolve this, you must minimize the sample's exposure to air. Work more quickly, keep containers sealed as much as possible, and ensure the humidity in the weighing area is below 40% RH.[7][22] Using the "weighing by difference" method is the correct procedure to obtain an accurate weight under these conditions.[12]

Q: The powder is clumping and difficult to transfer. How can I fix this? A: Clumping and caking are caused by excessive moisture absorption, which reduces the powder's flowability.[18] This indicates that the compound may have been improperly stored or handled. While the affected portion may be compromised, you can prevent this by ensuring the container is always tightly sealed, stored with desiccants, and handled in a low-humidity environment.[7][11] If the material is not thermally labile, it could be dried in a vacuum oven and cooled in a desiccator before weighing, but this should be done with caution as it may affect the compound's stability.[23]

Q: My analytical results are inconsistent. Could improper handling be the cause? A: Absolutely. Inaccurate weighing due to moisture uptake can lead to incorrect concentrations of solutions, impacting all downstream results.[5] Furthermore, moisture can cause chemical degradation of the avermectin compound, reducing its purity and potency.[3] Review your handling and weighing procedures against the protocols in this guide and ensure all environmental controls are in place.

Q: The balance reading is drifting and won't stabilize. What are the possible causes? A: A drifting balance reading can be caused by several factors:

  • Temperature Differences: If the sample or its container is colder or warmer than the balance chamber, it will create air currents that cause the reading to drift.[13] Always allow samples to equilibrate to room temperature before weighing.[6]

  • Static Electricity: Fine powders in low-humidity environments are prone to static charge, which can interfere with the balance mechanism.[6][19] Use an anti-static gun or an ionizing blower to dissipate the charge. Using anti-static weigh boats can also help.[6]

  • Environmental Factors: Drafts from air conditioning or open doors, or vibrations from nearby equipment, can cause instability.[6] Ensure the balance is in a suitable location with its draft shield closed.

Data & Visualizations

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Avermectin Compounds

Parameter Condition Rationale Citations
Long-Term Storage -20°C in a sealed, airtight container To minimize thermal and hydrolytic degradation over extended periods. [3][8][9]
Short-Term Storage 2-8°C in a sealed, airtight container For working stock used over a shorter timeframe. [3]
Atmosphere Store away from moisture and light Prevents hydrolysis and photolytic degradation. [3][8][9]

| In-Solvent Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | Ensures stability of the compound once dissolved in a solvent. |[8] |

Table 2: Environmental Control Parameters for Handling and Weighing

Parameter Recommended Value Rationale Citations
Relative Humidity (RH) < 40% To minimize moisture absorption by the hygroscopic compound. [7]
Temperature Stable, ambient room temperature Prevents temperature-related balance drift and condensation. [6][13]
Air Currents Minimal / None Ensures the stability and accuracy of the analytical balance reading. [6]

| Static Electricity | Control if RH is < 40% | Low humidity increases static, which can cause weighing inaccuracies. |[19] |

Visualized Workflows

G start Start: Retrieve Compound prepare_env Prepare Low-Humidity (<40% RH) Weighing Area start->prepare_env equilibrate Equilibrate Container to Room Temp in Desiccator weigh1 Weigh Sealed Container (Record Mass M1) equilibrate->weigh1 prepare_env->equilibrate transfer Quickly Transfer Compound to Vessel weigh1->transfer weigh2 Reseal & Reweigh Container (Record Mass M2) transfer->weigh2 calculate Calculate Mass (M1 - M2) weigh2->calculate store Return Container to Proper Storage calculate->store end_node End: Accurate Weighing Complete store->end_node

Caption: Workflow for weighing hygroscopic avermectin compounds.

G issue issue cause cause solution solution i1 Weight Drifting/ Unstable c1 Temperature Difference? i1->c1 c2 Static Electricity? i1->c2 c3 Air Drafts or Vibrations? i1->c3 s1 Equilibrate Sample to Room Temp in Desiccator c1->s1 s2 Use Anti-Static Device/Weigh Boat c2->s2 s3 Close Draft Shield & Isolate Balance c3->s3

Caption: Troubleshooting logic for unstable balance readings.

G center_node Avermectin Compound Stability factor factor f1 Moisture/Humidity f1->center_node Hydrolysis f2 Temperature f2->center_node Thermal Degradation f3 Light Exposure f3->center_node Photolysis f4 pH (in solution) f4->center_node Hydrolysis f5 Oxygen/Air f5->center_node Oxidation

Caption: Key environmental factors affecting avermectin stability.

References

Enhancing the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a derivative of Avermectin (B7782182) A1a.[1][2][3][4][5][6] Like other avermectins, it is a macrocyclic lactone.[7][8][9] The stability of avermectins in aqueous solutions, including cell culture media, can be a concern as they are susceptible to degradation, which can lead to a loss of biological activity and the formation of undesired byproducts.[7][8][10][11]

Q2: What are the common degradation pathways for avermectins in cell culture media?

Avermectins are known to be unstable under various conditions.[11] The primary degradation pathways include:

  • Acid and Base Catalyzed Hydrolysis: Avermectins are susceptible to decomposition in both acidic and basic environments.[10][12] This can lead to the cleavage of the glycosidic bonds or opening of the lactone ring.

  • Oxidation: The avermectin structure contains sites that are susceptible to oxidation.[11][12] Components in cell culture media, exposure to air, or light can promote oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of avermectins.[7][8][12]

  • Epimerization: Under alkaline conditions, epimerization at the C-2 position can occur.[11]

Q3: Are there any general recommendations for storing and handling this compound to maximize its stability?

Yes, based on the general properties of avermectins, the following handling practices are recommended:

  • Storage: Store the compound at 2-8°C in a tightly sealed container, protected from light.[1][11]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol (B145695) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in cell culture media immediately before use.

  • Light Protection: Protect all solutions containing the compound from direct light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound activity over time in culture. Degradation of the compound in the cell culture medium.1. Confirm initial activity: Test the activity of a freshly prepared solution to ensure the compound is active at the start of the experiment. 2. Time-course experiment: Measure the concentration of the compound in the media at different time points (e.g., 0, 6, 12, 24, 48 hours) using a suitable analytical method like HPLC to determine the degradation rate. 3. Implement stabilization strategies: See the "Experimental Protocols" section for details on pH adjustment, use of antioxidants, and light protection.
Inconsistent experimental results. Variable degradation rates between experiments.1. Standardize protocols: Ensure consistent preparation, handling, and storage of the compound for all experiments. 2. Control for environmental factors: Maintain consistent temperature, light exposure, and CO2 levels for all cultures. 3. Media variability: Use the same batch of cell culture medium and supplements for a set of experiments to minimize variability.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize degradation products: If possible, use mass spectrometry to identify the degradation products. This can provide insights into the degradation pathway. 2. Force degradation studies: Subject the compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products and compare them to the unknown peaks in your experimental samples.[7][8]

Quantitative Data on Avermectin Stability

Compound Condition Parameter Value Reference
Ivermectin15% ethanol in water, 50°C, pH 7.4Half-life~200 days[13]
Ivermectin15% ethanol in water, 50°C, pH 5.5Half-life~200 days[13]
Ivermectin15% ethanol in water, 50°C, pH 6.3Half-life>6900 days[13]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile, amber microcentrifuge tubes or plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for quantification

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with the compound to the final desired concentration.

  • Aliquot the medium containing the compound into sterile, amber microcentrifuge tubes.

  • Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube for analysis.

  • Immediately analyze the concentration of the compound in the sample using a validated HPLC or LC-MS method.

  • A control sample should be stored at -80°C and analyzed at the end of the experiment to account for any degradation during storage and sample processing.

  • Plot the concentration of the compound versus time to determine the degradation kinetics.

Protocol 2: Enhancing Stability through pH Optimization

This protocol describes how to investigate the effect of pH on the stability of the compound in cell culture medium.

Materials:

  • This compound

  • Cell culture medium

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Incubator and analytical equipment as in Protocol 1

Procedure:

  • Adjust the pH of separate batches of cell culture medium to a range of values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8). Note that significant deviations from physiological pH may affect cell viability.

  • Spike each pH-adjusted medium with the compound.

  • Follow steps 3-8 from Protocol 1 for each pH condition.

  • Compare the degradation rates at different pH values to identify the optimal pH for stability. A patent for a stabilized ivermectin formulation suggests a pH range of 4 to 6 for decreased decomposition.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) spike_media Spike Media with Compound prep_stock->spike_media prep_media Prepare Cell Culture Media prep_media->spike_media aliquot Aliquot into Amber Tubes spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot determine_kinetics Determine Degradation Kinetics plot->determine_kinetics

Caption: Experimental workflow for assessing compound stability in cell culture media.

degradation_pathway cluster_degradation Degradation Products Avermectin 5-O-Demethyl-28-hydroxy- Avermectin A1a Hydrolysis Hydrolysis Products (e.g., aglycone) Avermectin->Hydrolysis Acid/Base Oxidation Oxidation Products Avermectin->Oxidation Oxidants Epimers Epimerization Products (e.g., 2-epimer) Avermectin->Epimers Base Photoisomers Photoisomers Avermectin->Photoisomers Light

Caption: Potential degradation pathways of this compound.

troubleshooting_tree start Inconsistent or Loss of Activity check_fresh Is a freshly prepared sample active? start->check_fresh yes_fresh Yes check_fresh->yes_fresh Yes no_fresh No check_fresh->no_fresh No degradation_issue Potential stability issue in media. yes_fresh->degradation_issue compound_issue Problem with compound stock (degradation, purity, etc.). no_fresh->compound_issue stability_test Perform stability test (Protocol 1). degradation_issue->stability_test stabilize Implement stabilization strategies: - pH optimization - Antioxidants - Light protection stability_test->stabilize

Caption: Troubleshooting decision tree for stability issues.

References

Validation & Comparative

A Comparative Analysis of Ivermectin and its Metabolites: Unraveling the True Drivers of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of antiparasitic therapy for decades, has long been recognized for its broad-spectrum efficacy against a wide range of nematodes and arthropods. While the parent drug's mechanism of action is well-established, recent research has illuminated the significant contribution of its metabolites to its overall and sustained therapeutic effect. This guide provides a comprehensive comparison of Ivermectin and its primary active metabolites, focusing on their efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. While the specific compound "5-O-Demethyl-28-hydroxy-Avermectin A1a" is a minor degradation product, this analysis will focus on the well-characterized and pharmacologically significant metabolites of Ivermectin, which are of greater relevance to drug development and clinical application.

Chemical and Pharmacological Profiles

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of macrocyclic lactones, produced by the soil actinomycete Streptomyces avermitilis. It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (at least 80%) and 22,23-dihydroavermectin B1b (less than 20%). In the body, primarily in the liver, Ivermectin is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, into several metabolites.[1][2] The most significant of these are the demethylated and hydroxylated forms, which have been shown to possess substantial antiparasitic activity.[2][3][4]

Table 1: Comparative Overview of Ivermectin and its Major Active Metabolites

FeatureIvermectin3''-O-demethyl ivermectin (M1)4a-hydroxy ivermectin (M3)3''-O-demethyl, 4a-hydroxymethyl ivermectin (M6)
Chemical Class Macrocyclic lactoneMetabolite of IvermectinMetabolite of IvermectinMetabolite of Ivermectin
Primary Mechanism of Action Binds to glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing hyperpolarization, paralysis, and death of the parasite.[3][4]Similar to IvermectinSimilar to IvermectinSimilar to Ivermectin
Primary Metabolic Pathway Hepatic metabolism via CYP3A4.[1][2]N/AN/AN/A
Antiparasitic Spectrum Broad-spectrum against nematodes and arthropods.Active against various parasites, including mosquitos.[3][4]Active against various parasites.[2]Active against various parasites.[2]

Comparative Efficacy and Pharmacokinetics

The sustained efficacy of Ivermectin, often observed long after the parent drug's concentration has declined, is attributed to the prolonged activity of its metabolites.[2][3] Studies have shown that these metabolites not only retain antiparasitic properties but can also exhibit longer half-lives than Ivermectin itself.

Table 2: In Vitro and In Vivo Efficacy Data

CompoundTarget OrganismAssay TypeKey Findings
IvermectinAnopheles stephensiIn vitro feeding assayHigh mortality at clinically relevant concentrations.[3]
3''-O-demethyl ivermectin (M1)Anopheles stephensiIn vitro feeding assayExhibited potent mosquitocidal activity, comparable to Ivermectin.[3][4]
4a-hydroxy ivermectin (M2/M3)Anopheles stephensiIn vitro feeding assayDemonstrated significant mosquitocidal effects.[2][3]
IvermectinVarious NematodesIn vivo (animal models)High efficacy against a broad range of endo- and ectoparasites.[5][6]
Ivermectin MetabolitesAnopheles vectorsIn vivo (from human subjects)Presence of active metabolites correlates with the extended mosquito-lethal effect observed in clinical trials.[2][7]

Table 3: Comparative Pharmacokinetic Parameters

ParameterIvermectin3''-O-demethyl ivermectin (M1)desmethyl, hydroxy-H2B1a (M4)
Half-life (in vitro, human liver microsomes) ~38.9 hours[3]~54.2 hours[3]~57.5 hours[3]
Primary Route of Excretion Feces[1]FecesFeces

Experimental Protocols

The evaluation of Ivermectin and its metabolites involves a range of in vitro and in vivo experimental designs.

In Vitro Efficacy Assessment: Mosquito Feeding Assay
  • Preparation of Compounds: Ivermectin and its synthesized or isolated metabolites are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in blood or a feeding solution.

  • Mosquito Rearing: A colony of the target mosquito species (e.g., Anopheles stephensi) is maintained under controlled laboratory conditions.

  • Feeding: Mosquitoes are offered the treated blood/solution via a membrane feeding system that mimics a host. A control group is fed with blood/solution containing only the solvent.

  • Observation: Post-feeding, mosquitoes are monitored for mortality at regular intervals (e.g., every 24 hours) for a defined period.

  • Data Analysis: Mortality rates are compared between the treatment and control groups to determine the efficacy of the compounds.

In Vivo Pharmacokinetic Studies in Humans
  • Subject Recruitment: Healthy volunteers are enrolled in the study.

  • Drug Administration: A single oral dose of Ivermectin is administered to the subjects.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.

  • Sample Processing and Analysis: Plasma is separated from the blood samples. Ivermectin and its metabolites are extracted from the plasma and their concentrations are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).

Visualizing Key Processes

To better understand the metabolic fate and mechanism of action of Ivermectin, the following diagrams illustrate the key pathways and experimental workflows.

Ivermectin_Metabolism Ivermectin Ivermectin CYP3A4 CYP3A4 Ivermectin->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP3A4->Metabolites 3''-O-demethyl ivermectin (M1) 3''-O-demethyl ivermectin (M1) Metabolites->3''-O-demethyl ivermectin (M1) 4a-hydroxy ivermectin (M3) 4a-hydroxy ivermectin (M3) Metabolites->4a-hydroxy ivermectin (M3) 3''-O-demethyl, 4a-hydroxymethyl ivermectin (M6) 3''-O-demethyl, 4a-hydroxymethyl ivermectin (M6) Metabolites->3''-O-demethyl, 4a-hydroxymethyl ivermectin (M6) Excretion Excretion Metabolites->Excretion Primarily Fecal

Caption: Metabolic pathway of Ivermectin in the liver.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Pharmacokinetics A Compound Preparation B Mosquito Feeding Assay A->B C Mortality Assessment B->C D Ivermectin Administration to Subjects E Blood Sample Collection D->E F HPLC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: Workflow for evaluating efficacy and pharmacokinetics.

Mechanism_of_Action Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channel Ivermectin->GluCl Binds to Chloride_Influx Increased Chloride Ion Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death

Caption: Signaling pathway of Ivermectin's mechanism of action.

Conclusion

The antiparasitic efficacy of Ivermectin is a synergistic interplay between the parent compound and its active metabolites. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these metabolites is crucial for optimizing dosing regimens, predicting clinical outcomes, and developing next-generation endectocides. Future research should continue to focus on the isolation and characterization of individual metabolites to fully elucidate their specific contributions to the overall therapeutic profile of Ivermectin. This knowledge will be invaluable for the rational design of new antiparasitic agents with improved efficacy and duration of action.

References

A Comparative Analysis of Avermectin B1a and its Metabolite 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Avermectin (B7782182) B1a, a widely used anthelmintic and insecticidal agent, and its degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. While extensive data exists for the parent compound, information on its metabolite is limited. This document synthesizes available information to highlight their structural differences, established mechanisms of action, and potential variations in biological activity, supported by relevant experimental context.

Structural and Chemical Properties

Avermectin B1a is a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[1] this compound is a known degradation product and metabolite of Avermectin B1a.[2] The key structural differences lie in the demethylation at the 5-O position and hydroxylation at the C28 position of the avermectin core structure. These modifications alter the polarity and potentially the binding affinity of the molecule to its targets.

PropertyAvermectin B1aThis compoundReference
Molecular Formula C48H72O14C47H70O15[3]
Molar Mass 873.08 g/mol 875.06 g/mol [3]
General Structure Avermectin core with a methyl group at the 5-O position.Avermectin core lacking the methyl group at the 5-O position and with a hydroxyl group at the C28 position.[2]
Nature Parent CompoundDegradation Product / Metabolite[2]

Mechanism of Action

The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride ion channels in invertebrate nerve and muscle cells.[1] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite.[1] Avermectins can also interact with GABA-gated chloride channels.[4] While no direct studies on the mechanism of this compound are available, it is presumed to share this mechanism with its parent compound, though its potency may be altered due to structural modifications.

Avermectin Avermectin B1a or This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and potentiates GABA_R GABA-A Receptor Avermectin->GABA_R Interacts with Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Invertebrate Hyperpolarization->Paralysis

Figure 1: Proposed mechanism of action for Avermectin B1a and its metabolite.

Biological Activity and Efficacy

Avermectin B1a is renowned for its potent insecticidal and anthelmintic properties.[5] The biological activity of its metabolites, however, can vary. Studies on ivermectin, a derivative of Avermectin B1a, have shown that its metabolites can retain mosquitocidal activity, with some exhibiting longer half-lives than the parent compound.[6] This suggests that the degradation of Avermectin B1a does not necessarily lead to inactive products.

ParameterAvermectin B1aThis compoundRemarks
Insecticidal Activity HighData not available. Activity may be retained but potency could be altered due to structural changes affecting target binding and pharmacokinetics.
Anthelmintic Activity HighData not available. Similar to insecticidal activity, potency is likely affected by the structural modifications.
Pharmacokinetics Well-characterizedData not available. Expected to be more polar, which may lead to faster metabolism and excretion.[7][8]

Experimental Protocols

While specific protocols for testing this compound are not published, standard assays used for Avermectin B1a can be adapted.

In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)

This method is commonly used to determine the toxicity of compounds to phytophagous insects.

  • Preparation of Test Solutions: Prepare serial dilutions of Avermectin B1a and this compound in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a fixed duration (e.g., 10 seconds).

  • Drying: Allow the treated leaves to air-dry completely.

  • Insect Exposure: Place a set number of insect larvae (e.g., 10-20 third-instar larvae) onto each treated leaf within a petri dish or ventilated container.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the lethal concentration (LC50) values using probit analysis.

cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis A1 Prepare Serial Dilutions of Test Compounds A2 Dip Host Plant Leaves A1->A2 A3 Air-Dry Treated Leaves A2->A3 B1 Introduce Insect Larvae to Treated Leaves A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Assess Larval Mortality at Time Intervals B2->C1 C2 Calculate LC50 Values (Probit Analysis) C1->C2

References

Validating Analytical Methods for 5-O-Demethyl-28-hydroxy-Avermectin A1a Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most prominent analytical methods applicable for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a key degradation product of Avermectin (B7782182) B1a.[1][2] While specific validated methods for this analyte are not widely published, this document outlines the validation of suitable methods based on established protocols for related avermectin compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison

The choice between HPLC-FLD and LC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-FLDLC-MS/MS
Principle Separation by chromatography, followed by post-column derivatization to form a fluorescent product for detection.[3]Separation by chromatography, followed by mass analysis of the analyte and its fragments for highly specific detection and quantification.[4][5]
Sensitivity Good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/L or ng/g range.[3][6]Excellent, with LODs and LOQs often reaching sub-µg/L or pg/g levels.[4][7]
Selectivity Good, but can be susceptible to interference from matrix components that also fluoresce or co-elute with the analyte.Excellent, highly specific due to the monitoring of precursor and product ion transitions, minimizing matrix interference.[4][8]
Linearity Good linearity is achievable over a defined concentration range, with correlation coefficients (R²) typically >0.99.[9][10]Excellent linearity over a wide dynamic range, with correlation coefficients (R²) often ≥0.999.[11]
Accuracy & Precision Good, with recovery values typically between 80-115% and Relative Standard Deviations (RSDs) <15%.[9]Excellent, with recovery values typically between 90-110% and RSDs <10%.[5]
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.
Derivatization Mandatory post-column derivatization is required to induce fluorescence in avermectins.[3]Not required, simplifying sample preparation and reducing potential for variability.

Experimental Protocols

HPLC-FLD Method

This method is based on the derivatization of the avermectin molecule to produce a fluorescent compound that can be detected.

Sample Preparation (General Procedure):

  • Extraction: Homogenized samples are typically extracted with an organic solvent such as acetonitrile (B52724).[5]

  • Cleanup: The extract is then cleaned up to remove interfering matrix components. This can be achieved by liquid-liquid partitioning or solid-phase extraction (SPE) using cartridges like C18.[4]

  • Solvent Exchange: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[9][10]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Post-Column Derivatization:

  • The column effluent is mixed with a derivatizing agent. A common reagent is a solution of trifluoroacetic anhydride (B1165640) (TFAA) in an organic solvent, often with a catalyst like 1-methylimidazole.[3]

  • The reaction is typically carried out in a reaction coil at an elevated temperature to facilitate the formation of the fluorescent derivative.

Detection:

  • Fluorescence Detector: Excitation and emission wavelengths are set to the optimal values for the specific avermectin derivative. For example, excitation at 365 nm and emission at 470 nm.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Sample Preparation:

  • Extraction: Similar to the HPLC-FLD method, extraction is typically performed with acetonitrile.[5]

  • Cleanup: A cleanup step using SPE or a simple protein precipitation step may be employed depending on the matrix complexity.

Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column is used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions.[5]

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer.

Method Validation Workflow

The following diagram illustrates a typical workflow for validating an analytical method.

A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C H Robustness A->H I System Suitability A->I D Accuracy B->D C->D E Precision (Repeatability & Intermediate) C->E F Limit of Detection (LOD) C->F G Limit of Quantification (LOQ) C->G J Validated Method D->J E->J F->G G->J H->J I->J

Caption: Workflow for Analytical Method Validation.

Comparative Experimental Workflow

The diagram below outlines the key differences in the experimental workflows of the HPLC-FLD and LC-MS/MS methods.

cluster_0 HPLC-FLD cluster_1 LC-MS/MS A1 Sample Preparation A2 HPLC Separation A1->A2 A3 Post-Column Derivatization A2->A3 A4 Fluorescence Detection A3->A4 B1 Sample Preparation B2 LC Separation B1->B2 B3 Ionization (ESI) B2->B3 B4 Mass Analysis (MRM) B3->B4

Caption: HPLC-FLD vs. LC-MS/MS Experimental Workflows.

References

Cross-Reactivity of Avermectin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various avermectin (B7782182) compounds based on experimental data from enzyme-linked immunosorbent assays (ELISAs). Understanding the cross-reactivity of antibodies is crucial for the development of specific and reliable immunoassays for detecting and quantifying these antiparasitic agents in various matrices.

Comparative Analysis of Avermectin Cross-Reactivity

The cross-reactivity of an antibody determines its ability to bind to structurally related compounds other than its target antigen. In the context of avermectins, which share a common macrocyclic lactone core, developing antibodies with high specificity can be challenging. The following table summarizes the cross-reactivity of a broad-specific monoclonal antibody (Mab 2C11) against five key avermectin compounds, as determined by an indirect competitive ELISA (ic-ELISA).[1][2][3]

The data is presented using the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. A lower IC50 value indicates a higher affinity of the antibody for the compound.

CompoundChemical StructureIC50 (ng/mL)[1][2][3]Cross-Reactivity (%)*
Abamectin (B1664291) (ABM)A mixture of avermectin B1a and B1b3.05[1][2][3]100
Ivermectin (IVM)22,23-dihydro derivative of abamectin13.10[1][2][3]23.28
Emamectin (B195283) Benzoate (B1203000) (EMA)4"-deoxy-4"-epi-methylamino derivative of abamectin B114.38[1][2][3]21.21
Eprinomectin (EPR)4"-epi-acetylamino-4"-deoxy derivative of abamectin B138.96[1][2][3]7.83
Doramectin (DOR)A fermentation product of a mutant strain of Streptomyces avermitilis61.00[1][2][3]5.00

*Cross-reactivity (%) was calculated using the formula: (IC50 of Abamectin / IC50 of competing compound) x 100.

This data demonstrates that the monoclonal antibody 2C11 exhibits the highest affinity for abamectin.[1][2][3] The structurally similar ivermectin and emamectin benzoate show significant cross-reactivity. Eprinomectin and doramectin, which have more substantial structural modifications, display considerably lower cross-reactivity.

Experimental Protocols

The following is a detailed methodology for the indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of the avermectin compounds.[1][2][3]

1. Reagent Preparation:

  • Coating Buffer (0.05 M Carbonate Buffer, pH 9.6): Dissolve sodium carbonate and sodium bicarbonate in distilled water.

  • Washing Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween 20.

  • Blocking Buffer: 1% (w/v) gelatin in PBS.

  • Antibody Dilution Buffer: PBS.

  • Enzyme-labeled Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG diluted in PBS.

  • Substrate Solution: TMB (3,3’,5,5’-tetramethylbenzidine) and hydrogen peroxide.

  • Stopping Solution: 2 M Sulfuric Acid.

2. ELISA Procedure:

  • Coating: Microtiter plates were coated with 100 µL/well of the coating antigen (4′-O-succinoyl-abamectin-OVA) diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates were washed three times with PBST.

  • Blocking: 200 µL/well of blocking buffer was added to each well and incubated for 2 hours at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Competitive Reaction: 50 µL of the standard solution (or sample) and 50 µL of the monoclonal antibody (2C11) diluted in PBS were added to each well. The plate was then incubated for 30 minutes at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-mouse IgG, diluted in PBS, was added and incubated for 30 minutes at 37°C.

  • Washing: The plates were washed four times with PBST.

  • Substrate Reaction: 100 µL/well of TMB substrate solution was added and the plate was incubated in the dark for 15 minutes at 37°C.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL/well of 2 M sulfuric acid.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of avermectin cross-reactivity.

experimental_workflow start Start coating Plate Coating (Antigen) start->coating wash1 Washing coating->wash1 blocking Blocking wash1->blocking wash2 Washing blocking->wash2 competition Competitive Reaction (Avermectin + Antibody) wash2->competition wash3 Washing competition->wash3 secondary_ab Secondary Antibody Incubation (HRP-conjugate) wash3->secondary_ab wash4 Washing secondary_ab->wash4 substrate Substrate Addition (TMB) wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance (450 nm) stop->read

Caption: Indirect Competitive ELISA Workflow for Avermectin Detection.

cross_reactivity_relationship Abamectin Abamectin Ivermectin Ivermectin Abamectin->Ivermectin High CR Emamectin Emamectin Benzoate Abamectin->Emamectin High CR Eprinomectin Eprinomectin Abamectin->Eprinomectin Low CR Doramectin Doramectin Abamectin->Doramectin Low CR

Caption: Avermectin Cross-Reactivity with Monoclonal Antibody 2C11.

References

Comparative Cytotoxicity Analysis: Avermectin A1a Versus its Metabolite 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic profiles of the macrocyclic lactone, Avermectin (B7782182) A1a, and its derivative, 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to a lack of publicly available cytotoxicity data for this compound, this document focuses on the established cytotoxic effects of the parent compound, Avermectin, with data primarily drawn from studies on the closely related and widely researched Avermectin B1 (Abamectin) and its derivative, Ivermectin.

Executive Summary

Avermectins, a class of compounds derived from the soil actinomycete Streptomyces avermitilis, are known for their potent anthelmintic and insecticidal properties.[1][2] Recent research has also highlighted their potential as anticancer agents, demonstrating cytotoxic and cytostatic effects on various tumor cell lines.[3] This guide synthesizes the available data on the cytotoxicity of the parent Avermectin compounds, detailing their impact on cell viability, the signaling pathways they modulate, and the experimental methodologies used to ascertain these effects. While direct comparative data for the metabolite this compound is not available, this guide serves as a foundational reference for researchers interested in the structure-activity relationship of Avermectin derivatives.

Quantitative Cytotoxicity Data of Parent Avermectins

The cytotoxic activity of Avermectin B1a and its derivative, Ivermectin, has been evaluated across a range of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
Avermectin B1a HCT-116 (Colon Cancer)MTT24 hours30 µM[4]
Avermectin B1a MEF (Mouse Embryonic Fibroblast)Proliferation AssayNot Specified15.1 µM[5]
Ivermectin HeLa (Cervical Cancer)MTT24 hours~8 µM (estimated from graphical data)[6]
Ivermectin HeLa (Cervical Cancer)MTT48 hours~6 µM (estimated from graphical data)[6]
Ivermectin SH-SY5Y (Neuroblastoma)CCK-824 hours~7.5 µM (estimated from graphical data)[7][8]
Ivermectin RAW264.7 (Macrophage)Colony Formation / LDH6 hoursSignificant inhibition at various concentrations[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cytotoxicity assessment of Avermectins.

Cell Viability and Proliferation Assays (MTT & CCK-8)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., HCT-116, HeLa, SH-SY5Y) are seeded in 96-well plates at a specified density (e.g., 5 × 10^4 cells/mL) and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the Avermectin compound (e.g., Avermectin B1a, Ivermectin) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24, or 48 hours).[4][6][7][8]

  • Reagent Incubation: Following treatment, the MTT or CCK-8 reagent is added to each well, and the plates are incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the Avermectin compound as described above.

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells. For instance, after 24 hours of treatment with 30 µM of Avermectin B1a, the percentage of apoptotic HCT-116 cells was found to be 39.83%.[4]

G Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays A Cell Seeding B Avermectin Treatment A->B C Incubation B->C D1 MTT/CCK-8 Assay C->D1 D2 Annexin V/PI Staining C->D2 E1 Absorbance Reading D1->E1 E2 Flow Cytometry D2->E2 F1 Cell Viability Data E1->F1 F2 Apoptosis Data E2->F2

Workflow for in vitro cytotoxicity assessment.

Signaling Pathways in Avermectin-Induced Cytotoxicity

Avermectins have been shown to induce cytotoxicity through the modulation of several key signaling pathways, primarily leading to apoptosis.

Mitochondrial-Mediated Apoptosis

A common mechanism of Avermectin-induced cytotoxicity is the induction of apoptosis via the mitochondrial pathway.[6][11][12][13] This process involves:

  • Increased Reactive Oxygen Species (ROS) Production: Avermectins can induce oxidative stress, leading to an increase in intracellular ROS.[11]

  • Mitochondrial Membrane Potential (MMP) Collapse: The integrity of the mitochondrial membrane is compromised, leading to a decrease in MMP.[11][12][13]

  • Bax/Bcl-2 Ratio Regulation: Avermectins can up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][12][13]

  • Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[11][12][13]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.[11][12][13]

  • PARP Cleavage: Activated caspases cleave substrates such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[12][13]

G Mitochondrial Apoptosis Pathway Induced by Avermectin Avermectin Avermectin ROS ↑ ROS Production Avermectin->ROS BaxBcl2 ↑ Bax/Bcl-2 Ratio Avermectin->BaxBcl2 Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC BaxBcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

How to confirm the identity of 5-O-Demethyl-28-hydroxy-Avermectin A1a using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Identity Confirmation of 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of this compound by direct comparison with a certified reference standard. The following sections detail the experimental protocols and expected data for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound is recognized as a degradation product of Avermectin (B7782182) B1a.[1][2][3] Accurate identification is crucial for quality control and regulatory compliance in pharmaceutical development.

Experimental Workflow for Identity Confirmation

The logical flow of the identity confirmation process is outlined below. It begins with sample and standard preparation, followed by analysis using chromatographic and spectroscopic techniques, and concludes with a comparative data analysis to confirm the identity.

cluster_prep Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Prep_Sample Prepare Test Sample Solution HPLC HPLC Analysis Prep_Sample->HPLC LCMS LC-MS/MS Analysis Prep_Sample->LCMS NMR NMR Spectroscopy Prep_Sample->NMR Prep_Standard Prepare Reference Standard Solution Prep_Standard->HPLC Prep_Standard->LCMS Prep_Standard->NMR Compare_RT Compare Retention Times HPLC->Compare_RT Compare_MS Compare Mass Spectra LCMS->Compare_MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Identity_Confirmed Identity Confirmed Compare_RT->Identity_Confirmed Compare_MS->Identity_Confirmed Compare_NMR->Identity_Confirmed

Caption: Experimental workflow for identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for identity confirmation based on the principle of chromatographic separation. By comparing the retention time of the test sample with that of the reference standard under identical conditions, a preliminary identification can be made.

Experimental Protocol

This protocol is adapted from established methods for avermectin analysis.[4][5][6]

  • Preparation of Solutions:

    • Reference Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., acetonitrile:water, 50:50 v/v) to obtain a final concentration of approximately 0.1 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same diluent to achieve a similar target concentration as the reference standard solution.

    • Mobile Phase: A common mobile phase for avermectin analysis consists of a mixture of acetonitrile, methanol, and water.[6] A typical composition is acetonitrile:methanol:water (53:35:12, v/v/v).[6] All solvents should be HPLC grade.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[6]

    • Flow Rate: A typical flow rate is 1.2 mL/min.[6]

    • Injection Volume: Inject 20 µL of both the reference standard and test sample solutions.[6]

    • Detection Wavelength: Set the detector to monitor the absorbance at 250 nm.[6]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the reference standard solution and record the chromatogram, noting the retention time of the principal peak.

    • Inject the test sample solution and record the chromatogram under the same conditions.

Data Comparison
ParameterTest SampleReference StandardAcceptance Criteria
Retention Time (min) To be determinedTo be determinedThe retention time of the principal peak in the test sample chromatogram should match that of the reference standard within ±2%.
Peak Purity To be determined≥ 98%The principal peak in the test sample should be spectrally pure, as determined by the DAD.
UV Spectrum To be determinedTo be determinedThe UV spectrum of the principal peak in the test sample should match that of the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher degree of certainty in identity confirmation by offering information on both the retention time and the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Experimental Protocol

This protocol is based on general procedures for avermectin analysis by LC-MS/MS.[8][9][10][11]

  • Preparation of Solutions:

    • Prepare the reference standard and test sample solutions as described in the HPLC protocol, but at a lower concentration suitable for MS detection (e.g., 1 µg/mL).

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution.

    • MS System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

    • Column: A C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Ionization Mode: ESI in positive ion mode is commonly used for avermectins.[8]

    • Data Acquisition: Operate in full scan mode to determine the parent ion m/z and in product ion scan mode (tandem MS) to obtain the fragmentation pattern.

  • Procedure:

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing the reference standard solution.

    • Inject the reference standard solution and record the retention time, the m/z of the parent ion, and the m/z of the characteristic fragment ions.

    • Inject the test sample solution and acquire data under the same conditions.

Data Comparison
ParameterTest SampleReference StandardAcceptance Criteria
Retention Time (min) To be determinedTo be determinedThe retention time of the peak in the test sample should match that of the reference standard within ±2%.
Parent Ion (m/z) To be determinedTo be determinedThe mass-to-charge ratio of the parent ion in the test sample should match that of the reference standard.
Fragment Ions (m/z) To be determinedTo be determinedThe mass-to-charge ratios of the major fragment ions in the test sample's MS/MS spectrum should match those of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, making it a powerful tool for unequivocal identity confirmation.[12][13][14][15] By comparing the ¹H and ¹³C NMR spectra of the test sample with the reference standard, a definitive structural match can be established.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a sufficient amount of the test sample and reference standard (typically 5-10 mg) and dissolve each in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.

  • NMR Spectrometer Conditions:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Acquire ¹H and ¹³C NMR spectra for both the test sample and the reference standard.

    • Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in signal assignment and confirm connectivity.

  • Procedure:

    • Acquire the NMR spectra under identical experimental conditions (e.g., temperature, number of scans).

    • Process the data (e.g., Fourier transformation, phase correction, baseline correction) consistently for both samples.

Data Comparison
ParameterTest SampleReference StandardAcceptance Criteria
¹H NMR Chemical Shifts (ppm) To be determinedTo be determinedThe chemical shifts of all corresponding protons in the test sample and reference standard spectra should be identical.
¹H NMR Coupling Constants (Hz) To be determinedTo be determinedThe coupling patterns and coupling constants for corresponding signals should be identical.
¹³C NMR Chemical Shifts (ppm) To be determinedTo be determinedThe chemical shifts of all corresponding carbon atoms in the test sample and reference standard spectra should be identical.

By following these detailed protocols and comparing the resulting data as outlined in the tables, researchers can confidently confirm the identity of this compound against a certified reference standard. The combination of chromatographic and spectroscopic techniques provides a robust and reliable approach for identity confirmation in a regulated environment.

References

Inter-laboratory validation of 5-O-Demethyl-28-hydroxy-Avermectin A1a measurement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A formal inter-laboratory validation study for the specific measurement of 5-O-Demethyl-28-hydroxy-Avermectin A1a was not publicly available at the time of this report. This guide provides a synthesized comparison based on published analytical methods for closely related avermectin (B7782182) compounds in various biological matrices. The data presented herein is extracted from different studies and is intended to serve as a reference for researchers, scientists, and drug development professionals.

This comparison guide outlines various methodologies for the quantitative analysis of avermectin derivatives, offering insights into sample preparation, chromatographic separation, and mass spectrometric detection. The performance data from these different "virtual" laboratories are summarized to aid in the selection and development of analytical methods for related compounds.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of various avermectin compounds as reported in the literature. This provides a comparative overview of what different laboratories have achieved in terms of sensitivity, accuracy, and precision.

Analyte(s)MatrixMethodLOQLODAccuracy (%)Precision (RSD%)
Ivermectin, Doramectin, MoxidectinBovine PlasmaUHPLC-MS/MS1 ng/mL0.02-0.58 ng/mLWithin acceptable range< 8.10% (between-day)
Avermectin, Ivermectin, Doramectin, EprinomectinBovine Liver & MuscleLC-MS/MS with Immunoaffinity Cleanup5 ng/g2.5 ng/g62.93-84.03%6.02-17.39%
Abamectin, Doramectin, IvermectinBovine MilkHPLC-Fluorescence Detector5 µg/LNot Reported76-105%2-10%
Avermectin B1a, B1b, 8,9-Z Avermectin B1aWaterLC-MS/MS0.05 µg/LNot Reported70-120%≤20%
IvermectinHuman Plasma & Whole BloodLC-MS/MS0.970 ng/mL0.485 ng/mL89.8-109%< 16.4%

Detailed Experimental Protocols

The successful quantification of avermectin metabolites relies on robust and well-defined experimental protocols. Below are detailed methodologies extracted from various studies, which can be adapted for the analysis of this compound.

Method 1: UHPLC-MS/MS for Avermectins in Bovine Plasma
  • Sample Preparation: Protein precipitation using 1% formic acid in acetonitrile, followed by a pass-through sample clean-up using an Ostro® 96-well plate.[1]

  • Chromatography:

    • System: Acquity H-Class UHPLC system.[1]

    • Column: Acquity UPLC HSS-T3.[1]

    • Mobile Phase: 0.01% acetic acid in water and methanol.[1]

  • Mass Spectrometry:

    • System: Xevo TQ-S® mass spectrometer.[1]

    • Ionization: Positive electrospray ionization (ESI+).[1]

    • Detection: Multiple Reaction Monitoring (MRM) with two transitions monitored per analyte.[1]

Method 2: LC-MS/MS with Immunoaffinity Cleanup for Avermectins in Bovine Tissues
  • Sample Preparation: Extracted samples were cleaned up using an immunoaffinity column prepared by coupling anti-avermectin polyclonal antibodies with CNBr-activated Sepharose 4B.[2]

  • Chromatography:

    • System: Waters Alliance 2690 HPLC.[2]

  • Mass Spectrometry:

    • System: Micromass Quattro Premier tandem quadrupole system.[2]

    • Ionization: Electrospray Ionization (ESI).[2]

Method 3: HPLC with Fluorescence Detection for Avermectins in Bovine Milk
  • Sample Preparation: Milk samples were extracted with acetonitrile. The supernatant was diluted with deionized water.[3]

  • Derivatization: A derivatization reaction is required for fluorescence detection.[3]

  • Chromatography:

    • System: Waters 2695 HPLC with a fluorescence detector.[3]

    • Column: C18 column (Symmetry, 75 x 4.6 mm, 3.5 µm).[3]

    • Mobile Phase: Methanol:water:acetonitrile (40:5:55 v/v/v).[3]

    • Detection: Excitation at 365 nm and emission at 475 nm.[3]

Experimental Workflow and Signaling Pathways

To visualize the analytical process, a generalized experimental workflow for the measurement of avermectin metabolites is presented below.

Avermectin Metabolite Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Cleanup Immunoaffinity Cleanup or Protein Precipitation Extraction->Cleanup Derivatization Derivatization (for Fluorescence Detection) Cleanup->Derivatization LC Liquid Chromatography (Separation) Cleanup->LC Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Generalized workflow for the analysis of avermectin metabolites.

References

Statistical analysis for comparing the bioactivity of avermectin analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of various avermectin (B7782182) analogs, supported by experimental data. It is designed to assist researchers in selecting the most suitable compounds for their studies and to provide a comprehensive overview of the structure-activity relationships within this important class of anthelmintic and insecticidal agents.

Quantitative Bioactivity Data

The following tables summarize the bioactivity of different avermectin analogs against a range of target organisms, primarily expressed as the median lethal concentration (LC50). Lower LC50 values indicate higher potency.

Table 1: Acaricidal Activity against Tetranychus cinnabarinus

CompoundLC50 (μM)Relative Potency (Avermectin = 1)Reference
Avermectin0.0131.0[1]
Compound 9j0.0052.6[1]
Compound 16d0.0026.5[1]
Tenvermectin A0.0022 (mg/L)-[2]

Table 2: Insecticidal Activity against Aphis craccivora

CompoundLC50 (μM)Relative Potency (Avermectin = 1)Reference
Avermectin52.2341.0[1]
Compound 9f7.7446.7[1]
Compound 9g5.6349.3[1]
Compound 9h6.8097.7[1]
Compound 9m7.9396.6[1]

Table 3: Nematicidal Activity against Bursaphelenchus xylophilus

CompoundLC50 (μM)Relative Potency (Avermectin = 1)Reference
Avermectin (1)6.7461.0[1]
Compound 9b4.5311.5[1]
Compound 9d4.8721.4[1]
Compound 9e5.0131.3[1]
Compound 9f4.3451.6[1]
Compound 9h3.8761.7[1]
Compound 9j2.9592.3[1]
Compound 9l4.1231.6[1]
Compound 9n4.5671.5[1]
Compound 9p4.9871.4[1]
Compound 9r4.2311.6[1]
Compound 9v3.5431.9[1]
Compound 17d4.6541.4[1]
Tenvermectin A4.56 (mg/L)-[2]
Tenvermectin B4.30 (mg/L)-[2]

Table 4: Nematicidal Activity against Haemonchus contortus (Larval Development Assay)

CompoundEffective Concentration (µg/mL)Reference
Ivermectin0.001[3]
Doramectin0.001[3]
Selamectin> 0.001 (less potent than ivermectin)[3]
Monosaccharide analog with C22=C23 and sec-butyl/isopropyl at C25< 0.001 (most potent)[3]

Table 5: Nematicidal Activity against Meloidogyne spp.

CompoundLC50 (µg/mL)Target SpeciesReference
Abamectin1.7 - 4.8Meloidogyne spp.[4]
Emamectin3.6Meloidogyne spp.[4]
Milbemectin7.4Meloidogyne spp.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acaricidal Bioassay (Slide-Dip Method)

This method is used to determine the contact activity of compounds against mites.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) to create a stock solution.[5] A series of graded concentrations are then prepared by diluting the stock solution with distilled water containing a surfactant (e.g., alkylphenol ethoxylates) to ensure even spreading.[5]

  • Mite Preparation: Adult female mites (Tetranychus cinnabarinus) are carefully collected from a laboratory-reared colony.

  • Treatment: Double-sided adhesive tape is affixed to a glass slide, and approximately 30-40 adult mites are attached to the tape with their dorsal side up. The slide is then dipped into the test solution for 5 seconds with gentle agitation. A control group is dipped in a solution containing only the solvent and surfactant.

  • Incubation: After dipping, the slides are allowed to air dry. They are then placed in a controlled environment (e.g., 25 ± 1°C, 70-80% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 values are then calculated using probit analysis.

Insecticidal Bioassay (Leaf-Dip Method)

This bioassay is commonly used to evaluate the efficacy of insecticides against sucking insects like aphids.

  • Preparation of Test Solutions: Similar to the acaricidal bioassay, a stock solution of the test compound is prepared in an appropriate solvent and then serially diluted with water containing a surfactant.[6]

  • Host Plant Preparation: Fresh, unsprayed leaves of the host plant (e.g., broad bean, Vicia faba) are collected.

  • Treatment: The leaves are dipped into the test solutions for a standardized period (e.g., 5-10 seconds) with gentle agitation to ensure complete coverage.[6] Control leaves are dipped in a solution containing only the solvent and surfactant. The leaves are then allowed to air dry.

  • Insect Infestation: The treated leaves are placed in a petri dish or a similar container with a moistened filter paper to maintain humidity. A known number of adult apterous aphids (Aphis craccivora) are then transferred onto the leaves.

  • Incubation: The petri dishes are maintained in a controlled environment with suitable temperature, humidity, and photoperiod.

  • Mortality Assessment: The number of dead aphids is counted at specific intervals (e.g., 24, 48, and 72 hours) after infestation.

  • Data Analysis: The LC50 values are determined by probit analysis of the concentration-mortality data.

Nematicidal Bioassay (In Vitro Assay)

This assay assesses the direct toxicity of compounds to nematodes.

  • Nematode Culture and Extraction: The target nematode species (e.g., Bursaphelenchus xylophilus or second-stage juveniles (J2s) of Meloidogyne spp.) are cultured and extracted from their host material (e.g., pine wood or infected plant roots).

  • Preparation of Test Solutions: Test compounds are dissolved in a solvent and then diluted with water to obtain the desired concentrations.

  • Exposure: A suspension containing a known number of nematodes (e.g., 100-200) is added to each well of a multi-well plate. The test solution is then added to the wells. A control group receives only the solvent-water mixture.

  • Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).

  • Mortality/Immobility Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes that are straight and do not move when probed are considered dead.

  • Data Analysis: The percentage of mortality is calculated, and the LC50 values are determined using appropriate statistical software.

Mechanism of Action and Signaling Pathway

Avermectins exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[7][8] These channels are generally absent in vertebrates, which contributes to the selective toxicity of avermectins.[8]

The binding of avermectin analogs to GluCls is allosteric, meaning they bind to a site on the channel protein that is different from the glutamate (B1630785) binding site.[8] This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions into the cell.[8][9] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, which in turn inhibits the transmission of nerve impulses. This ultimately leads to paralysis and death of the parasite.[8]

G Avermectin Mechanism of Action cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_in Chloride Ions (Cl⁻) (Influx) GluCl->Chloride_in Opens Channel Avermectin Avermectin Analog Avermectin->GluCl Binds to allosteric site Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds to agonist site Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_in->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Death Death of Organism Paralysis->Death Results in

Caption: Avermectin's mechanism of action on glutamate-gated chloride channels.

Structure-Activity Relationships

The bioactivity of avermectin analogs is significantly influenced by their chemical structure. Key structural modifications that impact potency include:

  • C-5 Position: Analogs with a hydroxyl group at the C-5 position generally exhibit superior activity compared to those with an oxo substituent.[3]

  • C-13 Position: The nature of the sugar moiety at C-13 (monosaccharide vs. disaccharide) does not appear to have a major impact on potency.[3]

  • C-22,23 Position: A double bond at the C-22,23 position, in combination with a sec-butyl or isopropyl group at C-25, is associated with superior activity.[3]

  • C-25 Position: The substituent at the C-25 position plays a crucial role in determining the potency and spectrum of activity.[3]

  • Molecular Shape and Size: Quantitative structure-activity relationship (QSAR) analyses have shown that the molecular shape, size, and electronic distribution of the analogs have substantial effects on their insecticidal potency.[1]

Experimental Workflow

The general workflow for the bioactivity assessment of avermectin analogs is outlined below.

G Experimental Workflow for Bioactivity Assessment start Start compound_synthesis Synthesis of Avermectin Analogs start->compound_synthesis solution_prep Preparation of Test Solutions (Serial Dilutions) compound_synthesis->solution_prep bioassay Bioassay Performance (e.g., Leaf-dip, Slide-dip, In Vitro Nematicidal) solution_prep->bioassay incubation Incubation under Controlled Conditions bioassay->incubation data_collection Mortality/Immobility Data Collection incubation->data_collection data_analysis Data Analysis (Probit Analysis, LC50 Calculation) data_collection->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End sar_analysis->end

References

Confirming the Purity of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a novel or modified active pharmaceutical ingredient is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for confirming the purity of a 5-O-Demethyl-28-hydroxy-Avermectin A1a sample. The methodologies and expected data presented are based on established analytical protocols for closely related avermectin (B7782182) compounds and serve as a robust starting point for method development and validation.

Introduction to Purity Assessment

This compound is a derivative of the potent antiparasitic agent Avermectin A1a. Its purity is paramount for accurate biological and toxicological studies. A comprehensive purity assessment involves not only quantifying the main component but also identifying and quantifying any related substances, including isomers, degradation products, and process-related impurities. This guide focuses on three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analytical Methodologies

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. Below is a comparison of these methods, including detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. A reversed-phase HPLC method is generally suitable for the analysis of avermectin derivatives.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to separate a wide range of potential impurities. A typical mobile phase could be a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water.[1][2] For example, a gradient starting from 60% acetonitrile in water to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 245 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Reference Standard: A certified reference standard of this compound should be used for peak identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities and confirming the mass of the target compound.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).

  • LC Conditions: Similar to the HPLC method described above. The mobile phase may need to be modified to be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for avermectins.

  • Mass Spectrometry Parameters:

    • Full Scan Mode: To identify all ionizable species in the sample.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the main component and known impurities.[3]

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to identify and confirm the structure of the main component and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H NMR is particularly useful for assessing purity by comparing the integral of the signals from the main component to those of any impurities.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This typically involves a longer relaxation delay to ensure full relaxation of all protons.

  • Data Analysis: Identify characteristic signals of this compound. Purity can be estimated by comparing the integration of these signals with the integration of signals from known impurities or an internal standard.[4]

Data Presentation and Comparison

The following tables summarize the expected quantitative data for a pure sample of this compound and potential impurities. Note: The exact values may vary depending on the specific experimental conditions and instrumentation.

Table 1: HPLC Purity Analysis

CompoundExpected Retention Time (min)Purity Specification
This compound~12-15≥ 98.0%
Potential Process-Related ImpuritiesVariableReportable
Potential Degradation ProductsVariableReportable

Table 2: LC-MS Identification

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound891.5Expected fragments from loss of sugar moieties and water.
5-O-Demethyl-Avermectin A1a875.5Corresponding fragments.
Avermectin A1a889.5Corresponding fragments.

Table 3: ¹H NMR Chemical Shift Data (Illustrative)

Proton Assignment (Illustrative)Expected Chemical Shift (ppm in CDCl₃)
Olefinic Protons5.0 - 6.0
Protons adjacent to oxygen3.0 - 4.5
Methyl Protons0.8 - 1.5

Mandatory Visualizations

Experimental Workflow for Purity Confirmation

G Workflow for Purity Confirmation of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample 5-O-Demethyl-28-hydroxy- Avermectin A1a Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, CDCl3) Sample->Dissolution HPLC HPLC-UV Analysis (Purity Assessment) Dissolution->HPLC LCMS LC-MS Analysis (Mass Confirmation & Impurity ID) Dissolution->LCMS NMR NMR Spectroscopy (Structural Integrity & Purity) Dissolution->NMR Data_Analysis Compare data with reference standard and specifications HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Purity_Report Generate Certificate of Analysis Data_Analysis->Purity_Report

Caption: A streamlined workflow for the comprehensive purity assessment of the target compound.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques for Purity Analysis Purity Overall Sample Purity HPLC HPLC (Quantitative Purity) Purity->HPLC Determines LCMS LC-MS (Impurity Identification) Purity->LCMS Informs NMR NMR (Structural Confirmation) Purity->NMR Confirms HPLC->LCMS Guides targeted analysis LCMS->NMR Suggests structures to confirm

Caption: The synergistic relationship between chromatographic and spectroscopic methods.

Conclusion

Confirming the purity of a this compound sample requires a meticulous and multi-faceted analytical approach. By employing a combination of HPLC for quantitative purity assessment, LC-MS for mass confirmation and impurity identification, and NMR for structural verification, researchers can have high confidence in the quality of their material. The protocols and data presented in this guide offer a solid framework for establishing a robust purity testing methodology. It is essential to use certified reference standards and to validate the chosen analytical methods according to the relevant regulatory guidelines to ensure the reliability of the results.

References

Safety Operating Guide

Essential Guidance for the Disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5-O-Demethyl-28-hydroxy-Avermectin A1a must adhere to rigorous safety and disposal protocols to ensure personal safety and environmental protection. While specific disposal procedures for this particular compound are not extensively documented, guidelines for the broader avermectin (B7782182) class of compounds, to which it belongs, provide a framework for safe handling and disposal. Avermectins are noted for their high toxicity to aquatic organisms, a critical consideration in all disposal methodologies.[1][2]

Immediate Safety and Handling

Before beginning any procedure, it is imperative to be familiar with the Safety Data Sheet (SDS) for this compound. Although one available SDS classifies the compound as not hazardous, it is prudent to handle it as a potentially hazardous substance due to the ecotoxicity of the avermectin class.[3]

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, gloves, and safety glasses.[1]

  • Use a NIOSH/MSHA-approved respirator if there is a risk of dust or aerosol formation.[1]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[3]

  • Wear full personal protective equipment.[3]

  • Prevent the spill from entering drains or water courses.[2][3]

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]

  • For solid spills, dampen with water to prevent dusting before sweeping up.[2]

  • Collect the absorbed material or swept solids into a suitable, labeled container for disposal.[1][2]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[1][2] Chemical waste generators are responsible for determining if the waste is classified as hazardous and ensuring complete and accurate classification.[1]

General Disposal Steps:

  • Waste Identification: Characterize the waste stream containing this compound. This includes unused product, contaminated lab supplies (e.g., pipette tips, gloves), and solutions.

  • Regulatory Consultation: Consult your institution's Environmental Health and Safety (EHS) office and review local, regional, and national hazardous waste regulations.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Use approved, sealed, and clearly labeled waste containers.

    • For liquid waste, ensure the container is compatible with the solvent used.

    • Puncture empty product containers to prevent reuse.[2]

  • Waste Disposal:

    • Transfer the waste to an approved waste handling site for recycling or disposal.[4][5]

    • Do not dispose of this material down the drain or in the regular trash.[3][5] Avermectins are very toxic to aquatic life.[1][2]

Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, were available in the reviewed documentation. It is essential to rely on the guidance of your local EHS office for such specific requirements.

Experimental Protocols

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (Unused product, contaminated labware) consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is waste classified as hazardous per regulations? consult_ehs->is_hazardous hazardous_disposal Segregate, label, and store in approved hazardous waste container is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No waste_pickup Arrange for pickup by certified waste disposal vendor hazardous_disposal->waste_pickup non_hazardous_disposal->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance: Handling 5-O-Demethyl-28-hydroxy-Avermectin A1a

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a (CAS No. 96722-46-2).[1][2][3] Given that this compound is a derivative and degradation product of Avermectin B1a, and in the absence of a comprehensive safety data sheet (SDS) for the specific derivative, it is imperative to handle it with the same precautions as its highly toxic parent compound.[4][5] Avermectin B1a is classified as fatal if swallowed or inhaled and toxic in contact with skin, with evidence of causing damage to the central and peripheral nervous systems through prolonged or repeated exposure.[6] Therefore, a conservative, safety-first approach is mandatory.

Hazard Assessment and Control

Given the high potency and potential toxicity of avermectin-class compounds, all handling of this compound should occur within a designated controlled area. Engineering controls are the primary line of defense to minimize exposure.

Engineering Controls:

  • Containment: All work with the solid compound or solutions should be conducted in a certified chemical fume hood or a containment device like a glove box.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required for all personnel handling the compound. This includes, but is not limited to, the equipment detailed in the table below.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves.Prevents skin contact and absorption.[7] Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes or airborne particles.[8][9]
Lab Coat/Gown Disposable, fluid-resistant gown with tight cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 or higher-rated respirator.Required when handling the powder form to prevent inhalation.[8]
Shoe Covers Disposable shoe covers.Prevents tracking of contaminants outside the work area.[8]
Standard Operating Procedure for Handling

The following step-by-step protocol must be followed to ensure the safe handling of this compound.

Preparation:

  • Designated Area: Cordon off and clearly label the work area where the compound will be handled.

  • PPE Donning: Before entering the designated area, put on all required PPE in the correct order.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily available.

Handling the Compound:

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or other ventilated containment device to minimize the risk of inhaling airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Transport: When moving the compound or its solutions, use sealed, secondary containers.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous cytotoxic waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, shoe covers, and other disposable materials should be placed in a clearly labeled, sealed cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.

Disposal Procedure:

  • Packaging: All waste containers must be securely sealed and clearly labeled as "Cytotoxic Waste."

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate and secure the area of the spill.

  • Alert: Notify laboratory personnel and the safety officer.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Cover the spill with absorbent material from the cytotoxic spill kit.

  • Clean: Carefully clean the spill area, working from the outside in.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.[9]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move the individual to fresh air immediately.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3]

In all cases of personnel exposure, seek immediate medical attention.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate & Label Work Area Prep2 Don Full PPE Prep1->Prep2 Prep3 Verify Spill Kit Availability Prep2->Prep3 Handling1 Weigh Solid in Fume Hood Prep3->Handling1 Handling2 Prepare Solutions Handling1->Handling2 Handling3 Use Secondary Containment for Transport Handling2->Handling3 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Post2 Doff & Dispose of PPE as Cytotoxic Waste Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disposal_Plan cluster_segregation Waste Segregation cluster_disposal Disposal Procedure Waste Generated Waste Solid Solid Waste (PPE, etc.) Waste->Solid Liquid Liquid Waste (Solutions, Solvents) Waste->Liquid Sharps Sharps (Needles, etc.) Waste->Sharps Package Seal & Label as 'Cytotoxic Waste' Solid->Package Liquid->Package Sharps->Package Store Store in Designated Secure Area Package->Store Collect Dispose via Licensed Contractor Store->Collect

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.